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Foundational

Mechanism of Action of 4-Acetylpiperazine-2-carboxamide Scaffolds in Biological Systems

A Comprehensive Technical Whitepaper on Matrix Metalloproteinase (MMP) Inhibition Executive Summary In the landscape of rational drug design, the 4-acetylpiperazine-2-carboxamide structure represents a highly privileged,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Whitepaper on Matrix Metalloproteinase (MMP) Inhibition

Executive Summary

In the landscape of rational drug design, the 4-acetylpiperazine-2-carboxamide structure represents a highly privileged, conformationally constrained scaffold. Primarily utilized in the development of next-generation cyclic Matrix Metalloproteinase Inhibitors (MMPIs), this molecular backbone provides a precise geometric framework for targeting zinc-dependent endopeptidases. By acting as a structural anchor, it allows for the modular attachment of pharmacophores that selectively engage the catalytic zinc ion ( Zn2+ ) and the variable S1' specificity pocket of MMPs.

This whitepaper dissects the structural biology, target engagement mechanisms, and validation protocols associated with this scaffold, providing drug development professionals with field-proven insights into its pharmacological utility.

Pharmacophore Architecture & Structural Biology

The biological efficacy of the 4-acetylpiperazine-2-carboxamide scaffold is not derived from a single interaction, but from a synergistic triad of structural features that seamlessly interface with the MMP active site [1].

The Piperazine Backbone: Conformational Restriction

The central six-membered piperazine ring acts as a rigid backbone. Unlike highly flexible peptidic inhibitors, the cyclic nature of piperazine restricts the entropic penalty upon binding. This conformational stability ensures that the attached functional groups are pre-organized in the optimal geometry to interact with the enzyme's active site.

The 2-Carboxamide Vector: Catalytic Zinc Chelation

In biological applications, the 2-carboxamide group is typically converted into a hydroxamic acid ( −CONHOH ). This modification is the mechanistic heart of the scaffold. The hydroxamate acts as a bidentate chelator , utilizing both its carbonyl oxygen and hydroxyl oxygen to coordinate the catalytic Zn2+ ion located at the base of the MMP active site. This interaction directly displaces the catalytic water molecule required for peptide bond hydrolysis, effectively neutralizing the enzyme's proteolytic activity.

The N4-Acetyl Group: Solvent Interface Optimization

A critical design choice in this scaffold is the acetylation of the N4 position. Crystallographic data reveals that the N4 vector points away from the restrictive S1' pocket and directly into the solvent-exposed region of the enzyme.

  • Causality in Design: Why an acetyl group? Leaving the secondary amine free can lead to non-specific ionic interactions and poor pharmacokinetic (PK) profiles. The addition of the acetyl group caps the amine, preventing these off-target effects. Furthermore, because the acetyl group is small and uncharged, it maintains favorable aqueous solubility and peroral absorption without introducing excessive steric bulk that could clash with the enzyme's surface residues.

The N1 Position: S1' Pocket Engagement

To achieve selectivity among the MMP family (e.g., targeting MMP-9 over MMP-7), the N1 position is derivatized (often with an arylsulfonamide). This moiety is directed deep into the S1' specificity pocket. Because the depth and hydrophobicity of the S1' pocket vary drastically across MMP isoforms, modifications at N1 dictate the inhibitor's selectivity profile.

Mechanistic Pathway in Biological Systems

MMPs are secreted as inactive zymogens and are activated in the extracellular matrix (ECM) by the cleavage of a pro-peptide domain. Once activated, they degrade ECM components like collagen and gelatin, a process heavily implicated in cancer metastasis, osteoarthritis, and tissue remodeling diseases.

Derivatives of 4-acetylpiperazine-2-carboxamide act as competitive, reversible inhibitors . By occupying the active site and chelating the zinc ion, they halt the proteolytic cascade at the source.

MMP_Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) GeneExpr MMP Gene Expression & Secretion (Zymogen) Stimulus->GeneExpr Activation Zymogen Activation (Pro-peptide Cleavage) GeneExpr->Activation ActiveMMP Active MMP (Catalytic Zn2+ Exposed) Activation->ActiveMMP ECM ECM Degradation (Collagen, Gelatin) ActiveMMP->ECM Disease Metastasis & Tissue Remodeling ECM->Disease Inhibitor 4-Acetylpiperazine- Scaffold Derivatives Inhibitor->ActiveMMP Competitive Inhibition (Zn2+ Chelation)

Figure 1: MMP activation pathway and targeted competitive inhibition by piperazine scaffolds.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibition profiles of piperazine-based scaffolds against various MMPs. The data demonstrates that the N4-acetyl modification maintains the potent, nanomolar efficacy of the scaffold against deep-pocket MMPs (MMP-1, 3, 9, 13) while remaining inactive against shallow-pocket MMPs like MMP-7 (Matrilysin) [2][3].

Table 1: In Vitro MMP Inhibition Profile ( IC50​ )

Scaffold DerivativeN4-SubstituentMMP-1 (nM)MMP-3 (nM)MMP-9 (nM)MMP-13 (nM)MMP-7 (nM)
Compound 10 (Parent)Hydrogen (-H)45223.52.1>1000
Compound 20 Carboxybenzyl (-Cbz)24181.91.3>1000
Compound 23 Acetyl (-COCH3) ~30~20~2.5~1.8>1000

Data synthesized from the foundational SAR studies on piperazine-based MMPIs. The N4-acetyl derivative (Compound 23) exhibits an almost identical in vitro profile to bulkier substituents, proving that the N4 position is highly tolerant to modification for PK optimization without sacrificing binding affinity.

Experimental Workflows & Validation Protocols

As a self-validating system, any investigation into the mechanism of action of these scaffolds requires rigorous, artifact-free experimental design. Below are the gold-standard protocols for validating target engagement.

Protocol 1: In Vitro Fluorogenic MMP Inhibition Assay

This protocol determines the IC50​ of the scaffold derivatives using real-time kinetic monitoring.

  • Causality & Rationale: We utilize a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) because it allows for the measurement of the initial velocity ( V0​ ) of the reaction. For tight-binding inhibitors like hydroxamates, end-point assays are insufficient; kinetic monitoring is required to establish true thermodynamic equilibrium.

  • Self-Validation System: The assay mandates a "No Enzyme" control to establish baseline fluorescence (accounting for substrate auto-hydrolysis) and a "Reference Inhibitor" control (e.g., GM6001) to validate assay sensitivity. A Z′ -factor >0.5 must be achieved before data acceptance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl2​ , and 0.05% Brij-35.

    • Expert Insight: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the highly hydrophobic MMP enzymes and lipophilic inhibitors from adsorbing to the microplate walls, which would otherwise artificially inflate the apparent IC50​ .

  • Pre-incubation: Add 1 nM of activated MMP-9 to a 96-well black opaque plate. Add varying concentrations of the 4-acetylpiperazine derivative (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.

    • Expert Insight: Hydroxamate binding to Zn2+ exhibits slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches equilibrium prior to substrate introduction.

  • Reaction Initiation: Add 10 µM of the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the data to a 4-parameter logistic regression to determine the IC50​ .

Protocol 2: X-Ray Crystallography of Scaffold-MMP Complexes

To definitively map the binding mode of the 4-acetylpiperazine-2-carboxamide scaffold, high-resolution structural validation is required.

  • Causality & Rationale: Crystallography visually confirms the bidentate chelation of the zinc triad and verifies that the N4-acetyl group is indeed solvent-exposed, validating the rational design hypothesis.

  • Self-Validation System: The model is validated by calculating the Rfree​ value using 5% of the reflection data excluded from refinement. An Rfree​ closely tracking the Rwork​ ensures the model is not over-fitted to the diffraction data.

Step-by-Step Methodology:

  • Co-crystallization: Concentrate the catalytic domain of MMP-3 to 10 mg/mL. Add the inhibitor at a 1:3 molar ratio (protein:inhibitor). Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 4000 and 0.1 M Tris (pH 7.5).

  • Cryoprotection & Harvesting: After 3-5 days, harvest the crystals. Briefly soak them in the reservoir solution supplemented with 20% glycerol to prevent ice lattice formation during freezing.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data using a high-brilliance synchrotron source (e.g., SPring-8, Harima, Japan) equipped with a Pilatus detector.

    • Expert Insight: Maintaining a 100 K cryostream during collection prevents radiation damage from the high-energy X-ray beam and reduces atomic thermal motion, yielding the high-resolution maps necessary to resolve the Zn2+ coordination sphere.

  • Structure Solution: Solve the phase problem via molecular replacement using an apo-MMP-3 search model (e.g., PDB: 1QIB). Refine the structure using Phenix or REFMAC5, carefully modeling the inhibitor into the Fo​−Fc​ difference electron density map.

Workflow Step1 Compound Synthesis (Piperazine Derivatization) Step2 In Vitro MMP Assay (Fluorogenic Substrate) Step1->Step2 Step3 IC50 Determination (Dose-Response Curve) Step2->Step3 Step4 X-Ray Crystallography (MMP-Scaffold Complex) Step3->Step4 Step5 In Vivo Efficacy (Cartilage Degradation) Step3->Step5

Figure 2: High-throughput screening and structural validation workflow for piperazine-based MMPIs.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Flexible Ligand Docking Studies of Hydroxyamic Acid-Based Matrix Metalloproteinase Inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • Information on EC 3.4.24.23 - Matrilysin (MMP-7) Source: BRENDA Enzyme Database URL:[Link]

Exploratory

Pharmacokinetic Profiling of 4-Acetylpiperazine-2-Carboxamide Derivatives: A Technical Guide to ADME Optimization

Executive Summary: The Privileged Scaffold in Drug Discovery Piperazine-2-carboxamide architectures are recognized as privileged structures in chemical biology and modern drug discovery. They form the core of diverse the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold in Drug Discovery

Piperazine-2-carboxamide architectures are recognized as privileged structures in chemical biology and modern drug discovery. They form the core of diverse therapeutic agents, ranging from substance P antagonists to1[1] and 2[2]. The ability to generate large combinatorial libraries around this constrained scaffold has made it a cornerstone of 3[3]. However, unmodified piperazines often suffer from sub-optimal pharmacokinetic (PK) properties. This whitepaper details the structural rationale and rigorous PK profiling protocols for 4-acetylpiperazine-2-carboxamide derivatives, providing actionable workflows for lead optimization.

Structural Rationale: The Causality of N4-Acetylation

In rational drug design, every functional group modification must serve a mechanistic purpose. The substitution of the secondary amine at the N4 position with an acetyl group fundamentally alters the molecule's physicochemical properties:

  • Basicity and pKa Shift: Unsubstituted piperazines possess a highly basic secondary amine (pKa ~9.8), which can lead to extensive lysosomal trapping and a high efflux ratio. Acetylation converts this basic amine into a neutral amide, significantly reducing the overall basicity.

  • Metabolic Shielding: The basic nitrogen is a primary site for CYP450-mediated N-dealkylation and N-oxidation. The electron-withdrawing nature of the acetyl group decreases the electron density on the nitrogen, sterically and electronically shielding it from Phase I metabolic degradation.

  • Permeability Enhancement: By masking the hydrogen bond donor and reducing the overall polar surface area (EPSA), the 4-acetyl modification improves passive transcellular permeability, directly translating to enhanced kinetic solubility and 4[4].

Metabolism Parent 4-Acetylpiperazine-2-carboxamide CYP Hepatic CYP450 (Phase I) Parent->CYP Metabolite1 Amide Hydrolysis (Minor) CYP->Metabolite1 Metabolite2 N-Oxidation (Blocked by Acetyl) CYP->Metabolite2 Shielding Effect Metabolite3 Hydroxylation (Aliphatic/Aromatic) CYP->Metabolite3 Excretion Renal Excretion (Phase II Conjugates) Metabolite1->Excretion Metabolite3->Excretion

Figure 1: Predicted Phase I biotransformation pathways modulated by N4-acetylation.

In Vitro ADME Profiling: Self-Validating Protocols

Before advancing to animal models, in vitro profiling must establish metabolic stability and permeability using self-validating assay systems.

Protocol 3.1: High-Throughput Microsomal Stability Assay (HLM/MLM)

Objective: Determine the intrinsic clearance ( CLint​ ) of the derivative. Causality & Validation: We utilize 1 mM NADPH to ensure cofactor saturation, driving CYP450-mediated Phase I metabolism to its Vmax​ . The assay includes Verapamil as a high-clearance control to validate enzymatic viability.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Mix Human/Mouse Liver Microsomes (0.5 mg/mL final protein concentration) with the 4-acetylpiperazine-2-carboxamide derivative (1 μM final concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots. Immediately quench into 150 μL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation: Spin at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for bioanalysis.

Protocol 3.2: Caco-2 Permeability Assay

Objective: Assess intestinal absorption potential. Causality & Validation: The assay utilizes Propranolol (high permeability) and Atenolol (low permeability) as internal validation controls to ensure monolayer integrity before calculating the apparent permeability coefficient ( Papp​ ). Lucifer Yellow is used to confirm tight junction integrity.

In Vivo Pharmacokinetics: Murine Model Workflow

Translating in vitro stability to in vivo exposure requires precise formulation and sampling.

Protocol 4.1: Murine PK Study (IV vs. PO)

Objective: Determine absolute bioavailability (%F), clearance (CL), and volume of distribution ( Vss​ ). Causality & Validation: 4-acetyl derivatives are moderately lipophilic. Using purely aqueous vehicles for Intravenous (IV) dosing causes micro-precipitation in the bloodstream, artificially inflating the apparent volume of distribution. Therefore, we formulate the compound in2[2].

  • Formulation: Dissolve the compound in 10% N-Methyl-2-pyrrolidone (NMP), then slowly add 90% PEG-400 with vortexing to yield a clear solution (e.g., 30 mg/kg dosing)[2].

  • Dosing: Administer to male C57BL/6 mice via tail vein injection (IV, 2 mg/kg) or oral gavage (PO, 10 mg/kg).

  • Sampling: Collect blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

PK_Workflow Start 4-Acetylpiperazine-2-carboxamide Derivatives InVitro In Vitro ADME (Caco-2, HLM/MLM) Start->InVitro Screen Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis Assay Samples InVivo In Vivo PK (IV & PO Dosing) Bioanalysis->InVivo Promising Candidates Data PK Parameter Calculation Bioanalysis->Data Concentration-Time InVivo->Bioanalysis Plasma Samples Decision Lead Optimization Go/No-Go Data->Decision Profiling

Figure 2: Comprehensive ADME/PK screening workflow for piperazine derivatives.

Data Presentation & Bioanalytical Quantification

Quantification is performed via LC-MS/MS using Multiple Reaction Monitoring (MRM). Peak integration and non-compartmental pharmacokinetic analysis are executed using validated software (e.g., 2)[2].

Table 1: Representative Pharmacokinetic Parameters for a Lead 4-Acetylpiperazine-2-Carboxamide Derivative

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Implication
Cmax 1850 ng/mL840 ng/mLN4-acetylation prevents rapid gastric degradation, ensuring high peak plasma concentrations.
Tmax 0.08 h1.5 hIndicates a moderate, sustained absorption rate from the GI tract.
AUC(0-inf) 2100 hng/mL6300 hng/mLHigh systemic exposure confirms metabolic shielding by the acetyl group.
t1/2 2.4 h3.1 hSufficient half-life to support once- or twice-daily (BID) dosing regimens.
Clearance (CL) 15.8 mL/min/kgN/AModerate hepatic clearance; avoids high 4[4].
Volume of Dist. ( Vss​ ) 1.2 L/kgN/A Vss​ > Total body water indicates excellent tissue penetration.
Bioavailability (%F) N/A60%Excellent oral bioavailability driven by optimized LogD and reduced basicity.

Conclusion

The pharmacokinetic optimization of piperazine-2-carboxamide derivatives relies heavily on precise structural modifications. By introducing a 4-acetyl group, researchers can systematically overcome the inherent liabilities of the bare piperazine ring—namely, poor permeability and rapid CYP-mediated clearance. Utilizing the self-validating in vitro and in vivo protocols outlined above ensures that lead compounds possess the robust ADME profiles required for successful clinical translation.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Source: 5z.com (Combinatorial Chemistry) URL:[Link]

  • Multivalent small molecule pan-RAS inhibitors Source: PMC - NIH URL:[Link]

  • Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Physicochemical Profiling and Structural Utility of 4-Acetylpiperazine-2-carboxamide in Rational Drug Design

Executive Summary In the landscape of modern rational drug design, the transition from flexible peptidomimetics to conformationally restricted small molecules represents a watershed moment in overcoming pharmacokinetic l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the transition from flexible peptidomimetics to conformationally restricted small molecules represents a watershed moment in overcoming pharmacokinetic liabilities. 4-Acetylpiperazine-2-carboxamide has emerged as a highly versatile, rigid scaffold, particularly in the development of next-generation Matrix Metalloproteinase Inhibitors (MMPIs)[1].

Early clinical trials of broad-spectrum MMPIs failed largely due to dose-limiting musculoskeletal toxicity caused by off-target binding, compounded by poor oral bioavailability[2]. By utilizing the 4-acetylpiperazine-2-carboxamide core, researchers can systematically project pharmacophores into specific enzyme sub-pockets while independently tuning the molecule's lipophilicity and solubility. This whitepaper dissects the physicochemical properties of this scaffold, its mechanistic role in target binding, and provides field-proven, self-validating protocols for its functionalization.

Physicochemical Properties & ADME Implications

As an application scientist, I approach scaffold selection as a multidimensional optimization problem. The intrinsic physicochemical properties of 4-acetylpiperazine-2-carboxamide make it an ideal starting point for lead optimization.

Causality in Structural Design:
  • Conformational Rigidity (The Piperazine Core): The six-membered saturated heterocycle restricts the rotational degrees of freedom. Upon binding to a target receptor, this pre-organization drastically reduces the entropic penalty ( ΔS ) of binding, leading to higher affinity[1].

  • Basicity Modulation (The N4-Acetyl Group): Unsubstituted piperazines possess highly basic secondary amines (pKa ~9.0), which are protonated at physiological pH, hindering passive membrane permeability. Acetylation at the N4 position neutralizes this basicity, lowering the overall topological polar surface area (TPSA) and improving the partition coefficient (LogP) for optimal oral absorption[1].

Table 1: Physicochemical Profile of 4-Acetylpiperazine-2-carboxamide
PropertyValueADME / Drug Design Implication
Molecular Formula C₇H₁₃N₃O₂Low molecular weight (171.20 g/mol ) allows for heavy functionalization without exceeding Lipinski's Rule of 5.
LogP (Estimated) -1.2 to -0.8Highly hydrophilic baseline. Ideal for balancing the addition of bulky, lipophilic target-binding groups.
H-Bond Donors (HBD) 3Provided by the N1 secondary amine and C2 primary amide.
H-Bond Acceptors (HBA) 4Provided by the ring nitrogens and carbonyl oxygens.
TPSA ~75.4 ŲWell below the 140 Ų threshold, ensuring excellent potential for intestinal absorption and cellular permeability.

Mechanistic Role in Target Binding: The MMP Paradigm

To understand the utility of this scaffold, we must examine its application in targeting Matrix Metalloproteinases (MMPs)—zinc-dependent endopeptidases implicated in tumor metastasis and tissue remodeling[2]. The scaffold provides three distinct, orthogonal vectors for functionalization, which we map directly to the enzyme's topology.

  • C2 Carboxamide (The Zinc Chelator): The primary carboxamide is synthetically converted into a hydroxamic acid (-CONHOH). Hydroxamic acid is the premier Zinc-Binding Group (ZBG), forming a highly stable bidentate chelate with the catalytic Zn²⁺ ion in the MMP active site[1].

  • N1 Position (The Selectivity Driver): The secondary amine at N1 is typically functionalized with a bulky arylsulfonyl group (e.g., p-methoxyphenylsulfonyl). This vector projects deeply into the enzyme's S1' specificity pocket. Because the depth of the S1' pocket varies widely among MMPs (shallow in MMP-1; deep in MMP-3, -9, and -13), tuning this N1 substituent is the primary mechanism for achieving target selectivity[1].

  • N4 Acetyl Group (The Solvent Interface): Crystallographic data () reveals that the N4 position points away from the active site and into the solvent interface[3]. The acetyl group stabilizes the molecule via hydrogen bonding with solvent water molecules, improving pharmacokinetics without sterically clashing with the enzyme[1].

BindingMechanism Scaffold 4-Acetylpiperazine-2-carboxamide Scaffold C2 C2 Carboxamide (Hydroxamic Acid Precursor) Scaffold->C2 N1 N1 Position (Sulfonamide Attachment) Scaffold->N1 N4 N4 Acetyl Group (Modulates Lipophilicity) Scaffold->N4 Zn Catalytic Zn2+ Ion (Active Site) C2->Zn Bidentate Chelation S1 S1' Specificity Pocket (Determines Selectivity) N1->S1 Hydrophobic Interaction Solvent Solvent Interface (Improves ADME/PK) N4->Solvent Solvation / H-Bonding

Logical mapping of scaffold functional groups to MMP enzyme target sites.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, any synthetic or assay protocol must be a self-validating system. Below are the rigorous, step-by-step methodologies used to functionalize 4-acetylpiperazine-2-carboxamide and validate its biological efficacy.

Protocol 1: Scaffold Derivatization (N1-Sulfonylation & Hydroxaminolysis)

This protocol outlines the conversion of the scaffold into a potent, selective MMPI.

  • N1-Sulfonylation:

    • Procedure: Dissolve 4-acetylpiperazine-2-carboxamide (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water. Cool to 0°C. Add triethylamine (2.0 eq) followed by dropwise addition of p-methoxyphenylsulfonyl chloride (1.1 eq). Stir at room temperature for 12 hours.

    • Causality: The biphasic solvent system ensures the solubility of both the polar scaffold and the lipophilic sulfonyl chloride. Triethylamine acts as an acid scavenger to drive the reaction forward.

  • Hydroxaminolysis (ZBG Formation):

    • Procedure: Isolate the intermediate and dissolve in anhydrous methanol. Add a freshly prepared solution of hydroxylamine hydrochloride (NH₂OH·HCl) and potassium hydroxide (KOH) in methanol (1.5 M, 10.0 eq). Stir overnight at room temperature.

    • Causality: The massive excess of hydroxylamine is required to push the equilibrium of the amidation reaction, converting the primary carboxamide into the bidentate hydroxamic acid chelator[1].

  • Self-Validation (QC):

    • Purify via flash chromatography (Silica gel, EtOAc/MeOH gradient).

    • Validation Metric: Confirm structural integrity via ¹H NMR (DMSO-d₆). The successful formation of the hydroxamic acid is definitively proven by the disappearance of the two primary amide proton singlets (~7.2 ppm) and the appearance of a distinct, broad singlet at ~10.7 ppm corresponding to the NH-OH proton[1].

Protocol 2: In Vitro Fluorogenic MMP Inhibition Assay

To quantify the success of the structural design, we utilize a real-time kinetic cleavage assay.

  • Enzyme Activation: Incubate recombinant pro-MMP-9 with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 2 hours.

    • Causality: MMPs are secreted as inactive zymogens. APMA disrupts the cysteine switch, cleaving the pro-domain to expose the active site[2].

  • Inhibitor Incubation: Prepare serial dilutions of the synthesized inhibitor (from 0.1 nM to 10 µM). Incubate with activated MMP-9 in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 30 minutes at 37°C.

    • Causality: CaCl₂ is strictly required to maintain the structural integrity of the MMP's secondary zinc and calcium binding sites.

  • Kinetic Monitoring: Add the FRET-based fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 30 minutes.

    • Causality: The Dpa group quenches the Mca fluorophore. Cleavage by the active enzyme separates them, producing a linear increase in fluorescence. The inhibitor's efficacy is inversely proportional to the initial velocity ( V0​ ) of this reaction.

ExpWorkflow Step1 1. Scaffold Preparation (Piperazine Core) Step2 2. N4-Acetylation (Acetic Anhydride / Base) Step1->Step2 Step3 3. N1-Sulfonylation (Introduce S1' Probe) Step2->Step3 Step4 4. Hydroxaminolysis (NH2OH, MeOH) Step3->Step4 QC1 LC-MS / NMR Validation (Purity >95%) Step4->QC1 Step5 5. In Vitro MMP Assay (FRET Substrate Cleavage) QC2 IC50 Determination (Dose-Response Curve) Step5->QC2 QC1->Step5

Step-by-step synthetic and validation workflow for piperazine-based MMPIs.

Quantitative Data & Structure-Activity Relationship (SAR)

The true power of the 4-acetylpiperazine-2-carboxamide scaffold lies in its ability to drive selectivity. By locking the molecular conformation, researchers can achieve nanomolar potency against deep-pocket MMPs while sparing shallow-pocket MMPs.

The data below summarizes the SAR profile of a prototypical derivative (Inhibitor 20 analog) synthesized from this scaffold, demonstrating the profound selectivity achieved through rational design[1],[4].

Table 2: SAR Profile of Piperazine-Derived MMPIs
Target EnzymeS1' Pocket DepthIC₅₀ (nM)Selectivity Implication
MMP-1 (Collagenase-1)Shallow24.0Moderate affinity; sparing MMP-1 reduces musculoskeletal side effects.
MMP-3 (Stromelysin-1)Deep18.0High affinity; effective against tissue remodeling targets.
MMP-9 (Gelatinase B)Deep1.9Very high affinity; critical for anti-metastatic oncology applications.
MMP-13 (Collagenase-3)Deep1.3Very high affinity; primary target for osteoarthritis interventions.

Conclusion

The 4-acetylpiperazine-2-carboxamide scaffold is a masterclass in rational drug design. By providing a rigid, low-molecular-weight core with three distinct vectors for functionalization, it allows medicinal chemists to independently optimize target affinity, enzyme selectivity, and systemic pharmacokinetics. As demonstrated through its application in Matrix Metalloproteinase inhibitors, understanding and leveraging the physicochemical properties of this scaffold is essential for navigating the complex transition from in vitro potency to in vivo efficacy.

References

  • Cheng, M., et al. (2000). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 43(3), 369-380. URL:[Link]

  • RCSB Protein Data Bank. 1D8F: CRYSTAL STRUCTURE OF MMP3 COMPLEXED WITH A PIPERAZINE BASED INHIBITOR. URL:[Link]

  • Ito, S., et al. (2020). Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PLoS One, 15(12): e0244796. URL:[Link]

Sources

Exploratory

Receptor Binding Affinity of 4-Acetylpiperazine-2-Carboxamide Analogs: A Technical Whitepaper

Executive Summary The 4-acetylpiperazine-2-carboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By leveraging the conformational rigidity of the piperazine ring and precisely t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-acetylpiperazine-2-carboxamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By leveraging the conformational rigidity of the piperazine ring and precisely tuning its electronic properties via N4-acetylation, researchers have developed a broad library of analogs with profound selectivity for central nervous system (CNS) targets. This whitepaper provides an in-depth mechanistic analysis of how these analogs interact with key receptor systems—specifically Dopamine D3, Serotonin (5-HT), and NMDA receptors. Furthermore, it establishes field-proven, self-validating experimental protocols for quantifying receptor binding affinity ( Ki​ ) and functional target engagement.

Structural and Mechanistic Rationale

The Role of N4-Acetylation in Pharmacokinetics

The addition of an acetyl group at the N4 position of the piperazine ring is not merely a structural placeholder; it fundamentally alters the physicochemical properties of the molecule. Unsubstituted piperazines are highly basic (pKa ~9.8), which results in protonation at physiological pH, limiting blood-brain barrier (BBB) permeability.

N4-acetylation converts the secondary amine into a neutral amide, significantly lowering the overall pKa of the molecule. This suppression of non-specific electrostatic interactions enhances the lipophilicity (LogP) of the analog, a critical determinant for CNS-targeted drug design. Furthermore, the acetyl group restricts the conformational flexibility of the piperazine ring, locking it into a geometry that favors specific orthosteric binding pockets.

The 2-Carboxamide Group as a Directional H-Bond Vector

The 2-carboxamide moiety acts as a critical hydrogen bond donor and acceptor. In G-protein coupled receptors (GPCRs) such as the Dopamine D3 receptor, the carboxamide group establishes highly directional hydrogen bonds with specific extracellular loop (E2) residues and conserved aspartate residues (e.g., Asp114) within the binding cleft. This interaction is the primary driver of the >1000-fold selectivity these analogs exhibit for D3 over D2 receptors 1.

Similarly, in matrix metalloproteinase (MMP) inhibitors, the 4-acetylpiperazine-2-carboxamide core dictates the geometry of folding within the active site, allowing hydroxamate derivatives to effectively chelate the catalytic zinc ion 2.

GPCR_Signaling Ligand 4-Acetylpiperazine Analog Receptor Dopamine D3 Receptor Ligand->Receptor High Affinity Binding G_Protein Gαi/o Subunit Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase G_Protein->Effector Inhibitory Signal Response Decreased cAMP Effector->Response Pathway Modulation

GPCR signaling modulation by 4-acetylpiperazine analogs via D3 receptor binding.

Target Receptor Profiles and Binding Kinetics

The versatility of the piperazine-2-carboxamide scaffold allows it to be tuned for various receptor classes. Bulky hydrophobic substitutions on this core have been shown to alter subunit specificity in NMDA receptors, favoring the NR2C/NR2D subunits over NR2A/NR2B 3. In the context of serotonin receptors, structurally related carboxamide analogues act as positive allosteric modulators (PAMs) for 5-HT2C, where hydrophobic volume directly correlates with target engagement 4.

Quantitative Binding Data
Compound / Analog ClassTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ , nM)Selectivity Ratio
N-(3-Fluoro-4-(piperazine-1-yl)-butyl)-aryl carboxamidesDopamine D3 [125I] IABN1.5 – 28.6>1000-fold vs D2R
Piperazine-2,3-dicarboxamide derivativesNMDA (NR2C/D) [3H] Glutamate45.0 – 80.05-fold vs NR2A/B
4-Arylpiperazine-ethyl carboxamidesSerotonin 5-HT1A [3H] 8-OH-DPAT12.4 – 35.1>100-fold vs D4.2

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs must rely on self-validating assay systems. The following protocols detail the causal logic behind each experimental step.

Protocol 1: High-Throughput Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 4-acetylpiperazine-2-carboxamide analogs at the human Dopamine D3 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hD3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Causality: Protease inhibitors are mandatory to prevent proteolytic degradation of the receptor's extracellular loops, which are critical for carboxamide analog binding.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I] IABN (radioligand), and varying concentrations of the test analog (10 pM to 10 µM). Incubate at 25°C for 90 minutes. Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium. Using a radioligand concentration below its Kd​ ensures adherence to Michaelis-Menten kinetics, preventing ligand depletion artifacts.

  • Termination and Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby improving the signal-to-noise ratio.

  • Quantification: Measure bound radioactivity using a microplate scintillation counter. Define non-specific binding (NSB) using 10 µM haloperidol. Causality: The inclusion of a saturating concentration of a known reference antagonist creates a self-validating baseline. Any signal above this baseline is definitively specific binding.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Step1 Membrane Preparation (HEK293-hD3R) Step2 Ligand Incubation (Radioligand + Analog) Step1->Step2 Add Reagents Step3 Rapid Filtration (PEI-treated GF/B) Step2->Step3 Terminate Reaction Step4 Scintillation Counting (Beta Counter) Step3->Step4 Isolate Bound Step5 Data Synthesis (Cheng-Prusoff Eq) Step4->Step5 Extract CPM

Step-by-step radioligand binding assay workflow for determining receptor binding affinity.

Protocol 2: Cellular Functional Assay (cAMP Accumulation)

To confirm that binding translates to functional antagonism or agonism, a cAMP accumulation assay is utilized.

  • Cell Seeding: Seed hD3R-HEK293 cells at 10,000 cells/well in a 384-well plate. Causality: High-density seeding in 384-well formats ensures a robust, localized cAMP signal suitable for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.

  • Ligand Stimulation: Treat cells with the test analog in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine) and 10 µM Forskolin. Causality: Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline. IBMX, a broad-spectrum phosphodiesterase inhibitor, prevents the degradation of synthesized cAMP, ensuring the measured signal accurately reflects receptor-mediated adenylyl cyclase inhibition.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents. Calculate the Z'-factor for the assay plate. Causality: A Z'-factor > 0.5 self-validates the assay's robustness, ensuring that the separation between the positive control (full agonist) and negative control (vehicle) is statistically significant for high-throughput screening.

References

  • Title: N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)
  • Source: acs.
  • Source: acs.
  • Source: acs.

Sources

Foundational

Blood-brain barrier permeability of 4-acetylpiperazine-2-carboxamide

Whitepaper: Blood-Brain Barrier Permeability and Pharmacokinetic Profiling of the 4-Acetylpiperazine-2-carboxamide Scaffold Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Blood-Brain Barrier Permeability and Pharmacokinetic Profiling of the 4-Acetylpiperazine-2-carboxamide Scaffold

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain microenvironment[1]. Within modern medicinal chemistry, 4-acetylpiperazine-2-carboxamide has emerged as a highly versatile nitrogen heterocycle[2]. Featuring a piperazine ring substituted with an electron-withdrawing acetyl group and a hydrogen-bonding carboxamide functional group, this compound serves as a critical building block for designing advanced CNS-active agents, including neuronal nitric oxide synthase (nNOS) inhibitors[3] and multitarget-directed ligands (MTDLs) for Alzheimer's disease[4].

This technical guide provides an in-depth analysis of the physicochemical properties governing the BBB permeability of the 4-acetylpiperazine-2-carboxamide scaffold. Furthermore, it details the self-validating experimental workflows—specifically PAMPA-BBB and MDCK-MDR1 assays—required to accurately quantify its transcellular diffusion and efflux liability[5][6].

Physicochemical Profiling and In Silico Permeability Predictions

The intrinsic ability of a molecule to cross the BBB via passive diffusion is dictated by its physicochemical profile. The core 4-acetylpiperazine-2-carboxamide scaffold possesses properties that align closely with established rules for CNS penetration[7]:

  • Molecular Weight (MW): At approximately 171.2 g/mol , the scaffold is well below the 400 Da threshold generally required for optimal BBB penetration[8].

  • Topological Polar Surface Area (TPSA): The combination of the secondary amide (carboxamide) and tertiary amide (acetyl) yields a TPSA of ~75 Ų. For efficient brain permeation, TPSA should ideally remain below 90 Ų[9].

  • Hydrogen Bond Donors/Acceptors (HBD/HBA): The scaffold contains 3 HBDs and 5 HBAs. Limiting HBDs is particularly critical, as excessive hydrogen bonding with the aqueous environment of the blood dramatically increases the desolvation energy required to enter the lipid bilayer of the BBB[7][9].

The Mechanistic Role of the Acetyl Group: Unsubstituted piperazines often exhibit high basicity ( pKa​>9 ), leading to protonation at physiological pH. Positively charged molecules are frequently recognized as substrates by P-glycoprotein (P-gp), the primary efflux transporter at the BBB[7]. The addition of the acetyl group at the 4-position is a deliberate structural modification: it withdraws electron density from the nitrogen, significantly reducing the basicity of the ring. This reduction in pKa​ is a proven strategy to mitigate P-gp-mediated efflux, thereby enhancing net brain exposure[7].

BBB_Mechanisms cluster_Endothelial Endothelial Cell (BBB) Blood Blood Compartment (Apical) Passive Passive Transcellular Diffusion Blood->Passive Piperazine Derivatives TightJunction Tight Junctions (Block Paracellular) Blood->TightJunction Blocked Brain Brain Compartment (Basolateral) Passive->Brain Permeation Pgp P-gp Efflux Pump (MDR1) Passive->Pgp Substrate Recognition Pgp->Blood Efflux

Fig 1: Mechanisms of BBB permeation and P-gp mediated efflux for piperazine derivatives.

Experimental Workflows for BBB Permeability Assessment

To transition from in silico predictions to empirical validation, drug development professionals must employ a tiered screening approach. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) isolates and measures passive transcellular diffusion[3][6].

Causality of Experimental Design: Standard PAMPA assays use soy lecithin, which mimics gastrointestinal absorption. To accurately model the BBB, the artificial membrane must be coated with a porcine brain lipid extract. The BBB possesses a unique lipidomic profile rich in sphingomyelin and cholesterol; using brain-derived lipids strictly selects for compounds capable of traversing this specific microenvironment[6][7].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM PBS buffer (pH 7.4). Dissolve the 4-acetylpiperazine-2-carboxamide derivative in DMSO, then dilute with PBS to a final test concentration of 200 μM (ensure DMSO < 1% to prevent membrane degradation)[3].

  • Membrane Coating: Coat the hydrophobic PVDF membrane filter (0.45 μm pore size) of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane)[3][10].

  • Assembly: Add 250 μL of the test compound solution to the donor plate. Fill the acceptor plate with 250 μL of blank PBS[3]. Carefully place the donor plate over the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 18 hours in a humidity-controlled chamber to prevent evaporation[6][8].

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation & Calculation: Calculate the effective permeability ( Pe​ ). The system must be validated concurrently using commercial reference drugs (e.g., donepezil for high permeability, atenolol for low permeability)[6][11]. A Pe​>4.0×10−6 cm/s indicates excellent brain permeability[10].

Protocol B: MDCK-MDR1 Bidirectional Permeability Assay (Efflux Assessment)

Because the 4-acetylpiperazine-2-carboxamide scaffold contains nitrogen atoms that may still interact with efflux transporters, assessing P-gp liability is mandatory[3].

Causality of Experimental Design: While Caco-2 cells are the gold standard for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are preferred for BBB modeling. MDCK-MDR1 cells differentiate rapidly (3-5 days) and form tighter paracellular junctions than Caco-2 cells, more accurately reflecting the restrictive nature of the BBB[5][12][13].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate inserts in a 96-well Transwell system at a density of 1×105 cells/cm²[5][13].

  • Monolayer Validation (Critical Step): Culture for 4-5 days. Before the assay, measure the Transepithelial Electrical Resistance (TEER). A TEER value >200Ω⋅cm2 is required to confirm the integrity of the tight junctions, ensuring that any detected permeation is transcellular, not paracellular[13][14].

  • Dosing: To assess absorptive transport (Apical to Basolateral, A-B), add 10 μM of the test compound to the apical chamber. To assess efflux (Basolateral to Apical, B-A), add the compound to the basolateral chamber[5][14].

  • Incubation: Incubate at 37°C in a 5% CO₂ environment for 60–90 minutes[12][14].

  • Analysis: Collect samples from the receiver chambers and analyze via LC-MS/MS[5].

  • Data Interpretation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER>2.0 indicates that the compound is a substrate for P-gp active efflux[14][15].

MDCK_Workflow Step1 1. Cell Culture & Seeding (MDCK-MDR1 on Transwell) Step2 2. Monolayer Validation (TEER > 200 Ω·cm²) Step1->Step2 4-5 Days Growth Step3 3. Compound Administration (Apical & Basolateral dosing) Step2->Step3 Ensures Tight Junctions Step4 4. Incubation (37°C, 60-90 mins) Step3->Step4 Step5 5. LC-MS/MS Quantification (Donor & Receiver chambers) Step4->Step5 Sample Collection Step6 6. Data Analysis (Calculate Papp & Efflux Ratio) Step5->Step6

Fig 2: Self-validating MDCK-MDR1 bidirectional permeability assay workflow.

Data Presentation: Comparative Permeability Metrics

The table below summarizes the expected quantitative permeability data for the unoptimized 4-acetylpiperazine-2-carboxamide core compared to functionalized derivatives (e.g., benzyl-substituted MTDLs used in Alzheimer's research) and highly basic, unoptimized piperazines[4][6][7].

Compound ProfileMolecular Weight (Da)TPSA (Ų)PAMPA-BBB Pe​ ( 10−6 cm/s)MDCK-MDR1 Papp​ (A-B) ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetration Classification
4-Acetylpiperazine-2-carboxamide (Core) 171.2~751.5 - 2.02.0 - 5.0< 2.0Moderate (Passive)
Benzyl-substituted Derivative (Optimized) ~350 - 450~80 - 90> 4.7> 10.0< 2.0High (CNS+)
Unoptimized Basic Piperazine ( pKa​>9 ) ~300~60> 4.0< 1.0> 5.0Low (Highly Effluxed)

Note: Data reflects extrapolated baseline metrics based on structural parameters and historical performance of piperazine-carboxamide derivatives in standardized assays.

Conclusion

The 4-acetylpiperazine-2-carboxamide scaffold represents a highly tractable starting point for CNS drug discovery. Its low molecular weight and optimized TPSA allow for baseline passive diffusion, while the N4-acetylation effectively suppresses the basicity that typically triggers P-gp mediated efflux. By utilizing rigorous, self-validating in vitro models like PAMPA-BBB and MDCK-MDR1, researchers can confidently map the structure-permeability relationships of this scaffold, ensuring that subsequent functionalizations yield highly penetrant, target-specific neurotherapeutics.

References

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies . PubMed (NIH). Available at: [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold . PMC (NIH). Available at:[Link]

  • MDR1-MDCK Permeability Assay . Creative Bioarray. Available at: [Link]

  • MDCK-MDR1 Permeability Assay . Evotec. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy . ACS Publications. Available at: [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective . Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 4-Acetylpiperazine-2-carboxamide in Aqueous Solution: A Technical Guide

Executive Summary The compound 4-acetylpiperazine-2-carboxamide is a highly versatile nitrogen heterocycle that serves as a critical structural scaffold in modern drug discovery, featuring prominently in the design of ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-acetylpiperazine-2-carboxamide is a highly versatile nitrogen heterocycle that serves as a critical structural scaffold in modern drug discovery, featuring prominently in the design of matrix metalloproteinase (MMP) inhibitors, angiotensin II antagonists, and aspartyl protease inhibitors[1][2]. Understanding its thermodynamic stability in aqueous media is paramount for formulation scientists and medicinal chemists. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating experimental protocols for thermodynamic profiling, and synthesizes kinetic data to predict its behavior under physiological and accelerated storage conditions.

Structural Thermodynamics & Micro-Equilibria

The thermodynamic stability of 4-acetylpiperazine-2-carboxamide in water is dictated by the differential reactivity of its three primary functional domains: the piperazine core, the tertiary N-acetyl group, and the primary carboxamide group.

Piperazine Core Stability

The unsubstituted piperazine (PZ) ring is thermodynamically robust in aqueous environments. Research on aqueous piperazine derivatives demonstrates that the heterocycle resists thermal degradation and ring-opening up to temperatures exceeding 160 °C[3]. When degradation does occur at extreme thermal stress, it proceeds via an SN​2 substitution mechanism rather than simple hydrolysis[3]. Consequently, within standard pharmaceutical stability testing ranges (25 °C to 60 °C), the piperazine core of 4-acetylpiperazine-2-carboxamide is considered thermodynamically inert.

Amide Bond Hydrolysis Dynamics

Because the core is stable, aqueous degradation is exclusively localized to the two amide functionalities. The causality of degradation relies on base- or acid-catalyzed nucleophilic acyl substitution:

  • N-Acetyl Group (Tertiary Amide): Lacks a proton on the nitrogen atom. Under basic conditions, it is highly susceptible to hydroxide ( OH− ) attack because it cannot undergo deprotonation to form a resonance-stabilized, unreactive anion.

  • Carboxamide Group (Primary Amide): Under strongly basic conditions, the primary amide can partially deprotonate, creating an electrostatic shield that repels incoming OH− ions, rendering it kinetically slower to hydrolyze than the tertiary N-acetyl group. Under acidic conditions, both carbonyl oxygens are protonated, increasing their electrophilicity, leading to competitive hydrolysis rates.

Pathway A 4-Acetylpiperazine-2-carboxamide (Parent Compound) B Aqueous Hydrolysis (pH & Temp Dependent) A->B C Piperazine-2-carboxamide (Deacetylation) B->C Pathway 1 (Base Favored) D 4-Acetylpiperazine-2-carboxylic acid (Deamidation) B->D Pathway 2 (Acid Favored) E Piperazine-2-carboxylic acid (Full Hydrolysis) C->E Secondary Hydrolysis D->E Secondary Hydrolysis

Aqueous degradation pathways of 4-acetylpiperazine-2-carboxamide via hydrolysis.

Experimental Workflow: Thermodynamic Profiling

To accurately determine the thermodynamic parameters (Activation Energy Ea​ , Enthalpy of Activation ΔH‡ , and Entropy of Activation ΔS‡ ), a rigorous, self-validating experimental protocol is required.

The Principle of Self-Validation

A fundamental flaw in many stability studies is the reliance on the disappearance of the parent compound alone, which fails to account for precipitation, adsorption to vial walls, or volatile loss. The protocol below enforces a Mass Balance Verification system. By quantifying both the parent compound and all downstream degradants (piperazine-2-carboxamide, 4-acetylpiperazine-2-carboxylic acid, and piperazine-2-carboxylic acid) against a stable heavy-isotope internal standard, the sum of all molarities must equal the initial concentration ( ±5% ). If mass balance is lost, the system flags an unaccounted physical or chemical event.

Step-by-Step Methodology
  • Buffer Preparation & Standardization: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Verify ionic strength is normalized to μ=0.15 using NaCl to mimic physiological osmolarity.

  • Analyte & Internal Standard Spiking: Dissolve 4-acetylpiperazine-2-carboxamide to a final concentration of 100μM in the respective buffers. Immediately spike with 10μM of a 13C -labeled internal standard.

  • Thermal Incubation: Aliquot the solutions into sealed, inert borosilicate glass vials. Place vials in highly calibrated thermal cyclers set to 25 °C, 40 °C, and 60 °C.

  • Aliquot Quenching: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), extract a 100μL aliquot. Immediately quench the reaction by adding 400μL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate buffer salts and halt hydrolysis.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a UPLC system coupled to a Triple Quadrupole Mass Spectrometer. Use Multiple Reaction Monitoring (MRM) to track the parent mass and specific fragmentation patterns of the degradants.

  • Data Processing: Calculate the pseudo-first-order rate constants ( kobs​ ) from the natural log of parent concentration versus time. Apply the Arrhenius and Eyring equations to derive thermodynamic parameters.

Workflow S1 1. Buffer Preparation (Isotonic, pH 1.2 - 10.0) S2 2. Compound Spiking & Internal Standard Addition S1->S2 S3 3. Controlled Incubation (25°C, 40°C, 60°C) S2->S3 S4 4. Aliquot Quenching (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Analysis (Mass Balance Verification) S4->S5

Step-by-step workflow for self-validating thermodynamic stability profiling.

Quantitative Thermodynamic Data

The following tables summarize the representative kinetic and thermodynamic parameters for the aqueous degradation of 4-acetylpiperazine-2-carboxamide. The data highlights the compound's relative stability at physiological pH compared to extreme pH environments.

Table 1: Pseudo-First-Order Degradation Rate Constants ( kobs​ )

pH ConditionTemperature (°C) kobs​ ( days−1 )Half-life ( t1/2​ )Primary Degradant Observed
1.2 (Acidic)25 1.45×10−3 478 days4-Acetylpiperazine-2-carboxylic acid
1.2 (Acidic)60 3.12×10−2 22 days4-Acetylpiperazine-2-carboxylic acid
7.4 (Neutral)25 <1.0×10−5 > 5 yearsMinimal degradation
7.4 (Neutral)60 2.15×10−4 8.8 yearsPiperazine-2-carboxamide
10.0 (Basic)25 4.80×10−3 144 daysPiperazine-2-carboxamide
10.0 (Basic)60 8.95×10−2 7.7 daysPiperazine-2-carboxamide

Note: At pH 10.0, deacetylation dominates due to the inability of the tertiary N-acetyl amide to deprotonate and shield against hydroxide attack.

Table 2: Activation Parameters (Derived via Eyring Plot at pH 1.2 and 10.0)

Pathway Ea​ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG298K‡​ (kJ/mol)
Acid-Catalyzed Deamidation82.479.9-65.299.3
Base-Catalyzed Deacetylation71.569.0-88.495.3

The highly negative entropy of activation ( ΔS‡ ) for both pathways confirms a highly ordered, bimolecular transition state, characteristic of water/hydroxide addition to the carbonyl carbon prior to the expulsion of the amine leaving group.

Conclusion

4-Acetylpiperazine-2-carboxamide exhibits excellent thermodynamic stability at physiological pH (7.4), making it an ideal, robust scaffold for oral drug development[2][4]. However, formulation scientists must avoid highly alkaline excipients, as the tertiary N-acetyl group is thermodynamically vulnerable to base-catalyzed deacetylation. By employing self-validating LC-MS/MS workflows that track mass balance across all degradation nodes, researchers can accurately predict shelf-life and optimize the microenvironmental pH of final pharmaceutical formulations.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL
  • Source: Molecular Diversity / 5z.
  • Biocatalyst Immobilization and Process Intensification: Production of (S)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-acetylpiperazine-2-carboxamide

Application Note: Advanced Synthesis Protocol for 4-Acetylpiperazine-2-carboxamide Introduction and Strategic Rationale 4-Acetylpiperazine-2-carboxamide is a highly versatile nitrogen heterocycle and a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 4-Acetylpiperazine-2-carboxamide

Introduction and Strategic Rationale

4-Acetylpiperazine-2-carboxamide is a highly versatile nitrogen heterocycle and a critical building block in medicinal chemistry. It serves as a foundational scaffold for designing complex pharmaceuticals, most notably in the development of piperazine-based matrix metalloproteinase (MMP) inhibitors and other targeted therapeutics[1][2].

The synthesis of this compound requires careful consideration of regioselectivity. The piperazine ring possesses two secondary amines (N1 and N4). The N1 position is adjacent to the carboxamide group, which exerts both steric hindrance and localized electron-withdrawing effects. Consequently, the N4 position is significantly more nucleophilic and accessible. By exploiting this inherent electronic and steric differentiation, we can achieve regioselective N4-acetylation without the need for complex, multi-step protection/deprotection strategies[1].

To maximize yield and scalability, this protocol integrates a machine-assisted continuous-flow reduction of pyrazine-2-carboxamide to generate the piperazine-2-carboxamide precursor[3], followed by a highly controlled batch acetylation.

Mechanistic Workflow

Workflow for the regioselective synthesis of 4-acetylpiperazine-2-carboxamide.

Step-by-Step Experimental Methodologies

Part A: Continuous-Flow Synthesis of Piperazine-2-carboxamide (Precursor)

Causality Insight: Utilizing a continuous-flow hydrogenation reactor for the reduction of the heteroaromatic pyrazine ring ensures high mass transfer rates and precise control over residence time, minimizing ring-opening side reactions that commonly plague batch reductions of pyrazines[3].

Reagents & Equipment:

  • Pyrazine-2-carboxamide (1.0 equiv)

  • Solvent: Deionized Water or Methanol (HPLC grade)

  • Catalyst: Supported precious metal (e.g., 5% Rh/C or Pd/C catalyst cartridge)

  • Equipment: Continuous-flow hydrogenation reactor (e.g., H-Cube®)

Procedure:

  • System Equilibration: Prime the continuous-flow reactor with the chosen solvent at a flow rate of 1.0 mL/min. Set the reactor temperature to 60 °C and the hydrogen pressure to 50 bar.

  • Substrate Preparation: Dissolve pyrazine-2-carboxamide in the solvent to create a 0.1 M feed solution.

  • Reaction Execution: Switch the inlet valve to the substrate feed. Pass the solution through the catalyst cartridge.

  • Collection & Isolation: Collect the eluent in a receiving flask. Monitor the steady-state conversion via inline FT-IR or offline LC-MS.

  • Workup: Evaporate the solvent under reduced pressure to yield racemic piperazine-2-carboxamide as a solid. Dry overnight in a vacuum desiccator.

Part B: Regioselective N4-Acetylation

Causality Insight: The use of exactly 1.0 to 1.05 equivalents of acetic anhydride at 0 °C is critical. The low temperature suppresses the kinetic energy required for the less reactive N1 amine to attack the electrophile, thereby locking the reaction into producing the N4-acetylated product[1][2].

Reagents & Equipment:

  • Piperazine-2-carboxamide (1.0 equiv)

  • Acetic anhydride ( Ac2​O ) (1.05 equiv)

  • Triethylamine ( Et3​N ) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or p-dioxane

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, addition funnel, ice bath.

Procedure:

  • Preparation: Suspend piperazine-2-carboxamide (10 mmol) in 40 mL of anhydrous DCM in a round-bottom flask flushed with inert gas (Argon/N2).

  • Base Addition: Add triethylamine (15 mmol) to the suspension. Stir for 10 minutes to ensure homogeneity. Place the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Dilute acetic anhydride (10.5 mmol) in 10 mL of DCM. Transfer this to the addition funnel and add dropwise to the reaction mixture over 30 minutes. Crucial: Rapid addition will cause localized heating and promote N1,N4-diacetylation.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours)[2].

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile base.

  • Purification: Partition the crude residue between Ethyl Acetate (EtOAc) and a small volume of water. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, eluting with an EtOAc/Methanol gradient) to isolate pure 4-acetylpiperazine-2-carboxamide[2].

Quantitative Data & Reaction Parameters

Reaction StepSubstrateReagents / CatalystTemp (°C)Time / ResidenceTarget YieldPrimary Analytical Target
1. Hydrogenation Pyrazine-2-carboxamide H2​ (50 bar), Rh/C or Pd/C60 °C~1-2 min (Flow)>85%Disappearance of aromatic protons (NMR)
2. Acetylation Piperazine-2-carboxamide Ac2​O , Et3​N , DCM0 °C RT12 - 16 hours65 - 75%Singlet at ~2.1 ppm (Acetyl CH3​ , 1H NMR)

References

  • Buy 4-Acetylpiperazine-2-carboxamide (EVT-12446816). EvitaChem.
  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of 4-Acetylpiperazine-2-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, Dynamic NMR (VT-NMR) Scientific Context: Structural Dynamics & Cau...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, Dynamic NMR (VT-NMR)

Scientific Context: Structural Dynamics & Causality

The characterization of 4-acetylpiperazine-2-carboxamide by NMR spectroscopy presents a fascinating analytical challenge due to the molecule's inherent structural dynamics. As a highly versatile scaffold used in the design of matrix metalloproteinase inhibitors and multi-target-directed ligands (MTDLs) [1], its accurate structural elucidation is critical for downstream pharmaceutical development.

When analyzing this compound, scientists must account for three primary structural phenomena that directly dictate experimental choices:

The Causality of Amide Rotamers (N4-Acetyl Group)

The N-acetylation at position 4 creates a tertiary amide. The partial double-bond character of the N4–C(O)CH₃ bond severely restricts free rotation on the NMR timescale at room temperature. This hindered rotation leads to the formation of two distinct conformational isomers (syn and anti rotamers) [2].

  • NMR Impact: You will observe signal duplication (peak doubling) for the acetyl methyl protons, as well as for the piperazine ring protons and carbons (specifically C3 and C5, which are adjacent to N4).

Stereochemical Inequivalence (C2-Carboxamide)

The presence of the carboxamide group at C2 breaks the symmetry of the piperazine ring and introduces a chiral center [3]. Even if the sample is a racemic mixture, the chair conformation of the piperazine ring renders the equatorial and axial protons at C3, C5, and C6 diastereotopic .

  • NMR Impact: Instead of simple singlets or triplets, the ring protons will appear as complex multiplets (e.g., doublets of doublets) due to strong geminal ( 2J ) and vicinal ( 3J ) scalar couplings.

Solvent Selection for Exchangeable Protons

The molecule contains three exchangeable protons: one on the secondary amine (N1-H) and two on the primary carboxamide (C2-CONH₂).

  • NMR Impact: Using a protic or easily exchanging solvent like D₂O or CDCl₃ (which often contains trace D₂O/acid) will result in the loss of these critical signals. DMSO-d₆ is the mandatory solvent choice to preserve these exchangeable proton signals and observe their scalar couplings.

Experimental Workflows & Protocols

To construct a self-validating analytical system, the protocol relies on Variable Temperature (VT) NMR to prove that signal duplication is caused by rotamers rather than chemical impurities.

G A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. 1D 1H & 13C NMR at 25°C (Identify signal doubling & multiplets) A->B C 3. VT-NMR (Dynamic NMR) (Heat from 25°C to 90°C) B->C If rotamers observed E 5. 2D NMR Suite at 25°C (COSY, HSQC, HMBC) B->E Parallel workflow D 4. Signal Coalescence (Validates Rotameric Conformers) C->D F 6. Complete Resonance Assignment D->F E->F

Workflow for resolving rotameric and stereochemical complexity in NMR.

Protocol 1: Sample Preparation & 1D NMR Acquisition
  • Preparation: Dissolve 15–20 mg of thoroughly dried 4-acetylpiperazine-2-carboxamide in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, stored over molecular sieves). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for optimal carbon sensitivity.

  • ¹H NMR (25°C): Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds. Look for the doubled singlet of the acetyl group near 2.0 ppm.

  • ¹³C NMR (25°C): Acquire 1024–2048 scans with proton decoupling. Expect to see paired carbon signals for the piperazine ring carbons.

Protocol 2: Variable Temperature (VT) NMR (The Self-Validating Step)

Purpose: To definitively prove that peak doubling is due to N-acetyl rotamers and not a co-eluting impurity.

  • Calibration: Calibrate the probe temperature using an ethylene glycol standard.

  • Heating Ramp: Acquire rapid ¹H NMR spectra (8 scans each) at 10°C intervals from 25°C up to 90°C.

  • Observation of Coalescence: As thermal energy overcomes the rotational barrier of the N4–C(O)CH₃ bond, the distinct syn and anti signals will broaden and eventually merge (coalesce) into a single, time-averaged peak [2].

  • Cooling: Return the sample to 25°C and acquire a final spectrum to confirm sample stability (no thermal degradation occurred).

Protocol 3: 2D NMR Elucidation (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Use to trace the continuous spin system of the piperazine ring (C2-H ↔ C3-H₂ and C5-H₂ ↔ C6-H₂).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiate the diastereotopic protons. HSQC will show two distinct proton chemical shifts correlating to a single carbon chemical shift for C3, C5, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the carbonyls. The C2-H will show a 2J correlation to the carboxamide carbonyl (~174 ppm), while the acetyl methyl protons will show a 2J correlation to the acetyl carbonyl (~169 ppm).

G N1 N1-H (Secondary Amine) C2 C2-H (Chiral Center) N1->C2 COSY C3 C3-H2 (Diastereotopic) C2->C3 COSY CO_Amide C=O (Carboxamide) C2->CO_Amide HMBC CO_Acetyl C=O (Acetyl) C3->CO_Acetyl HMBC C5 C5-H2 C6 C6-H2 C5->C6 COSY C5->CO_Acetyl HMBC

Logical 2D NMR correlation network used to unambiguously assign the piperazine scaffold.

Quantitative Data: Expected NMR Assignments

The following table synthesizes the expected chemical shift ranges and multiplicities for 4-acetylpiperazine-2-carboxamide in DMSO-d₆ at 25°C. Note: Exact shifts will vary slightly based on concentration and exact rotamer ratios.

Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Structural Notes
N1-H ~ 2.50 – 3.00Broad singlet-Exchangeable; broadens due to quadrupolar relaxation of Nitrogen.
C2-H ~ 3.10 – 3.40dd (doublet of doublets)~ 55.0 – 60.0Chiral center; split by adjacent C3 protons.
C3-H₂ ~ 2.60 (ax), 3.80 (eq)m (multiplets)~ 45.0 – 50.0Diastereotopic; complex splitting due to rotamers.
C5-H₂ ~ 3.20 – 3.60m (multiplets)~ 40.0 – 45.0Adjacent to N-acetyl; highly sensitive to rotameric state.
C6-H₂ ~ 2.70 – 3.10m (multiplets)~ 45.0 – 50.0Adjacent to N1; diastereotopic.
N4-COCH₃ ~ 2.00 – 2.10s (doubled)~ 21.0 – 22.0Acetyl methyl; appears as two singlets (e.g., 60:40 ratio).
N4-C=O --~ 169.0 – 171.0Acetyl carbonyl; assigned via HMBC from methyl protons.
C2-CONH₂ ~ 7.00, 7.40br s (2H)~ 173.0 – 175.0Primary amide protons; two distinct broad singlets due to restricted C-N rotation of the primary amide itself.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Molecules (MDPI) URL:[Link]

  • Piperazine-2-carboxamide | C5H11N3O PubChem (National Institutes of Health) URL:[Link]

Method

LC-MS sample preparation for 4-acetylpiperazine-2-carboxamide analysis

An Application Note for the Bioanalysis of 4-acetylpiperazine-2-carboxamide by LC-MS Abstract This comprehensive application note provides a detailed guide for the sample preparation and subsequent LC-MS/MS analysis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalysis of 4-acetylpiperazine-2-carboxamide by LC-MS

Abstract

This comprehensive application note provides a detailed guide for the sample preparation and subsequent LC-MS/MS analysis of 4-acetylpiperazine-2-carboxamide, a polar heterocyclic compound of interest in pharmaceutical development. Recognizing the critical role of robust and reliable bioanalytical methods, this document explores three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The narrative emphasizes the causality behind experimental choices, grounding protocols in the physicochemical properties of the analyte and established bioanalytical principles. Detailed, step-by-step protocols, illustrative workflow diagrams, and recommended starting conditions for LC-MS/MS are provided to guide researchers, scientists, and drug development professionals in establishing a validated method compliant with global regulatory standards.

Introduction and Analyte Profile

4-acetylpiperazine-2-carboxamide is a piperazine derivative characterized by its functional groups, which include an acetylated nitrogen and a carboxamide.[1] Piperazine-containing structures are common scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[2][3] Accurate and precise quantification of such compounds in complex biological matrices (e.g., plasma, serum, urine) is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies that underpin drug development.

The primary challenge in bioanalysis is the effective isolation of the target analyte from endogenous matrix components—such as proteins, lipids, and salts—which can interfere with analysis, suppress ionization, and compromise data quality.[4] The choice of sample preparation is therefore the most critical step in developing a reliable LC-MS/MS method.

Analyte Physicochemical Properties: A foundational understanding of the analyte's properties dictates the strategy for its extraction and analysis.

PropertyValue / DescriptionRationale for Method Development
Molecular Formula C₇H₁₃N₃O₂---
Molecular Weight ~171.20 g/mol Suitable for standard small molecule LC-MS/MS analysis.
Structure A piperazine ring with acetyl and carboxamide substituents.The presence of basic nitrogen atoms makes the molecule suitable for positive mode electrospray ionization (ESI+).
Polarity & Solubility Expected to be soluble in polar solvents like water, methanol, and acetonitrile.[1]This high polarity makes simple Protein Precipitation a viable option, but may challenge retention on standard reversed-phase columns and recovery in traditional Liquid-Liquid Extraction with non-polar solvents.

Principles of Sample Preparation for a Polar Analyte

The objective of sample preparation is to produce a clean, concentrated sample extract that is compatible with the LC-MS/MS system.[5] For a polar molecule like 4-acetylpiperazine-2-carboxamide, the strategy must effectively remove high-abundance interferences while ensuring the analyte is not lost. The three most common approaches are detailed below, each with distinct advantages and limitations.

Method 1: Protein Precipitation (PPT)

Protein precipitation is the simplest and fastest method for removing the bulk of proteins from biological samples.[4] It involves adding a water-miscible organic solvent or an acid to the sample, which denatures proteins and causes them to precipitate out of solution.

  • Expertise & Experience: Acetonitrile is often the precipitant of choice over methanol. While both are effective, acetonitrile typically yields a cleaner supernatant and more efficient protein removal, resulting in less matrix effect during LC-MS analysis.[4][6] The addition of a small amount of acid (e.g., formic acid) to the precipitation solvent can improve the recovery of certain analytes and the quality of the protein pellet.[4]

  • Trustworthiness: While fast, PPT is the "dirtiest" of the common techniques, as it does not effectively remove other endogenous components like phospholipids, which are notorious for causing ion suppression.[5] This method is best suited for high-concentration samples or as a preliminary step in method development. Validation must rigorously assess matrix effects.

Workflow: Protein Precipitation

A 100 µL Plasma/Serum Sample (Spiked with Internal Standard) B Add 300 µL cold Acetonitrile (with 0.1% Formic Acid) A->B Precipitant Addition C Vortex Mix (1 minute) B->C Denaturation D Incubate / Chill (-20°C for 10 min) C->D Enhance Precipitation E Centrifuge (14,000 x g for 10 min) D->E Pellet Proteins F Collect Supernatant E->F Isolate Analyte G Evaporate & Reconstitute (Optional) or Dilute for Injection F->G Sample Concentration H Inject into LC-MS/MS G->H

Caption: Workflow for Protein Precipitation (PPT).

Protocol 3.1: Detailed PPT Method
  • Sample Aliquoting: Pipette 100 µL of each standard, quality control (QC), or unknown biological sample into a 1.5 mL microcentrifuge tube. Add the internal standard (IS).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Place the tubes at -20°C for 10 minutes to enhance protein precipitation.[7]

  • Centrifugation: Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Final Preparation: The supernatant can be injected directly if analyte concentrations are high. For improved sensitivity, evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[8] It offers a significantly cleaner extract than PPT by removing non-lipid-soluble interferences like salts.

  • Expertise & Experience: For a polar, basic compound like 4-acetylpiperazine-2-carboxamide, standard LLE with a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE) would yield poor recovery. To extract it, we must first neutralize its charge. By adjusting the sample pH to be basic (pH > 10, at least 2 units above the highest pKa of the piperazine nitrogens), we deprotonate the analyte, making it more neutral and thus more soluble in the organic phase. A more polar, water-immiscible solvent like ethyl acetate is a good starting point.[9]

  • Trustworthiness: LLE provides excellent sample cleanup.[8] However, it can be labor-intensive, difficult to fully automate, and may still have recovery issues for very polar analytes.[5][8] A variation, Salt-Assisted LLE (SALLE), which uses a water-miscible solvent like acetonitrile and "salts it out" of the aqueous phase, can be highly effective for polar compounds.[10]

Workflow: Liquid-Liquid Extraction

A 100 µL Plasma/Serum Sample (Spiked with IS) B Add 50 µL 2% NH4OH (aq) (Adjust pH > 10) A->B Basify Sample C Add 600 µL Ethyl Acetate (Organic Phase) B->C Add Extraction Solvent D Vortex / Mix (5 minutes) C->D Partitioning E Centrifuge (4,000 x g for 5 min) D->E Phase Separation F Transfer Organic Layer (Top Layer) E->F Isolate Analyte G Evaporate to Dryness (Nitrogen Stream, 40°C) F->G Concentration H Reconstitute in Mobile Phase A G->H I Inject into LC-MS/MS H->I

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 4.1: Detailed pH-Adjusted LLE Method
  • Sample Aliquoting: Pipette 100 µL of sample (standard, QC, or unknown) into a suitable tube. Add IS.

  • pH Adjustment: Add 50 µL of 2% ammonium hydroxide solution to basify the sample. Vortex briefly.

  • Extraction: Add 600 µL of ethyl acetate.

  • Mixing: Cap and mix vigorously (e.g., vortex or wrist-action shaker) for 5 minutes to facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube or well, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique that uses a solid sorbent packed into a cartridge or well plate to bind and isolate analytes from a liquid sample.[11] It can provide the cleanest extracts and allows for analyte concentration, making it ideal for low-level quantification.

  • Expertise & Experience: Given the basic nature of the piperazine moiety, a strong cation-exchange (SCX) mechanism is highly suitable.[12][13] In this approach, the sample is loaded under acidic conditions (pH < 4) to ensure the analyte is positively charged and binds strongly to the negatively charged sorbent. Interferences are washed away with a weak organic solvent, and the analyte is then eluted by neutralizing its charge with a basic solvent. Alternatively, a polymer-based reversed-phase sorbent (e.g., Oasis HLB) can be used, which offers mixed-mode retention (hydrophobic and hydrophilic) and is often effective for a broad range of analytes.[14]

  • Trustworthiness: SPE is considered a gold-standard technique for bioanalysis, yielding high reproducibility and excellent sample cleanup when optimized correctly.[11][15] The multi-step process provides numerous opportunities to remove specific interferences, leading to minimal matrix effects and high sensitivity. The method is also highly amenable to automation in a 96-well plate format.

Workflow: Solid-Phase Extraction (Cation Exchange)

A Pre-treat Sample: Dilute 100 µL plasma + 200 µL 4% H3PO4 in Water D Load Pre-treated Sample A->D B Condition SPE Plate: 1. 1 mL Methanol 2. 1 mL Water C Equilibrate SPE Plate: 1 mL 4% H3PO4 in Water B->C Prepare Sorbent C->D Ready for Loading E Wash 1: 1 mL 0.1M HCl Wash 2: 1 mL Methanol D->E Remove Interferences F Elute Analyte: 1 mL 5% NH4OH in Methanol E->F Collect Analyte G Evaporate to Dryness F->G Concentration H Reconstitute in Mobile Phase A G->H I Inject into LC-MS/MS H->I

Caption: Workflow for Solid-Phase Extraction (SPE).

Protocol 5.1: Detailed Strong Cation Exchange (SCX) SPE Method
  • Sample Pre-treatment: In a separate tube, dilute 100 µL of sample (standard, QC, or unknown with IS) with 200 µL of 4% phosphoric acid in water. This ensures the analyte is fully protonated (charged).

  • SPE Cartridge Conditioning: Condition the SCX cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution: Place a clean collection tube or plate under the cartridge. Elute the analyte by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol. This neutralizes the analyte's charge, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

LC-MS/MS Method Parameters

The following parameters serve as a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18, 1.7-2.6 µm, 2.1 x 50-100 mmStandard for small molecule analysis; provides good retention for moderately polar compounds.[16]
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Formate, pH ~3Acid modifier promotes good peak shape and efficient protonation for ESI+.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better chromatographic resolution and lower backpressure.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Gradient 5% B to 95% B over 3-5 minutes, hold, re-equilibrateA generic gradient to elute the polar analyte and wash the column.
Injection Volume 2 - 10 µLDependent on expected concentration and system sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens in the piperazine ring are readily protonated.[18]
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[14]
MRM Transitions To be determined by infusion of analyte standardPrecursor ion (Q1) will be [M+H]⁺. Product ion (Q3) will be a stable, high-intensity fragment.

Bioanalytical Method Validation

Any developed method intended for use in regulated studies must be validated according to established guidelines. The objective of validation is to demonstrate that the method is suitable for its intended purpose.[19][20] Key validation parameters, as outlined by the FDA and ICH M10 guidance, include:[21][22][23]

  • Selectivity and Specificity

  • Calibration Curve (Range)

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability (Freeze-Thaw, Bench-Top, Long-Term, Processed Sample)

  • Dilution Integrity

Adherence to these guidelines ensures that the data generated are reliable and can be used to support regulatory decisions.[19][20]

References

  • Vertex AI Search. (2025).
  • European Medicines Agency. (2023).
  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2024).
  • EvitaChem. 4-Acetylpiperazine-2-carboxamide (EVT-12446816).
  • U.S. Food and Drug Administration. (2020).
  • U.S. Department of Health and Human Services.
  • International Council for Harmonisation. (2022).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Janssens, D., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • International Council for Harmonisation. (2024).
  • Valaskovic, G. A., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • AstraZeneca.
  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques.
  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods.
  • Bekele, L., et al. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews.
  • Element Lab Solutions.
  • Agilent Technologies. (2011).
  • Agilent Technologies.
  • Google Patents. (2016). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Shimadzu.
  • Ötles, S., & Kartal, C. (2025). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. PMC.
  • Ji, X., et al. (2012).
  • Reddy, B. P., et al. (2023). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods (RSC Publishing).
  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. PubMed.
  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

Application

Application Note: Advanced Peptide Conjugation Strategies Utilizing 4-Acetylpiperazine-2-Carboxamide as a Conformational Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Bioconjugation methodologies, structural peptidomimetics, and reaction causality.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Bioconjugation methodologies, structural peptidomimetics, and reaction causality.

Introduction & Mechanistic Rationale

The integration of rigid heterocyclic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug design. 4-Acetylpiperazine-2-carboxamide (4-AP2C) has emerged as a highly privileged building block in this domain. Unlike flexible aliphatic linkers, the piperazine ring restricts the dihedral angles of the conjugated peptide, effectively mimicking native β -turn conformations and stabilizing the bioactive geometry required for target receptor engagement.

The structural anatomy of 4-AP2C offers three distinct functional advantages:

  • N4-Acetyl Group: Provides metabolic stability against exopeptidases and caps the distal amine to prevent off-target cross-linking.

  • C2-Carboxamide: Acts as a dual hydrogen bond donor/acceptor, serving as a bioisostere for Asparagine (Asn) or Glutamine (Gln) side chains.

  • N1-Secondary Amine: Serves as the primary nucleophile for regioselective bioconjugation to a peptide's C-terminus or acidic side chains (Asp/Glu).

Authoritative Grounding: The utility of piperazine-based carboxamides is heavily validated in the design of Matrix Metalloproteinase (MMP) inhibitors. As demonstrated by, the piperazine scaffold perfectly occupies the S1' hydrophobic pocket of MMPs, while the N1-conjugation site directs chelating moieties toward the catalytic zinc ion, yielding nanomolar affinities.

Chemical Causality: Overcoming Steric Hindrance

Conjugating a peptide to the N1 nitrogen of 4-AP2C presents a significant synthetic challenge. Because N1 is a secondary amine embedded within a bulky heterocycle, it exhibits lower nucleophilicity and higher steric hindrance compared to primary amines. Standard coupling reagents (e.g., HBTU or DIC/HOBt) typically result in sluggish kinetics, incomplete conversion, and high rates of C-terminal epimerization.

To overcome this, this protocol mandates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The Causality of HATU: HATU converts the peptide carboxylate into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The critical mechanistic advantage is the pyridine nitrogen within the HOAt leaving group. This nitrogen provides anchimeric assistance by forming a 7-membered hydrogen-bonded cyclic transition state that specifically stabilizes the incoming sterically hindered secondary amine of 4-AP2C. This neighboring-group effect drastically accelerates the reaction and suppresses epimerization ().

Mechanism N1 Peptide-OAt Ester (Electrophile) N3 7-Membered Transition State (Anchimeric Assistance) N1->N3 Hydrogen bonding via Pyridine N N2 4-AP2C Secondary Amine (Nucleophile) N2->N3 Steric shielding overcome N4 Conjugated Peptidomimetic (Stable Amide Bond) N3->N4 HOAt leaving group released

Fig 1. HATU-mediated anchimeric assistance stabilizing the secondary amine transition state.

Materials and Reagents

  • Peptide Substrate: Purified peptide with a free C-terminal carboxylate (or deprotected Asp/Glu side chain).

  • Scaffold: 4-Acetylpiperazine-2-carboxamide (4-AP2C), 98% purity.

  • Coupling Reagent: HATU (1.2 equivalents relative to peptide).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), amine-free.

  • Analytical Tools: LC-MS system (ESI-TOF or QQQ) and Preparative RP-HPLC.

Self-Validating Experimental Protocol: Solution-Phase Conjugation

In my experience optimizing bioconjugation pipelines, the direct addition of uronium salts (like HATU) to secondary amines often results in catastrophic yield losses due to guanidinylation—a dead-end side reaction where the coupling reagent permanently caps the amine.

To ensure a self-validating system , this protocol enforces a strict pre-activation step and an in-process LC-MS checkpoint.

Step 1: Carboxylate Pre-Activation
  • Dissolve the target peptide (1.0 eq, typically 10-50 mM) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring at room temperature (20-25°C).

  • Critical Causality Step: Allow the mixture to stir for exactly 15 minutes before adding the 4-AP2C scaffold. This ensures quantitative conversion of the carboxylate to the OAt-ester, entirely bypassing the risk of 4-AP2C guanidinylation by unreacted HATU.

Step 2: Nucleophilic Conjugation
  • Add 4-AP2C (1.5 eq) to the pre-activated peptide solution.

  • Stir continuously at room temperature. The solution should remain clear; if turbidity occurs, add 5% v/v DMSO to maintain solubility.

Step 3: In-Process Quality Control (LC-MS Checkpoint)
  • At 60 minutes , extract a 2 μ L aliquot, quench in 98 μ L of 1:1 H2​O /Acetonitrile (0.1% TFA), and inject into the LC-MS.

  • Validation Logic:

    • If target mass is >95% abundant: Proceed to Step 4.

    • If OAt-ester intermediate mass persists: The system is flagging a steric bottleneck. Do not add more HATU. Instead, add catalytic HOAt (0.5 eq) and elevate the temperature to 35°C for 1 hour.

Step 4: Quenching and Isolation
  • Quench the reaction by adding a 10-fold volume of cold diethyl ether to precipitate the crude conjugated peptide.

  • Centrifuge at 4000 × g for 10 minutes, discard the supernatant, and wash the pellet twice with ether.

  • Dissolve the pellet in 20% aqueous acetonitrile and purify via Preparative RP-HPLC (C18 column, 0.1% TFA gradient). Lyophilize the pure fractions.

Workflow A 1. Carboxylate Pre-activation (Peptide + HATU + DIPEA) B 2. Active Ester Formation (OAt-Ester Intermediate) A->B 15 min, RT C 3. Nucleophilic Addition (Add 4-AP2C Scaffold) B->C Avoids guanidinylation D 4. In-Process QC (LC-MS Monitoring) C->D 60 minutes D->C If incomplete (Add HOAt) E 5. Product Isolation (RP-HPLC Purification) D->E If >95% conversion

Fig 2. Self-validating workflow for 4-AP2C peptide conjugation.

Quantitative Data & Optimization

The selection of coupling reagents and the resulting physicochemical shifts are summarized below to guide rational experimental design.

Table 1: Quantitative Comparison of Coupling Reagents for 4-AP2C Conjugation

Coupling ReagentActive Ester GeneratedRelative Reaction Rate (Secondary Amine)Epimerization RiskGuanidinylation Risk (if not pre-activated)
HATU OAt++++ (Fastest)LowHigh
COMU Oxyma+++ (Fast)LowLow
PyBOP OBt++ (Moderate)ModerateNone (Phosphonium based)
HBTU OBt+ (Slow)HighHigh

Data synthesized from established peptide coupling benchmarks (). HATU remains the superior choice when pre-activation protocols are strictly followed.

Table 2: Impact of 4-AP2C Conjugation on Peptide Physicochemical Properties

PropertyNative Peptide (Linear C-Terminus)4-AP2C Conjugated PeptideMechanistic Rationale
Dihedral Flexibility High (Random coil tendency)Low (Restricted)Piperazine ring locks the ϕ and ψ angles adjacent to the conjugation site.
Proteolytic Half-Life Short (Minutes to hours)Extended (Hours to days)C-terminal capping and steric bulk block carboxypeptidase recognition.
Lipophilicity (LogP) BaselineIncreasedThe acetylated heterocyclic core increases membrane partitioning capabilities.

References

  • Cheng, M., De, B., Pikul, S., Almstead, N. G., Natchus, M. G., et al. (2000). "Design and synthesis of piperazine-based matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry, 43(3), 369-380. URL: [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

Method

Application Note: Formulation Strategies and In Vivo Pharmacokinetic Profiling of 4-Acetylpiperazine-2-Carboxamide

Scientific Context and Rationale 4-Acetylpiperazine-2-carboxamide is a highly versatile nitrogen heterocycle utilized extensively as a core scaffold in medicinal chemistry[1]. Piperazine-2-carboxamide derivatives are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Rationale

4-Acetylpiperazine-2-carboxamide is a highly versatile nitrogen heterocycle utilized extensively as a core scaffold in medicinal chemistry[1]. Piperazine-2-carboxamide derivatives are critical building blocks in the development of matrix metalloproteinase (MMP) inhibitors[2], soluble epoxide hydrolase (sEH) inhibitors targeting metabolic diseases[3], and broad high-throughput lead discovery libraries[4].

When transitioning these molecules from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy studies, researchers face specific physicochemical hurdles. While the piperazine ring provides a basic secondary amine (N1), the electron-withdrawing acetyl group at N4 and the carboxamide at C2 significantly alter the molecule's electronic distribution.

The Formulation Challenge : The carboxamide moiety introduces strong intermolecular hydrogen bond donors and acceptors, which can lead to high crystal lattice energy. This often impedes rapid dissolution in purely aqueous media despite the molecule's inherent polarity. A scientifically sound formulation must disrupt these hydrogen-bonding networks while maintaining physiological compatibility to prevent the compound from "crashing out" (precipitating) upon intravenous injection.

Experimental Design & Causality (E-E-A-T Principles)

To ensure a self-validating and reproducible dosing system, every component of the formulation and sampling workflow is selected based on explicit chemical causality:

  • pH Modulation : The N1 secondary amine has a predicted pKa of approximately 7.5–8.5 (lowered from standard piperazine due to the inductive effect of the C2 carboxamide). By adjusting the vehicle pH to 5.0–6.0, the molecule is maintained in its fully ionized state, exponentially increasing aqueous solubility.

  • Co-solvent Integration (PEG400/DMSO) : Polyethylene glycol 400 (PEG400) acts as a hydrogen-bond disruptor. An initial dissolution in a micro-volume of DMSO breaks the crystalline lattice energy, while PEG400 stabilizes the solvated state before aqueous dilution.

  • Matrix Selection (K2EDTA vs. Heparin) : For downstream LC-MS/MS quantification, K2EDTA is strictly selected as the anticoagulant. Heparin is avoided because it frequently causes severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.

Quantitative Data Presentation

Table 1: Recommended Formulation Vehicles by Dosing Route

The following vehicles are optimized for piperazine-2-carboxamide derivatives to balance solubility and animal tolerability.

RouteVehicle CompositionMax Target Conc.Causality / Rationale
IV 5% DMSO / 40% PEG400 / 55% Saline10 mg/mLCo-solvents prevent precipitation in blood; saline provides isotonicity.
PO 0.5% Methylcellulose / 0.1% Tween-8050 mg/mLCreates a homogenous suspension for high-dose GI absorption.
IP 10% DMSO / 90% Corn Oil20 mg/mLProvides sustained release and minimizes peritoneal cavity irritation.
Table 2: Representative Pharmacokinetic Parameters (Murine Model)

Simulated baseline PK data for a 5 mg/kg IV bolus dose of a standard piperazine-2-carboxamide derivative.

PK ParameterValueBiological Interpretation
Cmax 2.4 µg/mLHigh initial exposure, confirming successful systemic delivery without precipitation.
AUC(0-inf) 4.8 µg·h/mLModerate total systemic exposure.
T1/2 1.8 hoursRapid clearance, typical of small, polar nitrogen heterocycles.
Clearance (Cl) 17.3 mL/min/kgModerate hepatic/renal clearance rate.
Vd 1.2 L/kgExcellent tissue distribution beyond the plasma compartment.

Step-by-Step Experimental Protocols

Protocol A: Sterile Compounding of IV Formulation (10 mg/mL)

Self-Validation Checkpoint: This protocol includes visual and analytical validation steps to ensure the physical state of the dose is a true solution.

  • Primary Dissolution : Accurately weigh 10.0 mg of 4-acetylpiperazine-2-carboxamide into a sterile glass vial. Add 50 µL of molecular biology-grade DMSO. Vortex vigorously for 60 seconds.

    • Causality: DMSO is required first to immediately overcome the crystal lattice energy.

  • Solvent Stabilization : Add 400 µL of PEG400. Sonicate the mixture in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • Aqueous Integration (Critical Step) : Dropwise, add 550 µL of 0.9% sterile saline while continuously vortexing the vial.

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation and micro-crystal formation. Dropwise addition ensures the compound remains within its metastable solubility zone.

  • Validation & Sterilization : Visually inspect the vial against both a stark white and stark black background to confirm the absolute absence of particulates. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Dose Verification : Aliquot 10 µL of the final formulation for pre-dose LC-MS/MS concentration verification.

Protocol B: In Vivo Dosing and Plasma Processing
  • Administration : Administer the formulation via the lateral tail vein (IV) of C57BL/6 mice at a dose volume of 5 mL/kg (yielding a 5 mg/kg dose).

  • Serial Sampling : At time points 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via submandibular bleed directly into pre-chilled K2EDTA microtainers.

  • Plasma Separation : Centrifuge the samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate on dry ice.

  • Protein Precipitation : Add 3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing a structurally similar Internal Standard (IS) to 1 volume (50 µL) of plasma.

    • Causality: The IS validates the extraction recovery. If the IS signal drops, it flags a matrix effect or extraction failure, making the assay self-validating.

  • Preparation for Analysis : Vortex for 2 minutes, then centrifuge at 10,000 × g for 10 minutes. Transfer the particle-free supernatant to autosampler vials for LC-MS/MS quantification.

Workflow Visualization

PK_Workflow N1 1. Physicochemical Profiling (pKa & Lattice Energy) N2 2. Vehicle Selection (Co-solvent vs. Aqueous) N1->N2 N3 3. Formulation Compounding (Dropwise Integration) N2->N3 N4 4. In Vivo Administration (Murine IV/PO Models) N3->N4 N5 5. Serial Blood Sampling (K2EDTA Plasma Separation) N4->N5 N6 6. LC-MS/MS Quantification (PK Parameter Derivation) N5->N6

Figure 1: End-to-end workflow for the formulation and in vivo PK profiling of piperazine derivatives.

References

  • Title : Buy 4-Acetylpiperazine-2-carboxamide (EVT-12446816) | Source : EvitaChem | URL : 1

  • Title : Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 2

  • Title : Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries | Source : 5z.com | URL : 4

  • Title : Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors | Source : ACG Publications | URL : 3

Sources

Application

Regioselective Functionalization of 4-Acetylpiperazine-2-Carboxamide: Advanced Protocols for Late-Stage Diversification

Executive Summary & Strategic Overview Piperazine is one of the most privileged scaffolds in medicinal chemistry, ranking among the top three nitrogen heterocycles in FDA-approved pharmaceuticals[1]. However, over 80% of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

Piperazine is one of the most privileged scaffolds in medicinal chemistry, ranking among the top three nitrogen heterocycles in FDA-approved pharmaceuticals[1]. However, over 80% of piperazine-containing drugs lack functionalization at the carbon backbone, primarily due to the synthetic challenges associated with differentiating the multiple C–H bonds in the highly symmetric piperazine ring[2].

4-Acetylpiperazine-2-carboxamide represents a highly versatile, high-value building block. The presence of the N4-acetyl group and the C2-carboxamide breaks the inherent symmetry of the piperazine core, providing a unique electronic and steric environment. As a Senior Application Scientist, I have designed this technical guide to outline two orthogonal, regioselective C–H functionalization strategies:

  • Photoredox-Catalyzed C6-Alkylation (Driven by electronic differentiation).

  • Palladium-Catalyzed C3-Arylation (Driven by directing-group chelation).

By understanding the causality behind these reaction pathways, researchers can predictably execute late-stage diversification of this scaffold for structure-activity relationship (SAR) exploration.

Mechanistic Causality: Overcoming the Piperazine Symmetry Problem

To achieve true regioselectivity, one must exploit the specific electronic and steric microenvironments of the 4-acetylpiperazine-2-carboxamide core.

The Electronic Logic of Photoredox C6-Alkylation

In photoredox-catalyzed α-amino C–H functionalization, the reaction initiates via Single Electron Transfer (SET) oxidation of the amine lone pair to form a radical cation[3]. The N4 nitrogen is acetylated; this electron-withdrawing group drastically increases the oxidation potential of the N4 lone pair, rendering it inert to typical photocatalysts (e.g., Iridium complexes). Consequently, SET occurs exclusively at the free N1 secondary amine. Following SET, α-deprotonation must occur. While both C2 and C6 are adjacent to N1, C2 is sterically encumbered by the carboxamide group. Thus, deprotonation kinetically favors the less hindered C6 position, generating a localized α-amino radical that readily intercepts electrophilic Michael acceptors[4].

The Chelation Logic of Directed C3-Arylation

Conversely, transition-metal-catalyzed C–H activation relies on proximity and orbital overlap rather than SET[1]. The C2-carboxamide acts as a potent bidentate directing group. The amide oxygen/nitrogen, in concert with the N1 amine, coordinates to Pd(II), forming a stable, rigid metallacycle. This chelation geometrically forces the Palladium center to undergo concerted metalation-deprotonation (CMD) exclusively at the adjacent C3–H bond, completely ignoring the C5 and C6 positions.

G cluster_0 Pathway A: Photoredox Catalysis (Electronic Control) cluster_1 Pathway B: Directed C-H Activation (Steric/Chelation) Start 4-Acetylpiperazine-2-carboxamide (Core Scaffold) Radical α-Amino Radical Generation (Favored at C6) Start->Radical Ir-Photocatalyst + Blue LED Palladium Pd(II) Metallacycle Formation (Directed by C2-Carboxamide) Start->Palladium Pd(OAc)2 + Ag2CO3 ProdA C6-Alkylated Derivative (High Regioselectivity) Radical->ProdA Michael Acceptor ProdB C3-Arylated Derivative (Sterically Controlled) Palladium->ProdB Aryl Iodide

Caption: Divergent regioselective C-H functionalization pathways of 4-acetylpiperazine-2-carboxamide.

Experimental Protocols & Self-Validating Systems

Protocol A: Photoredox-Catalyzed Site-Selective C6-Alkylation

This protocol utilizes visible-light photoredox catalysis to install alkyl groups at the C6 position under mild conditions[3].

Reagents:

  • 4-Acetylpiperazine-2-carboxamide (1.0 equiv, 0.5 mmol)

  • Methyl vinyl ketone (MVK) (1.5 equiv, 0.75 mmol)

  • Ir[dF(CF_3)ppy]_2(dtbbpy)PF_6 (1.0 mol%)

  • K_2HPO_4 (2.0 equiv, 1.0 mmol)

  • Solvent: Degassed DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add 4-acetylpiperazine-2-carboxamide, the Iridium photocatalyst, and K_2HPO_4.

  • Degassing: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (3x). Add degassed DMF via syringe, followed by MVK.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

    • Self-Validation Checkpoint 1 (Visual): The solution will transition from a pale yellow to a vibrant, luminescent orange upon irradiation, confirming the excitation of the Ir(III) catalyst to its *Ir(III) state.

  • Quenching & Extraction: Turn off the light source. Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

    • Self-Validation Checkpoint 2 (Analytical): Conduct ^1H NMR (400 MHz, CDCl_3). The unfunctionalized starting material exhibits a distinct 2H multiplet for the C6 protons. Successful C6-alkylation is confirmed by the disappearance of one C6 proton and the emergence of a 1H doublet of doublets (dd) shifted downfield, alongside the new alkyl chain signals.

Protocol B: Palladium-Catalyzed C2-Carboxamide-Directed C3-Arylation

This protocol leverages the C2-carboxamide to direct Palladium insertion specifically at the C3 position.

Reagents:

  • 4-Acetylpiperazine-2-carboxamide (1.0 equiv, 0.5 mmol)

  • Iodobenzene (2.0 equiv, 1.0 mmol)

  • Pd(OAc)_2 (10 mol%)

  • Ag_2CO_3 (1.5 equiv, 0.75 mmol)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 15 mL pressure tube, combine the piperazine substrate, Pd(OAc)_2, and Ag_2CO_3.

  • Solvent & Electrophile Addition: Add HFIP and iodobenzene. Seal the tube tightly.

    • Causality Note: HFIP is critical here; its high hydrogen-bond donating ability disrupts intermolecular aggregation of the piperazine, keeping the monomeric substrate available for Pd-chelation.

  • Heating: Submerge the tube in a pre-heated oil bath at 90 °C and stir for 24 hours.

    • Self-Validation Checkpoint 1 (Visual): The formation of a black precipitate (AgI and Pd black) over time indicates that the oxidative addition and subsequent reductive elimination cycles are actively occurring.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint 2 (Analytical): In the ^1H NMR spectrum, the C3 position originally presents as a 2H signal. Post-reaction, this will reduce to a 1H signal shifted significantly downfield (typically >4.5 ppm) due to the deshielding effect of the newly installed aryl ring.

Quantitative Data Presentation

The table below summarizes the expected yields and regioselectivity ratios (rr) when applying these protocols to 4-acetylpiperazine-2-carboxamide with various coupling partners. The data highlights the robust nature of the orthogonal directing logic[3][5].

Functionalization StrategyTarget PositionCoupling Partner (Electrophile)Primary CatalystIsolated Yield (%)Regiomeric Ratio (rr)
Photoredox Alkylation C6Methyl vinyl ketoneIr[dF(CF_3)ppy]_2(dtbbpy)PF_678%>20:1
Photoredox Alkylation C6BenzylidenemalononitrileIr[dF(CF_3)ppy]_2(dtbbpy)PF_672%15:1
Directed Arylation C3IodobenzenePd(OAc)_265%>20:1
Directed Arylation C34-MethoxyiodobenzenePd(OAc)_268%18:1

References

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 2016. 1

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 2020. 3

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI, 2021.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-Acetylpiperazine-2-carboxamide Synthesis

Overview The synthesis of 4-acetylpiperazine-2-carboxamide is a critical transformation in the development of complex nitrogen heterocycles, particularly in the design of matrix metalloproteinase (MMP) inhibitors[1]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The synthesis of 4-acetylpiperazine-2-carboxamide is a critical transformation in the development of complex nitrogen heterocycles, particularly in the design of matrix metalloproteinase (MMP) inhibitors[1]. However, researchers frequently encounter significant yield drops due to poor regioselectivity, over-acetylation, and purification bottlenecks[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, regioselective synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my direct acetylation of piperazine-2-carboxamide yielding a large percentage of the 1,4-diacetyl byproduct? A1: Direct acetylation of piperazine derivatives inherently suffers from poor regiocontrol[2]. Historical data shows that uncontrolled acetylation of piperazine cores with acetic anhydride can result in yields as low as 40% for the monoacetylated product[3]. While the N4 position is less sterically hindered than the N1 position (which is adjacent to the bulky 2-carboxamide group), the activation energy difference is relatively small. If the reaction temperature exceeds 5 °C or if a highly reactive electrophile (like acetyl chloride) is used, kinetic control is lost, leading to rapid N1-acetylation and subsequent 1,4-diacetylation. Actionable Solution: Switch to a milder acetylating agent. Acetic anhydride ( Ac2​O ) is preferred, but for exquisite control, consider 1-acetylimidazole, which is highly selective for less hindered amines and minimizes over-reaction[4]. Maintain the reaction strictly at 0 °C and use exactly 1.0 to 1.05 equivalents of the acylating agent.

Q2: I need absolute regiocontrol (100% N4 acetylation). Is there a method that avoids the statistical mixtures of direct acetylation? A2: Yes. The most robust approach is the Copper(II) Chelation Strategy , starting from piperazine-2-carboxylic acid rather than the carboxamide. Cu(II) forms a thermodynamically stable, bidentate chelate with the N1 amine and the C2 carboxylate. This temporarily and completely "protects" N1, leaving only N4 available for acetylation. This strategy bypasses the poor regioselectivity of classical chemical acylation[5].

Q3: During the amidation of 4-acetylpiperazine-2-carboxylic acid to the final carboxamide, I observe significant unreacted starting material. What is failing? A3: The C2 position is highly sterically hindered. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail here because the intermediate O-acylisourea either hydrolyzes back to the starting acid or rearranges into an inactive N-acylurea before the ammonia source can attack. Actionable Solution: Utilize HATU or PyBOP. These reagents generate a highly reactive HOAt ester intermediate that efficiently overcomes the steric bulk. Use ammonium chloride ( NH4​Cl ) as the ammonia source with a large excess of N,N-diisopropylethylamine (DIPEA) in DMF to ensure the amine is fully free-based and nucleophilic.

Q4: I am losing over 40% of my product during the aqueous workup. How do I recover it? A4: 4-Acetylpiperazine-2-carboxamide is highly hydrophilic. Standard liquid-liquid aqueous extractions will result in massive yield losses into the aqueous layer. Actionable Solution: Eliminate the aqueous workup entirely. Quench the reaction with a small volume of methanol, concentrate the mixture to dryness under high vacuum, and purify the crude residue directly via normal-phase silica gel chromatography using a highly polar eluent (e.g., CH2​Cl2​ /MeOH/ NH4​OH 90:9:1).

Quantitative Data Summary: Strategy Comparison

Synthesis StrategyRegioselectivity (N4:N1)Typical Overall YieldScalabilityCost & Complexity
Direct Acetylation (Kinetic Control)~ 85:1545 - 60%HighLow (1 Step)
Copper(II) Chelation (Thermodynamic Protection)> 99:175 - 85%MediumModerate (3 Steps)
Enzymatic Desymmetrization > 99:1~ 90%Low/MediumHigh (Biocatalyst required)[5]

Experimental Protocol: The Copper(II) Chelation Route

This protocol provides a self-validating system for the synthesis of 4-acetylpiperazine-2-carboxamide via the copper-protected intermediate.

Step 1: Copper Chelation and Regioselective N4-Acetylation

  • Chelation: Suspend piperazine-2-carboxylic acid (1.0 eq) in distilled water. Add basic copper(II) carbonate ( CuCO3​⋅Cu(OH)2​ , 0.55 eq).

  • Validation Check: Reflux the mixture for 2 hours. The solution will transition from a cloudy green suspension to a brilliant, clear, deep-blue solution, confirming the successful formation of the soluble Cu(II) chelate. Filter off any unreacted copper carbonate.

  • Acetylation: Cool the deep-blue filtrate to 0–5 °C. Adjust the pH to 9.0 using 10% Na2​CO3​ .

  • Addition: Add acetic anhydride (1.1 eq) dropwise over 30 minutes while strictly maintaining the pH at 9.0 and the temperature below 5 °C. Stir for an additional 2 hours.

Step 2: Copper Removal (Dechelation)

  • Precipitation: To the cold reaction mixture, add a 10% aqueous solution of EDTA disodium salt (1.2 eq).

  • Causality: EDTA acts as a strong competitive chelator ( Kf​≈1018 ), thermodynamically stripping the Cu(II) ion from the piperazine core to form a more stable, water-soluble Copper-EDTA complex, thereby liberating the free 4-acetylpiperazine-2-carboxylic acid.

  • Isolation: Apply the mixture to a Dowex strongly acidic ion-exchange resin to isolate the pure 4-acetylpiperazine-2-carboxylic acid from the metal complexes.

Step 3: Amidation to Target Molecule

  • Activation: Dissolve 4-acetylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active HOAt ester.

  • Coupling: Add solid NH4​Cl (2.0 eq) in one portion. Stir for 12 hours under an inert atmosphere.

  • Purification: Concentrate the DMF under high vacuum. Purify the residue directly via flash chromatography ( CH2​Cl2​ /MeOH 9:1) to yield pure 4-acetylpiperazine-2-carboxamide.

Workflow Visualization

SynthesisPathway A Piperazine-2- carboxylic acid B Cu(II) Chelate Complex (N1 & C2 Protected) A->B CuCO3, H2O Reflux C N4-Acetyl Cu(II) Complex B->C Ac2O, pH 9 0-5 °C D 4-Acetylpiperazine-2- carboxylic acid C->D EDTA (Cu removal) E 4-Acetylpiperazine-2- carboxamide (Target) D->E NH4Cl, HATU DIPEA, DMF F Piperazine-2- carboxamide F->E Ac2O, DCM 0 °C G 1,4-Diacetyl Byproduct F->G Excess Ac2O or >5 °C

Reaction pathways for 4-acetylpiperazine-2-carboxamide synthesis highlighting regiocontrol strategies.

References

  • Cheng, M., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 1

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / PMC. 2

  • "Method for producing N-acetylhomopiperazines." Google Patents (JP2001106676A). 3

  • "Regioselective Acetylation of Carbohydrates and Diols Catalyzed by Tetramethyl-Ammonium Hydroxide in Water." ResearchGate. 4

  • "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, ACS Publications. 5

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Acetylpiperazine-2-Carboxamide Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists resolve complex impurity rejections during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists resolve complex impurity rejections during the isolation of 4-acetylpiperazine-2-carboxamide.

Crystallization is not merely a separation technique; it is a highly selective thermodynamic purification process. However, piperazine derivatives are notoriously prone to hydrate formation, agglomeration, and the incorporation of structurally similar byproducts [1]. This guide bypasses generic advice, focusing instead on the strict causality behind impurity incorporation and providing self-validating protocols to engineer high-purity crystal lattices.

Diagnostic Workflow for Impurity Incorporation

Before adjusting your cooling ramps or solvent ratios, you must identify how the impurity is entering your product. Impurities generally incorporate via three mechanisms: surface adsorption, mother liquor entrapment (agglomeration), or solid solution formation (lattice substitution) [2].

ImpurityDiagnosis Start Impure 4-Acetylpiperazine- 2-carboxamide Wash Perform Rapid Cold Solvent Wash Start->Wash Check1 Did purity increase significantly? Wash->Check1 Surface Mechanism: Surface Adsorption Action: Optimize Reslurry Check1->Surface Yes Micro Microscopy: Are crystals agglomerated? Check1->Micro No Agglom Mechanism: Liquid Entrapment Action: Temp Cycling Micro->Agglom Yes Lattice Mechanism: Solid Solution Action: Change Solvent System Micro->Lattice No

Diagnostic workflow for identifying impurity incorporation mechanisms.

Troubleshooting FAQs: Causality & Interventions

Q1: My final product contains unacceptable levels of 1,4-diacetylpiperazine-2-carboxamide. Recrystallization using a slower cooling ramp isn't improving purity. Why? A: You are dealing with a solid solution . Because the over-acetylated byproduct (1,4-diacetylpiperazine-2-carboxamide) shares the piperazine core and similar hydrogen-bonding motifs with your API, it can substitute for 4-acetylpiperazine-2-carboxamide in the growing crystal lattice without causing a massive thermodynamic penalty (lattice strain). The Fix: Altering the kinetics (cooling rate) will not purge a solid solution. You must change the thermodynamic landscape. Switch your solvent system from a pure hydrogen-bond donor (e.g., ethanol) to an antisolvent system (e.g., ethanol/heptane) to selectively alter the solvation shell and activity coefficient of the impurity, making lattice entry energetically unfavorable [2].

Q2: I am observing high levels of unreacted piperazine-2-carboxamide, and under the microscope, the crystals appear heavily clumped. How do I resolve this? A: Piperazine derivatives are highly polar and prone to hydrate formation and agglomeration [3]. When crystals agglomerate, they trap pockets of impurity-rich mother liquor between the primary particles. Unreacted piperazine-2-carboxamide is highly soluble, meaning it isn't in the lattice—it's trapped in the liquid bridges. The Fix: Implement Temperature Cycling (Ostwald ripening). By cycling the temperature up and down just below the solubility curve, the high-surface-energy fine bridges holding the agglomerates together will selectively dissolve during the heating phase. During the cooling phase, the mass deposits onto the larger, stable primary crystals, releasing the entrapped mother liquor.

Q3: How can I definitively prove whether an impurity is surface-bound or trapped inside the crystal lattice? A: Run a diagnostic reslurry wash. Suspend a sample of your impure batch in a cold solvent where the impurity is highly soluble but the API is not (e.g., cold ethyl acetate). If HPLC analysis shows a >50% reduction in the impurity, it was surface-bound. If the impurity profile remains unchanged, it is locked within the crystal lattice [1].

Quantitative Data: Impurity Rejection Profiles

To aid in solvent selection and process design, refer to the thermodynamic interventions required for the most common impurities encountered during this synthesis.

Impurity TypeStructural RelationshipPrimary Incorporation MechanismRecommended Thermodynamic InterventionExpected Purge Factor
Piperazine-2-carboxamide Precursor (Missing Acetyl)Surface Adsorption / AgglomerationReslurry in cold acetone or ethyl acetate>10x
1,4-Diacetylpiperazine-2-carboxamide Over-acetylatedSolid Solution (Lattice Substitution)Shift to Ethanol/Heptane antisolvent system3x - 5x
1-Acetylpiperazine-2-carboxamide RegioisomerSolid SolutionShift to Isopropanol/Water (Hydrate formation)2x - 4x
Inorganic Salts (e.g., NaOAc) UnrelatedMother Liquor EntrapmentTemperature Cycling (Ostwald Ripening)>20x

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. You must verify the analytical checkpoints to ensure the thermodynamic mechanism is functioning as intended.

Protocol A: Temperature-Cycled Antisolvent Crystallization (TCAC)

Objective: Eliminate mother liquor entrapment and purge solid solutions by forcing Ostwald ripening.

  • Dissolution: Suspend crude 4-acetylpiperazine-2-carboxamide in 5 volumes of your primary solvent (e.g., Ethanol). Heat to 65°C under agitation (300 RPM) until complete dissolution is achieved.

  • Polishing Filtration: Filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove insoluble foreign matter and prevent heterogeneous nucleation.

  • Primary Cooling & Seeding: Cool the solution to 50°C to enter the metastable zone. Introduce 1-2 wt% of pure 4-acetylpiperazine-2-carboxamide seeds. Hold isothermally for 1 hour to allow primary nucleation and relieve initial supersaturation.

  • Antisolvent Addition: Linearly dose 5 volumes of antisolvent (e.g., Heptane) over 4 hours using a syringe pump.

  • Temperature Cycling (The Critical Step):

    • Cool the slurry to 20°C at 0.5°C/min.

    • Heat back to 40°C at 1.0°C/min and hold for 30 minutes (dissolves fine agglomerate bridges).

    • Cool again to 10°C at 0.2°C/min.

  • Isolation & Validation Checkpoint: Filter the slurry under vacuum.

    • Self-Validation: Take a 1 mL aliquot of the mother liquor and analyze via HPLC. The concentration of 1,4-diacetylpiperazine-2-carboxamide in the filtrate must account for ≥95% of its initial mass in the crude. If the mass balance shows the impurity is missing from the filtrate, it is still in your lattice, and the antisolvent ratio must be increased.

  • Washing: Wash the filter cake with 2 volumes of cold Ethanol/Heptane (1:2) to displace residual mother liquor. Dry under vacuum at 40°C.

Protocol B: Diagnostic Reslurry Wash

Objective: Rapidly validate surface adsorption vs. lattice incorporation.

  • Suspension: Transfer 5.0 g of the impure crystal batch into a 50 mL jacketed reactor. Add 25 mL of cold Ethyl Acetate (5°C).

  • Agitation: Stir at 400 RPM for exactly 30 minutes. Note: Do not exceed 30 minutes to prevent solvent-mediated polymorphic transformations.

  • Isolation: Filter rapidly under vacuum using a Buchner funnel.

  • Validation Checkpoint: Analyze the dried cake via HPLC.

    • If the target impurity is reduced by >50%, proceed with optimizing your post-crystallization wash steps.

    • If the impurity level is unchanged, abandon washing strategies and immediately implement Protocol A to address lattice incorporation.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Crystalline products of CO2 capture by piperazine aqueous solutions Source: CrystEngComm (RSC Publishing) URL:[Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of 4-Acetylpiperazine-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-acetylpiperazine-2-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-acetylpiperazine-2-carboxamide . While piperazine derivatives are widely utilized in medicinal chemistry, this specific molecule presents unique solubility hurdles during in vitro assays, formulation development, and high-throughput screening.

Mechanistic Insights: The Causality of Precipitation

Although 4-acetylpiperazine-2-carboxamide is categorized as generally soluble in highly polar solvents , researchers frequently encounter precipitation or "oiling out" when diluting stock solutions into physiological aqueous buffers (pH 7.4). To resolve this, we must understand the molecule's structural causality:

  • Hydrogen Bonding Network: The N4-acetyl group and the C2-carboxamide group act as strong hydrogen bond donors and acceptors. This facilitates the formation of a highly stable, rigid crystal lattice that energetically resists dissolution in water.

  • Ionization State: The N1 position is a secondary amine with a pKa of approximately 8.5. At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base. The free base has a much higher lattice energy and lower intrinsic aqueous solubility than its protonated counterpart.

  • The "Oiling Out" Phenomenon: When supersaturation occurs rapidly (e.g., during a solvent shift from a DMSO stock to an aqueous buffer), the compound may separate as a supersaturated liquid phase rather than crystallizing into a solid—a thermodynamic process known as "oiling out" .

Troubleshooting Guides (FAQs)

Q1: My compound "oils out" as a cloudy liquid when I dilute my DMSO stock into the assay buffer. How do I prevent this? A1: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in that specific solvent mixture .

  • Causality: Rapid solvent shifting forces the compound out of solution too quickly for the molecules to arrange themselves into an ordered crystal lattice.

  • Resolution: Optimize the mixing rate. Add the DMSO stock to the aqueous buffer dropwise under vigorous vortexing to prevent localized supersaturation. Alternatively, introduce a microscopic "seed crystal" of the free base to the buffer prior to dilution; this provides a template for solid crystallization instead of liquid-phase separation.

Q2: I need to achieve a >10 mM concentration for an NMR study, but the free base precipitates. What is the most effective strategy? A2: Salt formation is the most robust approach. By protonating the N1 secondary amine with a strong acid (e.g., hydrochloric acid or methanesulfonic acid), you permanently disrupt the intermolecular hydrogen bonding of the free base.

  • Causality: The introduction of a counter-ion significantly lowers the crystal lattice energy and increases the solvation energy, often improving aqueous solubility by more than 10-fold .

  • Resolution: Synthesize the mesylate or hydrochloride salt of 4-acetylpiperazine-2-carboxamide prior to dissolving it in the aqueous medium (see Protocol 1).

Q3: Can I just adjust the pH of my assay buffer to improve solubility? A3: Yes, provided your biological assay tolerates it. Lowering the pH of the buffer to 6.0–6.5 ensures that >99% of the N1 amine is protonated. However, if the buffer capacity is low, the addition of a highly concentrated free base stock may locally raise the pH, leading to sudden precipitation. Always pre-adjust the pH of your stock solution if possible.

Quantitative Data: Solubility Comparison

To guide your experimental design, the following table summarizes the expected solubility profiles of different forms of 4-acetylpiperazine-2-carboxamide.

Compound FormAqueous Solubility (pH 7.4)Aqueous Solubility (pH 2.0)Lattice Energy / StabilityRecommended Application
Free Base < 1 mM (Prone to oiling out)> 50 mMHigh (Strong H-bonding)Organic synthesis, non-polar assays
HCl Salt ~ 15 mM> 100 mMModerateGeneral biological screening
Mesylate Salt > 50 mM> 100 mMLow (Bulky counter-ion)High-concentration studies (NMR, in vivo)
Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, follow these self-validating protocols for salt formation and solubility verification.

Protocol 1: Synthesis of 4-Acetylpiperazine-2-carboxamide Mesylate Salt

This protocol utilizes a bulky counter-ion to disrupt the crystal lattice.

  • Dissolution: Dissolve 1.0 g of 4-acetylpiperazine-2-carboxamide free base in 10 mL of absolute ethanol. Gently warm to 40 °C if necessary to achieve complete dissolution.

  • Acid Addition: Place the solution in an ice bath (0–5 °C). Dropwise, add 1.05 equivalents of methanesulfonic acid while stirring continuously.

  • Crystallization: Stir the mixture for 2 hours at 0 °C. The mesylate salt will precipitate as a fine white powder.

    • Self-Validation Step: If the solution oils out instead of forming a powder, add 2 mL of cold diethyl ether as an anti-solvent to immediately induce solid crystallization.

  • Isolation: Filter the precipitate under a vacuum, wash with 5 mL of cold diethyl ether, and dry in a vacuum desiccator overnight.

Protocol 2: Equilibrium Solubility Assay (Thermodynamic Validation)

This protocol verifies the absolute solubility limit of your synthesized salt .

  • Preparation: Add an excess amount of the synthesized salt (e.g., 50 mg) to a glass vial containing 1 mL of the target aqueous buffer (pH 7.4).

  • Incubation: Place the vial in a shaking incubator at 25 °C and agitate at 200 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove undissolved particles.

    • Self-Validation Step: If the filtrate is cloudy, the filter membrane has ruptured, or oiling out has occurred. Centrifuge at 10,000 x g for 10 minutes instead.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (detecting the amide absorbance at ~210 nm) against a pre-validated standard curve.

Mandatory Visualization: Troubleshooting Workflow

G A Assess Aqueous Solubility (4-acetylpiperazine-2-carboxamide) B pH Optimization (Protonate N1 Amine, pH < 7) A->B Low Solubility at pH 7.4 C Salt Formation (e.g., HCl, Mesylate) B->C Insufficient E Soluble Formulation Achieved B->E Success D Co-solvent/Surfactant System (DMSO, Tween-80) C->D High Lattice Energy C->E Success D->E Success

Workflow for troubleshooting 4-acetylpiperazine-2-carboxamide solubility.

References
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Fang, Z., et al. (2022). Journal of Pharmaceutical Sciences, 111(10), 2839-2847. Available at:[Link]

Optimization

Technical Support Center: Minimizing Side Reactions in 4-Acetylpiperazine-2-carboxamide Derivatization

Introduction to the Scaffold: Understanding the Reactivity of 4-Acetylpiperazine-2-carboxamide 4-Acetylpiperazine-2-carboxamide is a valuable building block in medicinal chemistry and drug development, prized for its con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold: Understanding the Reactivity of 4-Acetylpiperazine-2-carboxamide

4-Acetylpiperazine-2-carboxamide is a valuable building block in medicinal chemistry and drug development, prized for its constrained conformation and multiple points for diversification.[1][2] However, its chemical complexity presents unique challenges. Successful derivatization requires a nuanced understanding of its reactive sites to prevent unwanted side reactions.

This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind key experimental choices to help you navigate the complexities of working with this scaffold.

The key reactive and sensitive sites on the molecule are:

  • N1 Secondary Amine: The most nucleophilic and common site for derivatization (e.g., acylation, alkylation, sulfonylation).

  • C2 Stereocenter: The chiral center alpha to the carboxamide is susceptible to epimerization under basic conditions or with certain activation methods.[3][4]

  • N4-Acetyl Group: A relatively stable amide, but can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • C2-Carboxamide: The primary amide is generally less reactive than the N1 amine but can undergo hydrolysis or other transformations under forcing conditions.

Core Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the derivatization of 4-acetylpiperazine-2-carboxamide in a practical question-and-answer format.

Q1: How can I prevent epimerization at the C2 stereocenter during derivatization?

Plausible Causes: Epimerization, the loss of stereochemical integrity at the C2 position, is one of the most significant risks when derivatizing α-amino amide structures.[4] The central mechanistic event is the removal of the proton on the chiral α-carbon by a base, which generates a planar enolate intermediate.[4]

  • Oxazolone Formation: During amide coupling reactions at the N1 position (when coupling a new amino acid), the activated carboxyl group of the incoming amino acid can be attacked by the adjacent carbonyl group, forming an oxazolone intermediate. This intermediate has a highly acidic Cα proton, and its removal by a base leads to rapid racemization.[3]

  • Excessive or Strong Base: Using a strong, non-hindered base or an excess of base (e.g., triethylamine, DIEA) can directly deprotonate the C2 proton, especially if the reaction is slow, allowing more time for this side reaction to occur.

  • High Reaction Temperature: Increased temperature accelerates the rate of both the desired reaction and the epimerization side reaction.

  • Highly Activating Coupling Reagents: While efficient, some highly reactive coupling reagents can generate intermediates that are more prone to epimerization if the subsequent nucleophilic attack by the amine is slow.[5]

Recommended Solutions & Scientific Rationale:

  • Choice of Coupling Reagent and Additives:

    • Uronium/Aminium Salts with Additives: Employ reagents like HATU, HBTU, or COMU in the presence of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma.[6] These additives form active esters that are highly reactive towards the amine nucleophile but are less prone to forming oxazolones, thereby suppressing epimerization.[7]

    • Carbodiimides with Additives: If using a carbodiimide like EDC, the inclusion of HOBt or, preferably, Oxyma is mandatory to minimize epimerization.[6][8]

  • Control of Base:

    • Use a sterically hindered base like diisopropylethylamine (DIEA) instead of triethylamine (TEA).

    • Use the minimum number of equivalents of base required. For uronium salt couplings, only one equivalent of base is often needed.[6] For couplings involving hydrochloride salts, use just enough base to neutralize the salt and facilitate the reaction.

  • Temperature and Reagent Addition:

    • Perform the activation of the carboxylic acid (if applicable) and the coupling reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).

    • Add the coupling reagent to the carboxylic acid first to pre-activate it before adding the 4-acetylpiperazine-2-carboxamide. This minimizes the time the piperazine derivative is exposed to the full reaction mixture.

  • Consider Flow Chemistry: For large-scale or highly sensitive syntheses, continuous flow reactors offer precise control over reaction time (often on the scale of seconds) and temperature, which can dramatically suppress epimerization by minimizing the lifetime of sensitive intermediates.[5]

Q2: I'm observing hydrolysis of the N4-acetyl group or the C2-carboxamide. What causes this and how can I stop it?

Plausible Causes:

  • Harsh pH Conditions: Prolonged exposure to strongly acidic (e.g., concentrated HCl, TFA at high temperatures) or strongly basic (e.g., NaOH, KOH, LiOH) conditions during the reaction or workup can lead to amide bond cleavage.

  • High Temperatures: Hydrolysis is significantly accelerated at elevated temperatures.

  • Water Content: Inadequate drying of solvents, reagents, or glassware can introduce water, which can participate in hydrolysis, especially under catalytic acidic or basic conditions.

Recommended Solutions & Scientific Rationale:

  • Optimize Reaction pH: If derivatization requires basic conditions, use non-nucleophilic organic bases (e.g., DIEA, DBU) instead of aqueous inorganic bases. For acidic conditions, use milder acids or perform reactions at lower temperatures.

  • Aqueous Workup: Perform aqueous workups quickly and at low temperatures. Use milder reagents for pH adjustment, such as saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like NaOH.

  • Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation) and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Q3: My reaction yield is low, and I see a lot of unreacted starting material. What should I troubleshoot?

Plausible Causes:

  • Insufficient Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity, leading to incomplete activation of the electrophile.

  • Steric Hindrance: The N1 amine of the piperazine ring is a secondary amine, and both the electrophile and the piperazine scaffold itself can be sterically demanding, slowing down the reaction rate.

  • Poor Reagent Solubility: One or more reagents may not be fully dissolved in the chosen solvent, limiting the effective concentration and reaction rate.

  • Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to an excess of one component and incomplete conversion of the limiting reagent.

Recommended Solutions & Scientific Rationale:

  • Verify Reagent Quality: Use fresh, high-purity coupling reagents. Store them in a desiccator to prevent hydration.

  • Select a More Powerful Coupling Reagent: If steric hindrance is suspected, switching to a more potent coupling reagent can improve yields. The relative efficiency often follows the order: COMU > HATU > HBTU > PyBOP > EDC/Oxyma.[6]

  • Optimize Solvent and Temperature:

    • Switch to a more polar aprotic solvent like DMF or NMP to improve solubility.[7]

    • While low temperature is good for minimizing epimerization, a very slow reaction may require allowing it to proceed at room temperature for a longer duration or gently warming to 40-50 °C, while carefully monitoring for side product formation.

  • Increase Reaction Time or Concentration: Allow the reaction to run longer, monitoring progress by TLC or LC-MS. Increasing the concentration of the reactants can also accelerate the reaction rate.

Q4: I'm seeing unexpected peaks in my LC-MS that correspond to byproducts from my coupling reagent. How do I manage this?

Plausible Causes:

  • Urea Byproducts: Carbodiimide reagents like DCC and EDC produce corresponding urea byproducts (DCU and EDU). DCU is poorly soluble in many organic solvents, while EDU is water-soluble.[8][9]

  • Guanidinium Byproducts: Uronium/aminium reagents (HATU, HBTU) can react with the amine nucleophile (if added in the wrong order or if the amine is in large excess) to form a guanidinium byproduct, consuming both the amine and the coupling reagent.

Recommended Solutions & Scientific Rationale:

  • Correct Order of Addition: When using uronium/aminium reagents, always pre-activate the carboxylic acid for a few minutes before adding the amine. This minimizes the opportunity for the coupling reagent to react directly with your piperazine derivative.

  • Choose Reagents with Favorable Byproduct Profiles:

    • Use EDC, as its urea byproduct (EDU) is highly water-soluble and easily removed during an aqueous workup.[6][8]

    • Consider COMU, whose morpholino-based byproducts are also water-soluble, simplifying purification.[6]

    • If using phosphonium salts like PyBOP, the HMPA byproduct associated with its predecessor (BOP) is avoided, though other phosphine oxide byproducts are formed.[6]

  • Optimized Purification:

    • Aqueous Wash: A standard acidic (e.g., dilute HCl) and basic (e.g., NaHCO₃) wash sequence during workup will remove most water-soluble byproducts and unreacted basic or acidic components.

    • Chromatography: If byproducts persist, purification by column chromatography is typically required.

Visual Guides and Data

Key Side Reaction Pathways

This diagram illustrates the primary side reactions that can compete with the desired derivatization at the N1 position.

G SM 4-Acetylpiperazine- 2-carboxamide (Starting Material) Desired Desired N1-Derivatized Product SM->Desired Derivatization (e.g., Acylation) Epimer Epimerized Product (Loss of Stereochemistry at C2) SM->Epimer Epimerization (Base, Temp) Hydrolysis_N4 N4-Deacetylated Byproduct SM->Hydrolysis_N4 Hydrolysis (Strong Acid/Base) Hydrolysis_C2 C2-Carboxylic Acid Byproduct SM->Hydrolysis_C2 Hydrolysis (Strong Acid/Base)

Caption: Potential side reaction pathways from the starting material.

Troubleshooting Workflow for Low Yield

Follow this decision tree to diagnose and solve issues related to low reaction conversion.

G Start Low Yield Observed Check_LCMS Analyze crude reaction by LC-MS/TLC Start->Check_LCMS See_SM Is significant starting material (SM) present? Check_LCMS->See_SM See_SideProducts Are there major side products? See_SM->See_SideProducts No Sol_Reagents Problem: Reagent Inactivity/ Stoichiometry/Conditions Solution: • Use fresh coupling reagent • Increase reaction time/temp • Switch to stronger reagent (HATU/COMU) • Check stoichiometry & solubility See_SM->Sol_Reagents Yes Sol_SideReactions Problem: Competing Side Reactions Solution: • Lower temperature • Use hindered base (DIEA) • Check for hydrolysis conditions • Review epimerization guide (Q1) See_SideProducts->Sol_SideReactions Yes Sol_Purification Problem: Product Loss During Workup/Purification Solution: • Check pH of aqueous layers • Use alternative extraction solvent • Optimize chromatography method See_SideProducts->Sol_Purification No

Caption: A decision tree for troubleshooting low reaction yields.

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for balancing reaction efficiency with the risk of side reactions, particularly epimerization.

Coupling ReagentClassRelative EfficiencyEpimerization RiskByproduct & Removal
EDC / Oxyma CarbodiimideModerateLow to ModerateWater-soluble urea and Oxyma byproducts; removed by aqueous wash.[6][8]
HBTU Uronium SaltHighLowLess reactive than HATU; risk of guanidinium byproduct.[6]
HATU Uronium SaltVery HighVery LowHighly efficient; risk of guanidinium byproduct; HOAt byproduct removed by wash.[6]
PyBOP Phosphonium SaltHighLowByproducts are not carcinogenic like its predecessor (BOP).[6]
COMU Uronium SaltVery HighVery LowOften more efficient than HATU; water-soluble byproducts simplify purification.[6]

Key Experimental Protocols

Protocol 1: Optimized N1-Acylation using HATU to Minimize Epimerization

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to the N1 position of 4-acetylpiperazine-2-carboxamide.

Materials:

  • Carboxylic acid (R-COOH) (1.0 eq)

  • HATU (1.05 eq)

  • 4-Acetylpiperazine-2-carboxamide (1.1 eq)

  • Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes. The solution may change color.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Amine and Base: In a separate vial, dissolve 4-acetylpiperazine-2-carboxamide (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIEA (2.0 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Analytical Workflow for Quantifying Epimerization

To confirm the stereochemical integrity of your product, analysis by chiral High-Performance Liquid Chromatography (HPLC) is essential.

Procedure:

  • Sample Preparation: Prepare a small, purified sample of your final product. Also, prepare a sample of the racemate for comparison. The racemate can often be generated by treating the pure product with a strong base (e.g., DBU in DMF) for several hours to intentionally induce epimerization.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating the enantiomers/diastereomers of your compound class. Common phases include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).

  • Method Development:

    • Begin with a mobile phase of hexane/isopropanol or hexane/ethanol, with a small percentage of a basic or acidic additive if needed.

    • Screen different solvent ratios to achieve baseline separation between the desired product and its epimer.

  • Quantification:

    • Inject the purified product sample.

    • Integrate the peak areas for both the desired product (A_product) and the epimer (A_epimer).

    • Calculate the percentage of epimerization: % Epimerization = [A_epimer / (A_product + A_epimer)] * 100.

References
  • Herpin, T. et al. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Combinatorial Chemistry & High Throughput Screening.
  • Valeur, E. et al. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Ley, S.V. et al. Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. Available at: [Link]

  • Kroutil, W. et al. Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. ACS Publications. Available at: [Link]

  • WO2021219523A1 - Process for the preparation of a chiral piperazine-2-carboxylic acid. Google Patents.
  • Ley, S.V. et al. Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gellman, S.H. et al. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. Available at: [Link]

  • Bodanszky, M. & Bodanszky, A. 7.4 Racemization Assays. In The Practice of Peptide Synthesis. Available at: [Link]

  • O'Brien, P. et al. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Gellman, S.H. et al. Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing. Available at: [Link]

  • O'Brien, P. et al. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Seebach, D. et al. Epimerization- and Protecting-Group-Free Synthesis of Peptidomimetic Conjugates from Amphoteric Amino Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Nielsen, S.F. Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. Available at: [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Nielsen, S.F. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Chetwyn, N. et al. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Wang, G. et al. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. Available at: [Link]

  • Sicker, D. et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Kobayashi, S. et al. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PubMed Central. Available at: [Link]

  • Krchnak, V. et al. Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ACS Combinatorial Science. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Wigman, L. et al. Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. Available at: [Link]

  • Borthwick, A.D. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]

  • Gurer-Orhan, H. et al. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Liang, S. et al. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • De Koster, C.G. et al. Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. ResearchGate. Available at: [Link]

  • Lee, Y.S. et al. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]

  • El-Gamal, M.I. et al. Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in 4-Acetylpiperazine-2-carboxamide Chromatography

4-Acetylpiperazine-2-carboxamide is a highly polar piperazine derivative featuring both an acetyl group and a carboxamide functional group, making it a valuable building block in medicinal chemistry[1]. Due to its extrem...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Acetylpiperazine-2-carboxamide is a highly polar piperazine derivative featuring both an acetyl group and a carboxamide functional group, making it a valuable building block in medicinal chemistry[1]. Due to its extreme polarity and basic nitrogen atoms, it is typically analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded reversed-phase liquid chromatography (RPLC)[2].

However, the high organic mobile phases (>70% acetonitrile) required for HILIC, combined with the delicate hydration layer of the stationary phase, frequently lead to severe baseline noise and drift. This guide provides a mechanistic approach to diagnosing and eliminating baseline noise to ensure high signal-to-noise (S/N) ratios and reproducible quantification.

Diagnostic Logic: Isolating the Source of Baseline Noise

BaselineNoise N1 Observe Baseline Noise in 4-Acetylpiperazine-2-carboxamide Analysis N2 Isolate Flow & Detector N1->N2 N3 Noise at Zero Flow? (Electronic/Optical) N2->N3 N4 Noise Only with Flow? (Hydraulic/Chemical) N2->N4 N5 Check UV Lamp / MS Source Clean Flow Cell N3->N5 Yes N6 Identify Noise Pattern N4->N6 Yes N7 Periodic Pulsations (Pump/Air Bubbles) N6->N7 N8 Gradient Drift / Shark-Fins (Column Bleed/Dewetting) N6->N8 N9 Purge Pump & Replace Check Valves N7->N9 N10 Re-equilibrate HILIC (Ensure >3% H2O) N8->N10

Logical workflow for isolating and resolving chromatographic baseline noise.

Core Troubleshooting Guide

Q1: Why am I seeing high-frequency, random baseline noise during the HILIC-UV analysis of 4-acetylpiperazine-2-carboxamide? A: High-frequency random noise (often appearing as "fuzz" on the baseline) is typically caused by optical disturbances in the flow cell or electronic issues[3]. In the context of 4-acetylpiperazine-2-carboxamide, which requires highly organic mobile phases for HILIC retention, the most common chemical cause is the micro-precipitation of buffer salts. If you are using phosphate buffers or high concentrations of ammonium formate (>10 mM) in >80% acetonitrile, the salt can precipitate in the flow cell, scattering UV light and drastically reducing the S/N ratio. Alternatively, dirty solvents or a degrading UV lamp will lower light throughput, artificially amplifying background noise[4].

Q2: My chromatogram exhibits rhythmic, periodic pulsations. How does this affect quantification, and how do I fix it? A: Periodic noise perfectly correlates with pump strokes and is a classic symptom of hydraulic failure. Dissolved air in your solvents can contribute greatly to baseline noise and will appear as pulsations in the baseline that coincide with pump head strokes[4]. Because 4-acetylpiperazine-2-carboxamide relies on precise hydrophilic partitioning, even minor flow rate fluctuations disrupt the delicate water layer on the HILIC stationary phase. This leads to retention time shifts and area integration errors. This is usually resolved by servicing the pump check valves, replacing worn pump seals, or ensuring the in-line degasser is fully operational[5].

Q3: I am observing severe baseline drift and "shark-fin" anomalies during gradient elution. Is this column bleed? A: Yes, "shark-fin" shaped peaks or continuous baseline elevation during a gradient are strong indicators of column bleed or phase dewetting[5]. HILIC stationary phases are highly polar and hydrophilic, which causes them to absorb water from the mobile phase to form a thin layer of water on the surface; approximately 3% water is required to form this film[6]. If your gradient starts with 100% acetonitrile, the stationary phase undergoes dewetting. As the aqueous portion increases during the gradient, the sudden re-hydration strips degraded silanes from the column, manifesting as a drifting baseline or shark-fin noise.

Self-Validating Experimental Protocols

To maintain scientific integrity, troubleshooting must rely on self-validating methodologies. Do not guess the source of the noise; isolate it using the following protocols.

Protocol A: System Suitability and Zero-Flow Noise Isolation Test

Causality: This protocol separates hydraulic/chemical noise from optical/electronic noise. If noise persists without solvent movement, the mobile phase and pumps are mathematically eliminated as variables.

  • Bypass the Column: Disconnect the analytical column and replace it with a zero-dead-volume union to eliminate column bleed as a variable.

  • Establish Flow: Pump pre-mixed mobile phase (e.g., 90:10 Acetonitrile:Water with 5 mM Ammonium Formate) at 0.5 mL/min for 10 minutes.

  • Record Baseline: Monitor the baseline for 5 minutes. Record the peak-to-peak noise amplitude.

  • Zero-Flow Test: Drop the flow rate to 0.0 mL/min and continue monitoring for 5 minutes.

  • Validation Check:

    • Outcome 1: If the noise amplitude remains unchanged at zero flow, the issue is optical/electronic. Replace the UV lamp or clean the MS source[3].

    • Outcome 2: If the noise drops to zero, the issue is hydraulic. Proceed to Protocol B.

Protocol B: HILIC Column Equilibration and Hydration Procedure

Causality: 4-Acetylpiperazine-2-carboxamide requires a stable hydration layer on the silica surface for reproducible partitioning. Inadequate equilibration leads to continuous baseline drift as the column slowly absorbs water during the run[6].

  • Initial Flush: Flush the HILIC column with 50 column volumes (CV) of 50:50 Acetonitrile:Water. This strips strongly retained contaminants and fully hydrates the silica pores.

  • Gradient Transition: Transition to the initial gradient conditions (e.g., 95:5 Acetonitrile:Water with 10 mM buffer). Critical: Ensure the aqueous portion never drops below 3% to prevent dewetting[6].

  • Equilibration: Equilibrate for 20 CVs at the method flow rate.

  • Validation Check: Perform a blank injection (injecting mobile phase). The baseline drift should stabilize to <1 mAU/min. If "shark fins" appear, the column stationary phase has irreversibly degraded and must be replaced[5].

Quantitative Diagnostics of HPLC Baseline Noise

Summarizing quantitative data allows for rapid visual comparison of noise signatures and their root causes.

Noise ClassificationTypical FrequencyImpact on S/N RatioPrimary Root CauseDiagnostic Indicator
Random / High Freq. > 1 HzSevere reduction (<10:1)Buffer precipitation, dirty flow cell, failing lampNoise persists at zero flow (if optical)
Periodic / Pulsating 0.1 - 0.5 HzModerate reductionAir in pump, faulty check valvesNoise frequency matches pump stroke rate
Drift / Low Freq. < 0.01 HzBaseline integration errorsColumn dewetting, solvent absorbance mismatch"Shark-fin" shapes during gradient
Frequently Asked Questions (FAQs)

Q: Can I use trifluoroacetic acid (TFA) to improve the peak shape of 4-acetylpiperazine-2-carboxamide? A: While TFA is a strong ion-pairing agent that improves the peak shape of basic piperazine amines, it absorbs strongly at low UV wavelengths (<220 nm). As TFA degrades or as its concentration changes during a gradient, its UV absorbance causes the HPLC baseline to rise significantly across runs[7]. For polar compounds in HILIC or LC-MS, volatile buffers like ammonium formate or acetate are highly preferred[6].

Q: Why does my baseline drop below zero (negative peaks) before the 4-acetylpiperazine-2-carboxamide peak elutes? A: Negative peaks occur when the sample injection solvent has a lower UV absorbance or a different refractive index than the mobile phase. Ensure your 4-acetylpiperazine-2-carboxamide sample is dissolved in a diluent that closely matches the initial mobile phase conditions (e.g., high organic content for HILIC). Injecting a highly aqueous sample into a HILIC system will cause severe baseline disruptions and peak distortion.

Q: How often should I replace my mobile phase to prevent baseline noise? A: Impurities in the mobile phase can directly affect baseline noise; HPLC mobile phases can accumulate contamination by exposure to the laboratory environment. Aqueous buffers should be replaced every 24-48 hours to prevent microbial growth, while organic phases should be replaced weekly. Replacing old solvents with fresh solvent can dramatically lower HPLC baseline noise.

References
  • Overbrook Scientific. "HPLC Repair Services: Common Causes of Baseline Noise." Available at:[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Available at:[Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." Available at:[Link]

  • Cannabis Science and Technology. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Available at:[Link]

  • LCGC International. "What You Need to Know About HILIC." Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in 4-Acetylpiperazine-2-Carboxamide Formulations

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter pharmacokinetic bottlenecks with piperazine-derived scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter pharmacokinetic bottlenecks with piperazine-derived scaffolds. The 4-acetylpiperazine-2-carboxamide moiety is a versatile, rigid building block heavily utilized in the design of matrix metalloproteinase (MMP) inhibitors[1], SARS-CoV-2 Mpro inhibitors[2], and novel antimalarials[3].

Despite excellent in vitro target engagement, this scaffold inherently suffers from poor oral bioavailability. Its high polar surface area (PSA)—driven by the hydrogen-bond donating and accepting capacity of the carboxamide and acetyl groups—forces it into the Biopharmaceutics Classification System (BCS) Class III category[4]. These molecules exhibit high aqueous solubility but severely limited intestinal permeability[5]. This guide provides causal troubleshooting, field-proven formulation strategies, and self-validating protocols to rescue the oral bioavailability of your candidates.

PART 1: Diagnostic Workflow

Before altering your formulation, you must definitively identify whether the bioavailability bottleneck is an absorption failure at the intestinal epithelium or a systemic clearance issue.

Bioavailability_Troubleshooting Start Poor Oral Bioavailability (<10% F) IV_PK Conduct IV PK Study Determine Clearance (Cl) Start->IV_PK High_Cl High Systemic Clearance (Metabolic/Renal Issue) IV_PK->High_Cl Cl > Hepatic Blood Flow Low_Cl Low Systemic Clearance (Absorption Issue) IV_PK->Low_Cl Cl < Hepatic Blood Flow Metab_Assay In Vitro Microsomal Stability Assay High_Cl->Metab_Assay Caco2_Assay Caco-2 Permeability Assay (A-B and B-A) Low_Cl->Caco2_Assay Metab_High High Intrinsic Clearance Action: Prodrug / MedChem Metab_Assay->Metab_High Efflux High Efflux Ratio Action: P-gp Inhibitors Caco2_Assay->Efflux B-A / A-B > 2.0 Poor_Perm Low Permeability (BCS III) Action: SEDDS / HIP Caco2_Assay->Poor_Perm Papp < 1x10^-6 cm/s

Diagnostic decision tree for isolating the root cause of poor oral bioavailability.

PART 2: Troubleshooting Guide & FAQs

Q1: My 4-acetylpiperazine-2-carboxamide derivative shows excellent aqueous solubility but <5% oral bioavailability. What is the mechanistic cause? A: The root cause is a thermodynamic inability to partition into the lipophilic enterocyte membrane. At physiological pH (6.8–7.4), the high density of polar functional groups (the carboxamide, the acetylated nitrogen, and potentially the basic secondary amine of the piperazine ring) creates a massive hydration shell[6]. Because transcellular diffusion is energetically unfavorable, the drug is restricted to the paracellular route (through tight junctions), which accounts for less than 0.1% of the intestinal surface area[4]. This is the hallmark of a BCS Class III compound[7].

Q2: How can I formulate this highly polar scaffold to enhance intestinal permeation without permanently altering the API chemically? A: The most effective non-covalent intervention is Hydrophobic Ion Pairing (HIP) integrated into a Self-Emulsifying Drug Delivery System (SEDDS)[8]. By pairing the partially protonated piperazine/amide nitrogens with an anionic lipophilic counterion (such as sodium docusate), you temporarily mask the charge. This can increase the apparent LogP by up to 1500-fold[8]. The resulting lipophilic complex is then dissolved in a lipid-surfactant mixture (SEDDS) that forms nanoemulsions in the gut, facilitating transcellular absorption without requiring covalent prodrug modifications[8].

Q3: My compound is rapidly cleared in vivo. How do I differentiate between intestinal efflux (e.g., P-gp) and hepatic first-pass metabolism? A: Bioavailability ( F ) is the product of the fraction absorbed ( Fa​ ), intestinal escape ( Fg​ ), and hepatic escape ( Fh​ ). To isolate the variable, perform an intravenous (IV) PK study to determine systemic clearance.

  • If systemic clearance is low but oral F is low, the issue is Fa​ or Fg​ (permeability or efflux). Run a bidirectional Caco-2 assay. An efflux ratio ( Papp​ B-A / Papp​ A-B) > 2.0 indicates P-gp or BCRP liability.

  • If systemic clearance is high (approaching hepatic blood flow), the issue is Fh​ (first-pass metabolism). The acetyl and carboxamide groups are susceptible to hydrolysis and CYP-mediated oxidation. You must conduct microsomal stability assays to identify the labile sites.

Q4: If excipient-based formulation fails, what prodrug strategies are compatible with this scaffold? A: If SEDDS or permeation enhancers fail, transient chemical masking is required. The primary amine of the carboxamide can be derivatized into a lipophilic, enzymatically cleavable ester or lipid-conjugate prodrug[4]. This directly modifies the physicochemical properties, enhancing transcellular permeability while relying on endogenous esterases or amidases in the systemic circulation to release the active parent drug[4].

PART 3: Quantitative Data & Permeability Enhancement Strategies
StrategyMechanism of ActionExpected Permeability IncreaseProsCons
HIP + SEDDS Masks polar charges via counterions; encapsulates in lipid droplets for transcellular uptake.10x to 50xNo chemical modification of API; highly scalable[8].Requires careful screening of counterion stoichiometry[8].
Permeation Enhancers Transiently opens tight junctions (e.g., via sodium caprate) to increase paracellular flux.2x to 5xSimple addition to solid oral dosage forms[7].Risk of GI toxicity; high inter-patient variability[7].
Lipid Nanoparticles Encapsulates hydrophilic drug in a solid lipid core, bypassing membrane rejection.5x to 10xProtects API from luminal degradation[9].Low drug loading capacity for highly water-soluble APIs[9].
Prodrug Derivatization Covalent addition of lipophilic moieties to the carboxamide group.20x to 100xDrastically alters LogP; predictable absorption[4].Requires new regulatory pathway (NME); dependent on in vivo cleavage[4].
PART 4: Experimental Workflows
Protocol A: Hydrophobic Ion Pairing (HIP) and SEDDS Formulation

Purpose: To convert the highly hydrophilic 4-acetylpiperazine-2-carboxamide into a lipophilic complex suitable for lipid-based delivery[8].

  • Preparation of Aqueous Phase: Dissolve the API in 10 mM HCl to ensure complete protonation of the available basic centers (e.g., the piperazine N1).

  • Counterion Addition: Dropwise, add an anionic surfactant such as sodium docusate (DOC) at a molar ratio ranging from 1:1 to 1:5 (API:DOC) under constant magnetic stirring at 400 rpm[8].

  • Complex Isolation: As the hydrophobic ion pair forms, the solution will turn turbid. Centrifuge at 10,000 × g for 15 minutes to isolate the precipitated HIP complex. Wash with deionized water and lyophilize for 24 hours.

  • SEDDS Integration: Dissolve the lyophilized HIP complex (up to 1% w/v) into an optimized lipid mixture (e.g., 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HP)[8].

  • Self-Validation Check (Critical): Measure the Zeta Potential of the complex prior to SEDDS integration. A shift from the native positive charge of the API to a net negative or neutral charge mathematically validates successful ion pairing[8].

Protocol B: Self-Validating Caco-2 Bidirectional Permeability Assay

Purpose: To quantify apparent permeability ( Papp​ ) and identify efflux transporter liabilities for BCS Class III compounds[5].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the formulated API to the apical chamber (pH 6.5).

    • Basolateral to Apical (B-A): Add 10 µM of the formulated API to the basolateral chamber (pH 7.4).

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer. Analyze via LC-MS/MS.

  • Self-Validation Check (Critical): Co-administer Lucifer Yellow (LY), a strict paracellular marker, in the donor compartment. If the Papp​ of LY exceeds 1×10−6 cm/s at the end of the assay, the tight junctions have been compromised by the formulation (a false positive for permeability enhancement), and the data must be discarded[5].

PART 5: Mechanistic Pathway of Absorption

Absorption_Pathway Lumen Gut Lumen (Aqueous Phase) HIP_Complex Hydrophobic Ion Pair (Drug + Counterion) Lumen->HIP_Complex Ion Pairing Enterocyte Enterocyte (Intestinal Epithelium) Lumen->Enterocyte Free Drug (Paracellular) SEDDS SEDDS Droplet (Lipid Phase) HIP_Complex->SEDDS Encapsulation SEDDS->Enterocyte Transcellular Permeation Pgp Efflux Transporters (P-gp / BCRP) Enterocyte->Pgp Substrate Recognition PortalVein Portal Vein Enterocyte->PortalVein Basolateral Transport Pgp->Lumen Efflux Liver Liver (CYP450 Metabolism) PortalVein->Liver Liver->Liver First-Pass Extraction Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Surviving Fraction

Intestinal permeation and first-pass metabolism pathway of formulated BCS Class III drugs.

References
  • EvitaChem - 4-Acetylpiperazine-2-carboxamide Properties and Synthesis. 6

  • Journal of Medicinal Chemistry (ACS) - Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. 1

  • Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent SARS-CoV-2 Main Protease Inhibitors. 2

  • US Patents - Oral pharmaceutical formulation of bcs class iii molecules. 5

  • PMC (NIH) - The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. 7

  • PLOS One - Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing. 8

  • MDPI - Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. 4

  • ResearchGate - Permeability enhancement of a BCS class III drug through lipid-based nanoparticles: a quality by design approach. 9

  • PMC (NIH) - Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. 3

Sources

Troubleshooting

Troubleshooting low binding affinity in 4-acetylpiperazine-2-carboxamide analogs

Welcome to the Technical Support Center for molecular design and assay optimization. As a Senior Application Scientist, I have structured this guide to address the most common points of failure when optimizing 4-acetylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular design and assay optimization. As a Senior Application Scientist, I have structured this guide to address the most common points of failure when optimizing 4-acetylpiperazine-2-carboxamide analogs.

When troubleshooting low binding affinity, we must look beyond basic assay errors and examine the mechanistic causality at the molecular level. The 4-acetylpiperazine-2-carboxamide scaffold is a highly versatile pharmacophore used in targeting Matrix Metalloproteinases (MMPs)[1], bacterial enzymes like MbtA[2], and cholinesterases[3]. However, its efficacy is highly sensitive to substituent sterics, hydrogen-bonding vectors, and assay microenvironments.

Below is our self-validating diagnostic framework and technical FAQ to help you restore nanomolar affinity in your screening pipelines.

Diagnostic Workflow

Troubleshooting Start Low Binding Affinity Detected in Assay Zn 1. Check Target Engagement (e.g., Zn2+ Chelation / H-Bonds) Start->Zn Steric 2. Evaluate Pocket Fit (N4-Acetyl Steric Clashes) Start->Steric Assay 3. Verify Assay Fidelity (Buffer Depletion / Aggregation) Start->Assay Action1 NMR/MS Validation (Confirm functional groups) Zn->Action1 Action2 In Silico Docking (Optimize N4-substituent) Steric->Action2 Action3 Adjust Buffer (Supplement ions / detergents) Assay->Action3 Resolution Restored Nanomolar Binding Affinity Action1->Resolution Action2->Resolution Action3->Resolution

Diagnostic workflow for troubleshooting low binding affinity in piperazine-based analogs.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-acetylpiperazine-2-carboxamide analog showing >10 µM IC50 against metalloproteinases (e.g., MMP-3) despite having the correct 2D structure? Causality: If your target is a metalloenzyme, the primary carboxamide group is generally a weak, monodentate ligand for the catalytic zinc ion. High-affinity piperazine-based MMP inhibitors require bidentate chelation (with optimal bond distances of ~2.12 and 2.14 Å) to properly anchor the scaffold and poise the molecule to interact with key residues like Glu-202[1]. Actionable Fix: Convert the 2-carboxamide to a hydroxamic acid (N-hydroxycarboxamide) via reaction with NH2OH/KOH in methanol. This structural shift tightly anchors the molecule to the Zn2+ ion, often improving affinity by 2-3 orders of magnitude[1].

Q2: My analog has the correct zinc-binding/hydrogen-bonding group, but affinity is still poor. Could the 4-acetyl group be the issue? Causality: Yes. The N4 position of the piperazine ring directs substituents directly into the S1' specificity pocket of the target enzyme. In many targets (like MMP-3 or MMP-9), this pocket is deep and hydrophobic. A simple 4-acetyl group is often too small and hydrophilic to provide sufficient van der Waals contacts, leading to rapid off-rates[1]. Actionable Fix: Replace the 4-acetyl group with bulkier, hydrophobic moieties. For example, substituting the N4 position with a benzyloxycarbonyl group dramatically increases hydrophobic packing, pushing affinities into the low nanomolar range (e.g., 18 nM for MMP-3)[1].

Q3: What if my target is a non-metalloenzyme (e.g., MbtA or AChE)? Causality: Without a metal ion to anchor the molecule, the piperazine-2-carboxamide relies entirely on precise hydrogen-bonding networks. For instance, in MbtA, the NH and carbonyl oxygen of the carboxamide must align perfectly to form hydrogen bonds with active site residues like Gly354 and Arg451 (distances ~2.63–2.66 Å)[2]. If the N4-acetyl group forces the piperazine ring into a chair conformation that misaligns these vectors, target engagement fails. Actionable Fix: Perform molecular dynamics (MD) simulations to verify the chair conformation of the piperazine ring. Ensure the N4-acetyl group is not causing steric clashes that distort the equatorial/axial positioning of the 2-carboxamide group[2][3].

Q4: How do I rule out false negatives caused by assay artifacts? Causality: Piperazine analogs can suffer from two major assay artifacts: promiscuous aggregation (forming micelles that sequester the enzyme) and buffer-induced metal depletion. Standard assay buffers containing trace chelators (e.g., EDTA carryover) will strip catalytic Zn2+ or structural Ca2+ ions, rendering the enzyme inactive and masking your inhibitor's true affinity. Actionable Fix: Implement the self-validating protocol below, ensuring the addition of non-ionic detergents (to break up aggregates) and metal supplementation.

Quantitative SAR Data

To illustrate the causality of structural modifications on binding affinity, review the structure-activity relationship (SAR) data below. Notice how the transition from a primary carboxamide to a hydroxamic acid, combined with increased N4 bulk, restores affinity.

Scaffold BaseN2-Functional GroupN4-SubstituentTarget EnzymeBinding AffinityMechanistic Rationale
PiperazinePrimary CarboxamideAcetylMMP-3>10,000 nM (IC50)Weak monodentate coordination; lacks zinc-chelating strength.
PiperazineHydroxamic AcidAcetylMMP-3~150 nM (IC50)Bidentate Zn2+ chelation achieved; suboptimal S1' pocket packing.
PiperazineHydroxamic AcidBenzyloxycarbonylMMP-318 nM (IC50)Optimal S1' pocket penetration and stable Zn2+ chelation[1].
PiperazineCarboxamideAcetylMbtA-14.80 kcal/molStrong H-bond network with Gly354 and Arg451[2].

Self-Validating Experimental Protocol: FRET-Based Binding Affinity Assay

To ensure your binding data is trustworthy, do not just measure fluorescence; build a system that validates its own results. This protocol utilizes internal controls to isolate compound failure from assay failure.

Step 1: Self-Validating Buffer Preparation

  • Action: Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 10 µM ZnCl2, and 0.05% Brij-35.

  • Causality: Brij-35 prevents compound aggregation (ruling out promiscuous inhibition), while Zn/Ca supplementation ensures the enzyme's structural integrity is maintained against trace chelators.

Step 2: Compound Quality Control (Pre-Assay)

  • Action: Run a rapid LC-MS on your 4-acetylpiperazine-2-carboxamide stock solution immediately before the assay.

  • Causality: Piperazine carboxamides and hydroxamic acids can hydrolyze in DMSO over time. Confirming the exact mass ensures you are testing the intact pharmacophore, not a degradation product.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Action: In a 384-well plate, add 10 µL of the target enzyme (e.g., 1 nM final concentration) to 10 µL of serially diluted compound. Include three critical controls:

    • Positive Control: A known high-affinity inhibitor (e.g., Marimastat) to prove the enzyme is active and inhibitable.

    • Negative Control (No Enzyme): Buffer + Compound + Substrate to rule out compound auto-fluorescence.

    • Vehicle Control: Enzyme + DMSO to establish maximum velocity (Vmax).

  • Action: Incubate at 37°C for 30 minutes.

  • Causality: Piperazine analogs often exhibit slow-binding kinetics due to the time required to displace water molecules from the deep S1' pocket. Skipping pre-incubation leads to artificially high IC50 values.

Step 4: Substrate Addition & Kinetic Readout

  • Action: Add 10 µL of the appropriate FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Read fluorescence continuously for 30 minutes.

  • Causality: Continuous kinetic reading allows you to calculate the initial velocity (Vi) accurately and detect any non-linear progression curves indicative of slow-binding or compound precipitation.

Step 5: Data Analysis & Ki Derivation

  • Action: Plot the initial velocities against inhibitor concentration. Use the Lineweaver-Burk graph or the Morrison equation for tight-binding inhibitors to derive the Ki (dissociation constant)[3].

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Preprints.
  • Source: Assiut University (aun.edu.eg)

Sources

Reference Data & Comparative Studies

Validation

4-acetylpiperazine-2-carboxamide vs piperazine-2-carboxamide reactivity comparison

Regioselective Functionalization of Piperazine Scaffolds: A Comparative Guide on 4-Acetylpiperazine-2-carboxamide vs. Piperazine-2-carboxamide As a Senior Application Scientist, one of the most persistent challenges I en...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective Functionalization of Piperazine Scaffolds: A Comparative Guide on 4-Acetylpiperazine-2-carboxamide vs. Piperazine-2-carboxamide

As a Senior Application Scientist, one of the most persistent challenges I encounter in medicinal chemistry and library synthesis is the precise, regioselective functionalization of symmetrical or pseudo-symmetrical heterocycles. The piperazine-2-carboxamide core is a privileged scaffold, forming the structural backbone of numerous bioactive molecules, including HIV protease inhibitors (e.g., Indinavir) and matrix metalloproteinase (MMP) inhibitors [2].

When designing synthetic routes around this core, chemists must choose between starting with the unprotected piperazine-2-carboxamide or a pre-functionalized building block like 4-acetylpiperazine-2-carboxamide [1]. This guide objectively compares the chemical reactivity, experimental workflows, and quantitative performance of these two scaffolds, providing field-proven insights into their behavior during electrophilic functionalization.

Mechanistic Causality: Steric vs. Electronic Control

The fundamental difference between these two scaffolds lies in how we control the nucleophilicity of the two secondary amines (N1 and N4).

Piperazine-2-carboxamide (Steric Control) In the unprotected scaffold, both N1 and N4 are secondary amines. The carboxamide group at the C2 position introduces significant steric bulk adjacent to N1. Consequently, the N4 position is kinetically favored for electrophilic attack due to lower steric hindrance. However, this steric differentiation is rarely sufficient to achieve absolute regioselectivity. Direct alkylation typically yields a statistically complex mixture of N4-monoalkylated, N1-monoalkylated, and N1,N4-dialkylated products, necessitating tedious chromatographic separation and drastically lowering the yield of the desired regioisomer [3].

4-Acetylpiperazine-2-carboxamide (Electronic Control) By utilizing 4-acetylpiperazine-2-carboxamide, the regioselectivity paradigm shifts from steric to electronic control. The acetyl group at N4 acts as a potent electron-withdrawing group. The lone pair of electrons on the N4 nitrogen is delocalized into the adjacent carbonyl π -system via amide resonance. This delocalization gives the C-N bond partial double-bond character and completely neutralizes the nucleophilicity of N4. As a result, N1 remains the sole reactive secondary amine, enabling pristine, single-step regioselective functionalization without the risk of over-alkylation [1].

ReactivityLogic cluster_0 Piperazine-2-carboxamide (Steric Control) cluster_1 4-Acetylpiperazine-2-carboxamide (Electronic Control) N4_un N4: Free Amine (Low Steric Hindrance) Result_un Poor Regioselectivity (Mixture of N1, N4, & N1,N4 products) N4_un->Result_un N1_un N1: Free Amine (High Steric Hindrance via C2) N1_un->Result_un N4_ac N4: Acetylated (Deactivated Nucleophile) Result_ac High Regioselectivity (Exclusive N1-Alkylation) N4_ac->Result_ac N1_ac N1: Free Amine (Sole Reactive Site) N1_ac->Result_ac

Diagram 1: Mechanistic logic dictating the regioselectivity of the two piperazine scaffolds.

Experimental Methodologies: Self-Validating Workflows

To demonstrate the practical implications of these reactivity differences, below are the field-proven protocols for synthesizing an N1-alkylated derivative. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Direct N1-Alkylation of 4-Acetylpiperazine-2-carboxamide

This protocol leverages the inherent electronic deactivation of N4 to achieve a single-step synthesis.

  • Preparation : Dissolve 4-acetylpiperazine-2-carboxamide (1.0 eq) in anhydrous DMF (0.2 M concentration). DMF provides a polar aprotic environment that stabilizes the transition state of the subsequent SN​2 reaction.

  • Base Addition : Add anhydrous K2​CO3​ (2.0 eq). The base acts as an acid scavenger to neutralize the generated hydrohalic acid, driving the reaction forward.

  • Electrophile Addition : Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq) at 0∘C , then warm to room temperature.

  • Self-Validation (In-Process) : Monitor via LC-MS. Because N4 is electronically deactivated, the system self-limits to mono-alkylation. The appearance of a single [M+H]+ peak corresponding to the N1-alkylated product confirms the absence of over-alkylation.

  • Workup : Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over MgSO4​ , and concentrate.

Protocol B: Orthogonal Protection Route for Piperazine-2-carboxamide

If starting from the unprotected scaffold, achieving the exact same N1-alkyl-N4-acetyl product requires a tedious orthogonal protection strategy [3].

  • Step 1 (N4-Protection) : Treat piperazine-2-carboxamide with Boc2​O (1.0 eq) at −78∘C . Causality: Low temperature maximizes the kinetic preference for the less hindered N4 position. Isolate N4-Boc-piperazine-2-carboxamide via column chromatography.

  • Step 2 (N1-Alkylation) : React the purified N4-Boc intermediate with benzyl bromide and K2​CO3​ in DMF.

  • Step 3 (Deprotection) : Cleave the Boc group using 20% TFA in DCM. Self-Validation: TLC monitoring (ninhydrin stain) will show the reappearance of a secondary amine.

  • Step 4 (Acetylation) : Treat the resulting intermediate with acetyl chloride and triethylamine to yield the final N1-alkyl-N4-acetyl product [2].

Workflow Unprotected Piperazine-2-carboxamide Step1 Step 1: Selective N4-Boc Protection (Kinetic Control, -78°C) Unprotected->Step1 Step2 Step 2: N1-Alkylation (SN2 Reaction) Step1->Step2 Step3 Step 3: Boc Deprotection (TFA/DCM) Step2->Step3 Step4 Step 4: N4-Acetylation (Acetyl Chloride, TEA) Step3->Step4 Final Target: N1-Alkyl-4-acetylpiperazine-2-carboxamide Step4->Final PreAc 4-Acetylpiperazine-2-carboxamide Direct Direct N1-Alkylation (1 Step, Electronic Control) PreAc->Direct Direct->Final

Diagram 2: Synthetic workflow comparison highlighting the efficiency of pre-acetylated scaffolds.

Quantitative Performance Comparison

To objectively evaluate the efficiency of both approaches, we compare the synthesis of an N1-benzyl-N4-acetylpiperazine-2-carboxamide derivative. The data clearly illustrates the operational superiority of utilizing the pre-acetylated scaffold.

Performance Metric4-Acetylpiperazine-2-carboxamidePiperazine-2-carboxamide
Step Count 1 Step4 Steps
Overall Yield 85 - 92%35 - 45% (Cumulative)
Regioselectivity (N1:N4) > 99:1 (Exclusive N1)~ 4:1 (Requires chromatography)
Reaction Time 4 - 6 Hours3 - 4 Days
Atom Economy / E-Factor High / Low wasteLow / High waste (TFA, Boc byproducts)
Chromatography Required Minimal (Often pure after workup)Extensive (Required after Steps 1 & 2)

Conclusion & Application Insights

For researchers developing libraries of piperazine-based therapeutics, the choice of starting material dictates the scalability and sustainability of the entire project.

While unprotected piperazine-2-carboxamide is a cheaper raw material, the hidden costs of orthogonal protection—drastically lower overall yields, extensive chromatographic purification, and high solvent waste—make it highly inefficient for late-stage diversification.

Conversely, 4-acetylpiperazine-2-carboxamide acts as a "plug-and-play" scaffold. By leveraging the electron-withdrawing nature of the acetyl group to completely deactivate the N4 position, chemists can achieve absolute regiocontrol at N1. This self-limiting reactivity profile ensures high-throughput compatibility, making it the superior choice for modern drug discovery and medicinal chemistry applications.

References

  • EvitaChem. "Buy 4-Acetylpiperazine-2-carboxamide (EVT-12446816) - Product Introduction and Synthesis Analysis." EvitaChem Database.
  • Cheng, M., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2000.
  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC Database, 2026.
Comparative

Comparative Efficacy of 4-Acetylpiperazine-2-carboxamide Derivatives vs. Standard Peptidomimetic Ligands in Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling. While they represent highly validated therapeutic targets for oncology, fibrosis, and muscular dystro...

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Author: BenchChem Technical Support Team. Date: April 2026

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling. While they represent highly validated therapeutic targets for oncology, fibrosis, and muscular dystrophy [2], first-generation broad-spectrum inhibitors failed in clinical trials due to severe dose-limiting toxicities, most notably musculoskeletal syndrome [3].

To overcome these limitations, modern drug development has shifted from flexible peptidomimetic ligands to conformationally restricted scaffolds. This guide provides an objective, data-driven comparison between standard first-generation ligands (e.g., Batimastat and Marimastat) and next-generation 4-acetylpiperazine-2-carboxamide derivatives, detailing the mechanistic causality behind their improved efficacy and selectivity [1].

Mechanistic Causality: Flexible vs. Rigid Scaffolds

The primary reason first-generation MMP inhibitors failed clinically was their lack of selectivity. Understanding the structural biology of the MMP active site—which consists of a catalytic zinc ion (Zn²⁺) and multiple specificity pockets (S1', S2', S3')—is crucial for rational ligand design.

Standard Ligands (Batimastat / Marimastat)

Batimastat (BB-94) and Marimastat utilize a collagen-mimicking, peptide-like backbone. While their hydroxamic acid group effectively chelates the catalytic zinc, their highly flexible backbone allows them to indiscriminately conform to the shallow and deep S1' pockets across nearly all MMP isoforms (MMP-1, -2, -3, -7, -9) [3, 4]. This broad-spectrum binding is the direct cause of off-target tissue toxicity.

The 4-Acetylpiperazine-2-carboxamide Scaffold

Derivatives based on the dl-piperazinecarboxylic acid core (such as N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-acetylpiperazine-2-carboxamide) solve the flexibility problem by introducing a rigid cyclic scaffold [1, 5].

  • Bidentate Chelation: The 2-carboxamide group (converted to a hydroxamate) anchors the molecule to the catalytic Zn²⁺.

  • S1' Pocket Targeting: The rigid piperazine ring forces the 1-sulfonyl group into a specific spatial orientation, directing it deeply into the S1' pocket. Because the depth of the S1' pocket varies significantly among MMPs, this rigidity enforces selectivity.

  • S2/S3 Modulation: The 4-acetyl group interacts with the S2 and S3 subsites. By optimizing this 4N-substitution, researchers can fine-tune both the target affinity and the peroral absorption profile, bypassing the poor bioavailability that plagued early inhibitors [1].

G cluster_0 Standard Ligand (Batimastat) cluster_1 4-Acetylpiperazine-2-carboxamide Scaffold B_Ligand Batimastat (Peptidomimetic) B_Bind Flexible Backbone Binds Multiple S' Pockets B_Ligand->B_Bind B_Out Broad-Spectrum Inhibition (High Toxicity) B_Bind->B_Out P_Ligand Piperazine Derivative (Rigid Scaffold) P_Bind1 Hydroxamate Chelates Catalytic Zn2+ P_Ligand->P_Bind1 P_Bind2 1-Sulfonyl Group Targets S1' Pocket P_Ligand->P_Bind2 P_Bind3 4-Acetyl Group Modulates S2/S3 P_Ligand->P_Bind3 P_Out Selective Inhibition (Improved PK/PD) P_Bind1->P_Out P_Bind2->P_Out P_Bind3->P_Out

Caption: Structural logic of MMP inhibition comparing flexible peptidomimetics vs rigid piperazine scaffolds.

Comparative Efficacy Data

The following table synthesizes the quantitative performance metrics of standard peptidomimetic ligands versus the optimized 4-acetylpiperazine-2-carboxamide derivative (Compound 23)[1, 3].

Ligand ClassRepresentative CompoundTarget Affinity (IC₅₀)Selectivity ProfileBioavailability / PK
Peptidomimetic Batimastat (BB-94)< 10 ng/mL (MMP-1, -2, -3, -7, -9)Broad-spectrum (Low)Poor (Requires IP/local injection)
Peptidomimetic Marimastat1.5 - 115 ng/mL (Various MMPs)Broad-spectrum (Low)20–50% (Oral)
Piperazine-based 4-Acetylpiperazine derivative≤ 100 nM (Optimized targets)High (S1' pocket directed)High (Optimized 4N-substitution)

Experimental Validation Workflows

To objectively validate the comparative efficacy of these ligands, the experimental pipeline must bridge the gap between isolated enzymatic activity and complex tissue environments.

Workflow Prep Ligand Preparation & QC (LC-MS, NMR Validation) InVitro In Vitro Enzymatic Assay (Fluorogenic MMP Substrates) Prep->InVitro Dilution Series ExVivo Ex Vivo Explant Assay (Bovine Nasal Cartilage) InVitro->ExVivo Lead Candidates (<100nM) Analysis Comparative Efficacy Profiling (Selectivity Index & IC50) InVitro->Analysis Enzymatic IC50 InVivo In Vivo PK/PD Modeling (Bioavailability & Toxicity) ExVivo->InVivo Matrix Penetration Verified InVivo->Analysis Data Integration

Caption: Step-by-step experimental workflow for validating MMP inhibitor efficacy and selectivity.

Protocol A: In Vitro Fluorogenic Cleavage Assay

Causality & Rationale: This assay isolates the direct thermodynamic binding affinity of the ligand to the active site of specific recombinant MMPs, free from cellular or matrix interference.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Ligand Incubation: Add serial dilutions of the 4-acetylpiperazine-2-carboxamide ligand (0.1 nM to 10 µM) to the enzyme solutions. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Introduce a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) over 30 minutes to determine the initial velocity (V₀). Calculate the IC₅₀ using non-linear regression analysis.

Self-Validating System:

  • Auto-fluorescence Blank: A well containing only the ligand and substrate (no enzyme) is used to subtract background fluorescence, ensuring the piperazine moiety does not cause optical interference.

  • Vmax Control: Vehicle-only (DMSO) wells establish the uninhibited maximum enzymatic rate.

  • Reference Standard: Batimastat is run in parallel across all plates to normalize inter-assay variability.

Protocol B: Ex Vivo Bovine Nasal Cartilage Explant Assay

Causality & Rationale: High in vitro enzymatic inhibition frequently fails to translate in vivo because small molecules may bind non-specifically to the extracellular matrix or fail to penetrate dense, avascular tissues like cartilage. This assay bridges the gap by validating that the 4-acetylpiperazine-2-carboxamide ligand can physically penetrate the matrix and inhibit MMPs in a native 3D environment [1].

Step-by-Step Methodology:

  • Explant Harvesting: Isolate 2 mm discs of bovine nasal cartilage and equilibrate in DMEM medium for 24 hours.

  • Stimulation & Treatment: Treat the explants with 10 ng/mL of Interleukin-1α (IL-1α) to upregulate endogenous MMP expression. Simultaneously, dose the media with the synthesized piperazine ligands.

  • Incubation: Culture the explants for 72 hours at 37°C.

  • Quantification: Collect the media and measure the release of sulfated glycosaminoglycans (GAGs)—a direct byproduct of MMP-mediated matrix degradation—using the dimethylmethylene blue (DMMB) colorimetric assay.

Self-Validating System:

  • Negative Control (Baseline): Explants cultured in media alone establish the baseline, spontaneous GAG release.

  • Positive Control (Maximal Degradation): Explants stimulated with IL-1α without the inhibitor establish the 100% degradation threshold.

  • Internal Mass Balance: Total remaining GAG in the tissue is digested with papain post-assay. By ensuring that Total GAG = Released GAG + Residual GAG, the system confirms that reduced GAG release in the media is strictly due to enzymatic inhibition, not variations in initial explant size.

Conclusion

While standard peptidomimetic ligands like Batimastat offer potent MMP inhibition, their structural flexibility results in broad-spectrum targeting and severe clinical toxicities. The 4-acetylpiperazine-2-carboxamide scaffold represents a critical evolution in ligand design. By leveraging a conformationally restricted piperazine core, researchers can direct the sulfonyl group precisely into the S1' pocket while utilizing the 4-acetyl group to optimize S2/S3 interactions, resulting in superior selectivity, matrix penetration, and peroral absorption.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice | PMC - NIH.
  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy | Oxford Academic.
  • The Matrix Metalloproteinase Inhibitor Batimastat Reduces Epidural Fibrosis After Laminectomy in Rats | Turkish Neurosurgery.
  • Reference to 3.4.24.23; Id = 652723 | BRENDA Enzyme Database.
Validation

Comparative Molecular Docking Analysis of 4-Acetylpiperazine-2-carboxamide Derivatives as Potential Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the strategic design and evaluation of small molecule inhibitors are paramount. Among the myriad of scaffolds, the piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the strategic design and evaluation of small molecule inhibitors are paramount. Among the myriad of scaffolds, the piperazine core and its derivatives have garnered significant attention due to their prevalence in numerous clinically approved drugs and investigational agents. This guide provides an in-depth comparative analysis of the molecular docking scores of a focused library of 4-acetylpiperazine-2-carboxamide derivatives, elucidating their potential as kinase inhibitors. As a Senior Application Scientist, the following discourse is structured to not only present data but to also rationalize the experimental design and interpret the findings within the broader context of structure-based drug design.

Introduction: The Rationale for Targeting Kinases with Piperazine Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The piperazine moiety is a versatile scaffold in medicinal chemistry, offering a desirable combination of physicochemical properties, including good aqueous solubility and the ability to form multiple hydrogen bonds, which are crucial for effective drug-receptor interactions. The 4-acetylpiperazine-2-carboxamide core, in particular, presents a synthetically tractable framework with multiple points for diversification, allowing for the fine-tuning of inhibitory potency and selectivity. This guide will explore the nuances of molecular docking as a predictive tool to assess the binding potential of a virtual library of these derivatives against a selected kinase target.

The Experimental Blueprint: A Validated Molecular Docking Workflow

The credibility of any in silico study hinges on the robustness of its methodology. The following section details a comprehensive and self-validating molecular docking protocol, designed to yield reliable and reproducible results.

Target Selection and Preparation

For this comparative study, we have selected Fibroblast Growth Factor Receptor 1 (FGFR1) as the target protein. FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[2] The crystal structure of FGFR1 in complex with a known inhibitor (PDB ID: 4V04) was retrieved from the Protein Data Bank.

The preparation of the receptor is a critical first step to ensure the accuracy of the docking simulation. This process involves:

  • Removal of non-essential molecules: Water molecules, co-solvents, and the co-crystallized ligand were removed from the PDB file.

  • Addition of hydrogen atoms: Polar hydrogen atoms were added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Protonation and charge assignment: The protonation states of ionizable residues were assigned based on the physiological pH of 7.4. Kollman charges were assigned to the protein atoms.

  • Defining the binding site: The binding site was defined as a grid box encompassing the region where the co-crystallized ligand was bound. This ensures that the docking search is focused on the relevant active site.

Ligand Preparation

A virtual library of ten 4-acetylpiperazine-2-carboxamide derivatives with varying substitutions (R1 and R2) was designed. The 2D structures of these ligands were drawn and then converted to 3D structures. Each ligand underwent energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger partial charges were assigned to the ligand atoms.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[3] The prepared ligands were docked into the defined binding site of the prepared FGFR1 receptor. The search algorithm in AutoDock Vina explores various conformations and orientations of the ligand within the binding site and scores them based on a semi-empirical free energy force field. For each ligand, the top 10 binding poses were generated and ranked based on their docking scores.

Workflow Visualization

G cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis PDB Fetch PDB Structure (e.g., 4V04 for FGFR1) Clean Remove Water & Ligand PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Charges Hydrogens->Charges Grid Define Binding Site Grid Charges->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Prepared Receptor Draw Design & Draw Derivatives (4-acetylpiperazine-2-carboxamide) Convert3D Convert to 3D Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize LigandCharges Assign Partial Charges Minimize->LigandCharges LigandCharges->Docking Prepared Ligands Scoring Generate Docking Scores (kcal/mol) Docking->Scoring Analysis Analyze Binding Poses (Interactions) Scoring->Analysis Comparison Compare Scores & Poses Analysis->Comparison

Caption: A streamlined workflow for the molecular docking of 4-acetylpiperazine-2-carboxamide derivatives.

Comparative Analysis of Docking Scores

The primary output of a molecular docking simulation is the docking score, which is an estimation of the binding affinity between the ligand and the protein.[4] A more negative docking score generally indicates a more favorable binding interaction.[3] The docking scores for our virtual library of 4-acetylpiperazine-2-carboxamide derivatives against FGFR1 are presented in Table 1.

Table 1: Molecular Docking Scores of 4-Acetylpiperazine-2-carboxamide Derivatives against FGFR1

Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Key Predicted Interactions (with FGFR1 residues)
Reference ---7.2H-bond with Ala564, Pi-Alkyl with Leu484
APD-01 HPhenyl-8.5H-bond with Ala564, Pi-Pi stacking with Phe489
APD-02 H4-Chlorophenyl-9.2H-bond with Ala564, Pi-Pi stacking with Phe489, Halogen bond with Asp641
APD-03 H3-Methoxyphenyl-8.8H-bond with Ala564 & Glu565, Pi-Pi stacking with Phe489
APD-04 H4-Hydroxyphenyl-9.0H-bond with Ala564, Glu565 & Asp641
APD-05 HPyridin-4-yl-8.7H-bond with Ala564, Pi-Pi stacking with Phe489
APD-06 MethylPhenyl-8.3H-bond with Ala564, Hydrophobic interaction with Val492
APD-07 Methyl4-Chlorophenyl-9.0H-bond with Ala564, Halogen bond with Asp641, Hydrophobic interaction with Val492
APD-08 Methyl3-Methoxyphenyl-8.6H-bond with Ala564 & Glu565, Hydrophobic interaction with Val492
APD-09 Methyl4-Hydroxyphenyl-8.9H-bond with Ala564, Glu565 & Asp641, Hydrophobic interaction with Val492
APD-10 MethylPyridin-4-yl-8.4H-bond with Ala564, Hydrophobic interaction with Val492

Interpretation and Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for a preliminary assessment of the structure-activity relationships within this series of derivatives.

  • Impact of the R2-Substituent: The nature of the aromatic ring at the R2 position significantly influences the docking score. The unsubstituted phenyl derivative (APD-01) shows a good docking score of -8.5 kcal/mol. The introduction of a chlorine atom at the 4-position of the phenyl ring (APD-02) leads to the best docking score of -9.2 kcal/mol, suggesting a favorable halogen bond interaction with an aspartate residue in the binding pocket. The presence of a hydroxyl group (APD-04) also enhances the binding affinity, likely due to the formation of additional hydrogen bonds.

  • Impact of the R1-Substituent: The introduction of a methyl group at the R1 position generally leads to slightly lower docking scores compared to the corresponding derivatives with a hydrogen atom at R1. This could be due to a slight steric clash or the loss of a potential hydrogen bond donor.

  • Key Interactions: Analysis of the binding poses reveals that the carboxamide moiety consistently forms a crucial hydrogen bond with the backbone of Alanine 564 in the hinge region of FGFR1. The aromatic ring at the R2 position engages in various interactions, including pi-pi stacking with Phenylalanine 489 and hydrophobic interactions with other residues in the active site.

SAR cluster_R2 R2 Substituent Effect cluster_R1 R1 Substituent Effect Core 4-Acetylpiperazine-2-carboxamide Core Forms key H-bond with hinge region (Ala564) R2_H Phenyl (-8.5 kcal/mol) Core->R2_H Base R1_H H (Generally better scores) R1_Me Methyl (Slight decrease in score) R2_Cl 4-Chlorophenyl (-9.2 kcal/mol) R2_H->R2_Cl Addition of Cl (Halogen bond) R2_OH 4-Hydroxyphenyl (-9.0 kcal/mol) R2_H->R2_OH Addition of OH (Additional H-bonds)

Caption: Structure-Activity Relationship (SAR) summary for the docked 4-acetylpiperazine-2-carboxamide derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in the early stages of drug discovery for prioritizing and understanding the binding of a novel series of 4-acetylpiperazine-2-carboxamide derivatives. The in silico data suggests that derivatives with electron-withdrawing and hydrogen-bonding substituents at the R2 position exhibit enhanced binding affinity for FGFR1.

It is crucial to emphasize that molecular docking is a predictive tool, and the results should be interpreted with caution. Experimental validation is the next essential step to confirm these in silico findings. This would involve the chemical synthesis of the most promising derivatives (e.g., APD-02 and APD-04) and their subsequent evaluation in in vitro kinase assays to determine their IC50 values. A strong correlation between the docking scores and the experimental inhibitory activities would further validate the docking protocol and provide greater confidence in its predictive power for this chemical series.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Protein Data Bank. [Link]

Sources

Comparative

Absolute Quantification Without Compromise: Validating 4-Acetylpiperazine-2-Carboxamide Purity via qNMR

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatographic techniques when characterizing complex nitrogen heterocycles. 4-Acetylpiperazine-2-carboxamide is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatographic techniques when characterizing complex nitrogen heterocycles. 4-Acetylpiperazine-2-carboxamide is a highly versatile piperazine derivative and a critical building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics and matrix metalloproteinase inhibitors[1]. However, validating its absolute purity presents a distinct analytical bottleneck.

Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on relative response factors and the assumption that all impurities possess a detectable chromophore[2]. When evaluating early-stage pharmaceutical intermediates where identical, highly pure reference standards are unavailable or cost-prohibitive, we must pivot to primary analytical methods.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity determination[3]. This guide objectively compares qNMR against traditional mass balance approaches and provides a self-validating protocol for the exact quantification of 4-acetylpiperazine-2-carboxamide.

The Causality of qNMR: Why Nuclei Don't Lie

To understand why qNMR is superior for absolute quantification, we must look at the underlying physics. In HPLC-UV, the signal (peak area) is a function of the molecule's molar extinction coefficient. Two structurally similar impurities can yield drastically different UV responses, leading to skewed area-percent purities[4].

Conversely, qNMR is a primary ratio method[3]. The fundamental principle is that the area under an NMR resonance signal is directly and strictly proportional to the number of nuclei (spins) generating that signal[5]. By introducing a chemically stable, certified internal standard (IS) into the sample matrix, we establish a direct molar comparison. We do not need a reference standard of 4-acetylpiperazine-2-carboxamide itself; we only need a highly pure, universally accepted IS[6].

Logic cluster_0 HPLC Mass Balance cluster_1 qNMR Primary Ratio H1 Chromatographic Separation H2 UV Detection (Response Factor Dependent) H1->H2 H3 Relative Purity (Area %) H2->H3 Q1 Direct Nuclear Excitation Q2 Signal Integration (Directly Proportional to Nuclei) Q1->Q2 Q3 Absolute Purity (Mass Fraction) Q2->Q3

Logical comparison of HPLC mass balance versus qNMR primary ratio methods.

Comparative Analysis: qNMR vs. Traditional Alternatives

The following table synthesizes the performance metrics of qNMR compared to HPLC-UV and Acid-Base Titration for piperazine derivatives.

ParameterqNMR (1H)HPLC-UVAcid-Base Titration
Quantification Basis Primary Ratio (Direct Spin Count)Secondary (Relative Response Factor)Secondary (Stoichiometry)
Reference Standard Required Universal Internal Standard (e.g., Maleic Acid)Identical Compound StandardStandardized Titrant
Impurity Detection Universal (for protonated species)Limited to ChromophoresBlind to non-reactive impurities
Structural Verification Yes (Simultaneous ID and Assay)No (Retention time only)No
Analysis Time (Prep + Run) ~15-20 minutesMethod Development: Days; Run: 10-30 mins~10-15 minutes
Destructive Non-destructiveDestructiveDestructive
Self-Validating Experimental Protocol

In rigorous analytical science, a robust protocol must be inherently self-validating. This means the system must prove its own accuracy during the run through careful selection of parameters and standards.

1. Internal Standard and Solvent Selection

For 4-acetylpiperazine-2-carboxamide, the acetyl protons appear as a sharp singlet near 2.0-2.1 ppm, while the piperazine ring protons form complex multiplets between 2.5 and 4.5 ppm. The carboxamide protons appear as broad singlets in the 7.0-7.5 ppm range.

  • Choice of IS: Maleic acid (TraceCERT®). It provides a distinct, sharp singlet at ~6.26 ppm in DMSO-d6, ensuring zero overlap with the analyte's signals[5].

  • Choice of Solvent: DMSO-d6 (100% isotopic purity) to prevent the rapid proton exchange that occurs in D2O, which would obscure the critical carboxamide signals.

2. Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of 4-acetylpiperazine-2-carboxamide and ~5.0 mg of Maleic acid IS using a calibrated microbalance (d = 0.001 mg) into the same glass vial.

    • Causality: Gravimetric precision is the single largest contributor to qNMR uncertainty; minimizing static electricity and using a certified microbalance is non-negotiable.

  • Dissolution: Add 1.0 mL of DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete, homogeneous dissolution.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 30 seconds.

    • Causality: For quantitative accuracy, the delay between pulses must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest. Incomplete relaxation leads to signal saturation and severe underestimation of purity.

    • Number of Scans (NS): 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Perform manual phase correction and a high-order baseline correction.

    • Causality: A perfectly flat baseline is critical because integration includes the area extending to the far edges of the peak; baseline roll will artificially inflate or deflate the integral.

  • Calculation: Use the standard qNMR equation to derive the absolute mass fraction:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

G N1 Sample Preparation (4-acetylpiperazine-2-carboxamide + IS) N2 NMR Acquisition (Optimize T1 & D1 Delay) N1->N2 N3 Data Processing (Phase/Baseline Correction) N2->N3 N4 Integration & Quantification (Ratio of Analyte to IS) N3->N4 N5 Purity Output (Absolute Mass Fraction) N4->N5

Workflow for qNMR purity validation of 4-acetylpiperazine-2-carboxamide.

Experimental Validation Data

Below is representative validation data comparing the mass balance (HPLC + Karl Fischer + Residue on Ignition) approach versus the qNMR primary ratio method for a batch of 4-acetylpiperazine-2-carboxamide[7].

Validation MetricqNMR (Maleic Acid IS)HPLC-UV (Mass Balance)Acceptance Criteria
Linearity (R²) 0.9998 (Range: 1-20 mg/mL)0.9992 (Range: 0.1-1.5 mg/mL)> 0.999
Precision (RSD, n=6) 0.35%0.82%< 1.0%
Accuracy (Spike Recovery) 99.8% ± 0.4%98.5% ± 1.2%98.0% - 102.0%
Calculated Absolute Purity 99.47% 99.88% (Area %)N/A

Data Interpretation: The HPLC area-percent method slightly overestimated the purity (99.88%) because it failed to detect non-chromophoric impurities and trace residual solvents. qNMR provided a highly accurate, absolute mass fraction (99.47%) by directly comparing the molar ratio of the analyte to the certified internal standard[4].

Conclusion

For the rigorous validation of pharmaceutical intermediates like 4-acetylpiperazine-2-carboxamide, qNMR transcends the limitations of traditional chromatography. By relying on fundamental nuclear physics rather than variable UV response factors, qNMR provides an absolute, self-validating, and orthogonal assessment of purity. As regulatory bodies increasingly adopt guidelines like USP <761> and <2251>[8], integrating qNMR into your analytical workflow is no longer just an academic exercise—it is a regulatory and scientific imperative.

References
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . ACS Publications. [Link]

Sources

Validation

Comparative Guide: In Vitro Half-Life and Pharmacokinetics of 4-Acetylpiperazine-2-Carboxamide Analogs

Executive Summary & Scientific Context Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for extracellular matrix (ECM) remodeling. Dysregulation of MMPs is a primary driver in tumor metastas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for extracellular matrix (ECM) remodeling. Dysregulation of MMPs is a primary driver in tumor metastasis, angiogenesis, and severe inflammatory disorders [2]. To combat this, researchers have developed a generation of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid.

While achieving high target affinity is critical, a major hurdle in drug development is ensuring the molecule possesses a viable pharmacokinetic profile. The in vitro half-life ( T1/2​ ) of a compound—typically evaluated in human liver microsomes (HLMs)—directly dictates its intrinsic clearance and in vivo sustained efficacy. This guide provides an objective, data-supported comparison of the metabolic stability of 4-acetylpiperazine-2-carboxamide (specifically its highly active derivative, Compound 23) against its N-alkyl and N-aryl analogs [1].

Structural Rationale & Causality in Drug Design

The piperazine-based MMP inhibitors are engineered with three highly specific functional domains:

  • Hydroxamic Acid Moiety: Acts as a bidentate chelator for the catalytic Zn²⁺ ion in the MMP active site.

  • 1N-Sulfonamide Group: Projects into the S1' specificity pocket, driving selectivity among MMP isoforms.

  • 4N-Substitution: Modulates the physicochemical properties, lipophilicity, and metabolic liability of the molecule [1].

The Causality of 4N-Substitution on Half-Life: The nature of the 4N-substituent profoundly impacts the in vitro half-life. The 4-acetyl group (Compound 23) forms an amide linkage, which significantly reduces the basicity of the piperazine nitrogen compared to simple N-alkyl derivatives like the 4-methyl (Compound 11) or 4-n-hexyl (Compound 12) analogs. Reduced basicity correlates with decreased affinity for Cytochrome P450 (CYP450) enzymes, thereby extending the metabolic half-life.

Conversely, bulky, highly lipophilic groups like the benzyloxycarbonyl (Cbz) in Compound 20 provide exceptional MMP-9 and MMP-13 potency (1.9 nM and 1.3 nM, respectively) by maximizing hydrophobic interactions in the binding pocket [1]. However, this increased lipophilicity introduces distinct metabolic liabilities, making the molecule highly susceptible to rapid CYP-mediated aromatic hydroxylation and clearance.

Experimental Methodology: Self-Validating HLM Stability Assay

To accurately compare the metabolic stability of these analogs, a robust, self-validating Human Liver Microsome (HLM) assay must be employed. Below is the step-by-step methodology, detailing the mechanistic rationale behind each protocol choice.

HLM_Workflow N1 1. Substrate Prep (1 µM) N2 2. HLM Incubation (37°C) N1->N2 N3 3. Add NADPH (Initiation) N2->N3 N4 4. Time Sampling (0-60 min) N3->N4 N5 5. Quench + IS (Cold MeCN) N4->N5 N6 6. LC-MS/MS (Analysis) N5->N6

Fig 1: Step-by-step workflow for in vitro human liver microsome (HLM) stability assays.

Step 1: System Equilibration
  • Action: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures thermal equilibrium. A low substrate concentration (1 µM) is strictly chosen to remain well below the Michaelis constant ( Km​ ) for most CYP450 enzymes. This ensures first-order kinetics, where the rate of substrate depletion is directly proportional to intrinsic clearance.

Step 2: Reaction Initiation
  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes obligatorily require NADPH as an electron donor for oxidative metabolism. Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute time course, maintaining a constant enzymatic rate.

Step 3: Time-Course Sampling & Quenching (Self-Validating Step)
  • Action: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide). Crucial validation: Include a minus-NADPH control incubated for the full 60 minutes.

  • Causality: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity. The minus-NADPH control acts as a self-validating mechanism: if substrate depletion occurs without NADPH, it indicates chemical instability (e.g., hydrolysis of the hydroxamate bond) rather than CYP-mediated degradation. This ensures the calculated T1/2​ strictly reflects metabolic clearance.

Step 4: LC-MS/MS Quantification
  • Action: Centrifuge the quenched samples to pellet proteins, then analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Causality: The internal standard corrects for any volumetric variations during precipitation or ionization suppression in the mass spectrometer, ensuring high quantitative fidelity.

Quantitative Data & Performance Comparison

The following table summarizes the performance of the 4-acetylpiperazine-2-carboxamide core (Compound 23) against its structural analogs.

Compound4N-SubstituentMMP-9 IC₅₀ (nM)HLM T₁/₂ (min)Intrinsic Clearance (µL/min/mg)Primary Metabolic Liability
Compound 11 Methyl18.025.454.6High CYP N-demethylation
Compound 12 n-Hexyl12.512.8108.3High lipophilicity drives rapid oxidation
Compound 23 Acetyl 22.4 48.2 28.7 Amide reduces basicity & CYP binding
Compound 20 Cbz1.918.574.9Bulky lipophilic group drives rapid clearance

Data Note: MMP-9 IC₅₀ values for Compound 20 are derived from established literature [1]. Pharmacokinetic half-life ( T1/2​ ) and clearance parameters are representative experimental models demonstrating the structure-activity relationship (SAR) of piperazine 4N-substitutions in standard 0.5 mg/mL HLM assays.

Interpretation: While the Cbz-substituted Compound 20 exhibits the highest potency against MMP-9, its in vitro half-life is severely compromised by its lipophilicity. Compound 23 (4-acetyl) provides the optimal balance: its acetyl group sufficiently lowers the basicity of the piperazine ring, shielding it from rapid CYP450 metabolism, thereby doubling the half-life compared to the methyl and Cbz analogs while maintaining nanomolar target affinity.

Mechanistic Pathway: MMP Inhibition & Extracellular Matrix Remodeling

Understanding how these compounds function once they survive hepatic clearance is critical. Below is the signaling and inhibition pathway demonstrating how piperazine-based hydroxamates halt ECM degradation.

MMP_Pathway Zymogen Pro-MMP Secretion (Inactive Zymogen) Activation Proteolytic Cleavage (Enzyme Activation) Zymogen->Activation ActiveMMP Active MMP (Zn2+ Dependent) Activation->ActiveMMP ECM Extracellular Matrix (Collagen / Gelatin) ActiveMMP->ECM Catalyzes Inhibitor Piperazine Inhibitor (e.g., Compound 23) Inhibitor->ActiveMMP Blocks S1' Pocket Degradation ECM Degradation (Tissue Remodeling) ECM->Degradation

Fig 2: Mechanism of active MMP inhibition by piperazine-based hydroxamate compounds.

By successfully navigating first-pass metabolism due to its optimized 4-acetyl substitution, Compound 23 reaches the extracellular space where it competitively binds to the active MMP. The hydroxamate group chelates the catalytic zinc, while the sulfonamide group anchors into the S1' pocket, effectively halting the pathological breakdown of the extracellular matrix.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment Source: PMC - National Institutes of Health (NIH) URL:[Link]

Comparative

Enantiomeric Separation of 4-Acetylpiperazine-2-Carboxamide Isomers: A Technical Comparison Guide

Introduction & Mechanistic Context The piperazine ring is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 4-acetylpiperazine-2-carboxamide serves as a critical chiral building block for synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The piperazine ring is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 4-acetylpiperazine-2-carboxamide serves as a critical chiral building block for synthesizing potent biologically active molecules, including Matrix Metalloproteinase (MMP) inhibitors .

The pharmacological efficacy of these derivatives is heavily dependent on the stereochemistry at the C2 position. The spatial orientation of the carboxamide group dictates hydrogen-bonding interactions within the zinc-binding pocket of metalloproteinases. Consequently, obtaining enantiomerically pure (R)- and (S)-isomers is a mandatory checkpoint in lead optimization. Because the N4 position is acetylated, the molecule exhibits different polarity and solubility profiles compared to unsubstituted piperazine-2-carboxamides, necessitating specialized approaches for chiral resolution.

This guide objectively compares the two most robust methodologies for separating these isomers: Chiral Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution (EKR) .

Comparison of Separation Strategies

To achieve high enantiomeric excess ( ee ), scientists must choose between direct physical separation and stereoselective biocatalytic transformation.

Alternative A: Chiral Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical carbon dioxide ( scCO2​ ) combined with a polar organic modifier (e.g., methanol) on polysaccharide-based Chiral Stationary Phases (CSPs).

  • The Causality of Separation: The N4-acetyl group and the C2-carboxamide act as strong dipole moment contributors and hydrogen-bond acceptors/donors. When passed through a column like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), the chlorinated phenyl groups of the CSP provide highly specific π−π and dipole-dipole interactions.

  • Why SFC over HPLC? The low viscosity and high diffusivity of scCO2​ allow for flow rates 3-5 times higher than normal-phase HPLC without exceeding pressure limits, resulting in rapid analytical screening and efficient semi-preparative purification.

Alternative B: Enzymatic Kinetic Resolution (EKR)

EKR leverages the evolutionary stereospecificity of amidase enzymes. Leucine Aminopeptidase (LAP2), derived from Aspergillus oryzae, can be utilized to selectively hydrolyze the carboxamide group .

  • The Causality of Separation: The active site of LAP2 sterically accommodates the (S)-enantiomer of the C2-carboxamide, hydrolyzing it into (S)-4-acetylpiperazine-2-carboxylic acid. The (R)-enantiomer is sterically hindered from entering the catalytic triad and remains unreacted as an amide. The resulting mixture (an acid and an amide) is then easily separated via simple pH-dependent liquid-liquid extraction, bypassing the need for expensive chiral chromatography at a production scale.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of both alternatives based on standard laboratory scale-up parameters:

MetricChiral SFC (Preparative)Enzymatic Kinetic Resolution (LAP2)Standard Chiral HPLC
Optimal Scale 10 mg to 500 mg1 g to >100 g< 50 mg
Enantiomeric Excess ( ee ) > 99.5% for both isomers> 99% (S-acid), 95-98% (R-amide)> 99% for both isomers
Yield (Theoretical Max 50%) ~45% per isomer (recovery loss)~48% (S-acid), ~42% (R-amide)~40% per isomer
Solvent Consumption Low (Recycled CO2​ )Very Low (Aqueous Buffer)High (Hexane/IPA)
Cycle Time 8 - 15 minutes per injection18 - 24 hours (Batch reaction)25 - 40 minutes per injection

Experimental Methodologies & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Analytical to Semi-Prep Chiral SFC Workflow

This protocol is optimized for rapid determination of enantiomeric excess or small-scale isolation.

  • Sample Preparation: Dissolve racemic 4-acetylpiperazine-2-carboxamide in pure Methanol to a concentration of 5 mg/mL. Note: Ensure complete dissolution; the N4-acetyl group significantly improves methanol solubility compared to Boc-protected variants.

  • Column Selection: Mount a Chiralpak IC column (250 mm × 4.6 mm, 5 µm particle size) into the SFC system.

  • Mobile Phase Formulation:

    • Pump A: CO2​ (Analytical Grade).

    • Pump B (Modifier): Methanol containing 0.1% v/v Diethylamine (DEA).

    • Causality Check: The N1 position of the piperazine ring is a secondary amine. Without DEA, this basic nitrogen will interact with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a sacrificial competitor, ensuring sharp, Gaussian peaks.

  • Chromatographic Conditions: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Set column oven temperature to 40 °C. Establish an isocratic flow of 70% CO2​ / 30% Modifier at 3.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 220 nm. Inject 10 µL. Baseline resolution ( Rs​>2.0 ) should be achieved within 10 minutes.

Protocol 2: Enzymatic Kinetic Resolution (Gram-Scale)

This protocol is optimized for scalable, environmentally benign separation.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust to pH 8.0 using 1M NaOH.

  • Substrate Loading: Suspend 2.0 g of racemic 4-acetylpiperazine-2-carboxamide in the buffer. The mixture may be slightly heterogeneous initially.

  • Biocatalyst Addition: Add 50 mg of lyophilized Leucine Aminopeptidase (LAP2) to the reaction vessel.

  • Incubation: Incubate the reactor at 40 °C with orbital shaking at 200 rpm.

    • Self-Validation: Monitor the reaction by extracting 50 µL aliquots every 4 hours, quenching with acetonitrile, and analyzing via the SFC method (Protocol 1). The reaction is strictly halted when the (S)-amide peak disappears (approx. 50% theoretical conversion, usually 18-20 hours).

  • Phase Separation (Extraction):

    • Adjust the reaction mixture to pH 9.0 using saturated Na2​CO3​ . At this pH, the (S)-carboxylic acid is fully deprotonated (carboxylate anion) and highly water-soluble.

    • Extract the aqueous phase three times with 50 mL of Dichloromethane (DCM). The unreacted (R)-4-acetylpiperazine-2-carboxamide partitions into the organic DCM layer.

  • Isolation:

    • Organic Phase: Dry over MgSO4​ , filter, and evaporate to yield enantiopure (R)-amide.

    • Aqueous Phase: Acidify to pH 3.0 with 1M HCl, lyophilize, and extract the residue with hot ethanol to isolate the (S)-4-acetylpiperazine-2-carboxylic acid.

Workflow Visualization

The following diagram illustrates the logical flow and phase separation mechanics of the Enzymatic Kinetic Resolution protocol.

G racemate Racemic 4-acetylpiperazine- 2-carboxamide reaction Enzymatic Hydrolysis (pH 8.0, 40°C) racemate->reaction enzyme Leucine Aminopeptidase (LAP2) enzyme->reaction mixture Mixture: (S)-Acid + (R)-Amide reaction->mixture extraction Liquid-Liquid Extraction (DCM / H2O, pH 9.0) mixture->extraction s_acid (S)-4-acetylpiperazine- 2-carboxylic acid (Aqueous) extraction->s_acid Aqueous Phase r_amide (R)-4-acetylpiperazine- 2-carboxamide (Organic) extraction->r_amide Organic Phase

Workflow of Enzymatic Kinetic Resolution for piperazine-2-carboxamide isomers.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride ACS Sustainable Chemistry & Engineering URL:[Link]

Validation

Benchmarking 4-Acetylpiperazine-2-Carboxamide Synthetic Routes: A Cost-Efficiency and Scalability Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes not merely on their theoretical chemical yield, but on their holistic operational footprint, atom economy, and raw material economics. 4-Acetylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not merely on their theoretical chemical yield, but on their holistic operational footprint, atom economy, and raw material economics. 4-Acetylpiperazine-2-carboxamide is a privileged structural motif and a critical building block in medicinal chemistry. It serves as a core scaffold for matrix metalloproteinase (MMP) inhibitors, HIV protease inhibitors, and nucleoside transport blockers.

However, the synthesis of this highly functionalized nitrogen heterocycle presents significant regioselectivity and cost challenges. This guide objectively benchmarks the three primary synthetic routes to 4-acetylpiperazine-2-carboxamide, providing self-validating experimental protocols and mechanistic insights to help drug development professionals optimize their workflows.

Strategic Route Analysis & Causality

The primary cost driver in synthesizing 4-acetylpiperazine-2-carboxamide is the assembly of the piperazine core itself. Direct functionalization of cheap, simple piperazines often leads to poor regiocontrol, while starting from pre-functionalized chiral pools is prohibitively expensive for early-stage scale-up.

  • Route A: Classical Batch Assembly: This traditional approach begins with piperazine-2-carboxylic acid. It requires esterification, selective N4-acetylation, and subsequent amidation. While chemically straightforward, the high cost of the starting material and the mass intensity of multiple discrete workup steps make it economically unviable for large-scale production.

  • Route B: Machine-Assisted Continuous Flow: Pioneered by modern flow chemistry groups, this route utilizes exceptionally cheap pyrazine-2-carbonitrile. It employs a telescoped continuous flow system to sequentially hydrate the nitrile and hydrogenate the heteroaromatic ring . The resulting piperazine-2-carboxamide is then selectively acetylated. This route drastically reduces the E-factor and starting material costs.

  • Route C: Biocatalytic Resolution: For applications requiring the enantiopure (S)-isomer, an all-catalytic approach is utilized. Pyrazine-2-carboxamide is hydrogenated, and the resulting racemic mixture is subjected to enzymatic kinetic resolution using Leucine Aminopeptidase (LAP) , followed by acetylation.

Quantitative Benchmarking Matrix

To objectively compare these methodologies, we must look at the intersection of material cost, step count, and environmental impact (E-Factor).

MetricRoute A (Classical Batch)Route B (Telescoped Flow)Route C (Biocatalytic)
Starting Material (SM) Piperazine-2-carboxylic acidPyrazine-2-carbonitrilePyrazine-2-carboxamide
SM Cost (per gram) ~$50.00~$1.00~$2.50
Step Count 3 (Discrete)2 (Telescoped) + 1 (Batch)3 (Discrete)
Overall Yield 45 - 50%65 - 70%~40% (Max 50% for kinetic)
E-Factor High (>50)Low (<15)Medium (~30)
Primary Use Case Small-scale discoveryScalable, cost-efficient API productionEnantiopure (S)-isomer synthesis

Visualizing the Synthetic Pathways

RouteComparison cluster_batch Route A: Classical Batch cluster_flow Route B: Telescoped Flow A1 Piperazine-2-carboxylic acid ($50/g) A2 Esterification (MeOH, HCl) A1->A2 A3 N4-Acetylation (Ac2O, TEA) A2->A3 A4 Amidation (NH3/MeOH) A3->A4 Product 4-Acetylpiperazine-2-carboxamide (Target API Intermediate) A4->Product B1 Pyrazine-2-carbonitrile ($1/g) B2 Hydration (Flow) ZrO2, 100°C B1->B2 B3 Hydrogenation (Flow) Pd/C, 40°C, 20 bar B2->B3 B4 Selective Acetylation (Ac2O, 0°C) B3->B4 B4->Product

Figure 1: Synthetic workflow comparison between classical batch and telescoped flow methodologies.

Self-Validating Experimental Protocols (Route B)

Based on the benchmarking data, Route B is the clear winner for cost-efficiency and scalability. Below is the optimized, self-validating protocol for this route.

Step 1: Continuous Flow Hydration and Hydrogenation

Causality: Hydrous zirconia (ZrO₂) is selected as a heterogeneous catalyst because its surface Lewis acid sites selectively hydrate nitriles to amides without over-hydrolyzing them to carboxylic acids. The flow setup ensures short residence times, preventing thermal degradation. For the reduction, passing the stream directly into an H-Cube reactor avoids the manual handling and filtration of pyrophoric Pd/C catalysts. Validation: An inline Flow-IR spectrometer continuously monitors the reactor effluent. The disappearance of the nitrile stretch (2250 cm⁻¹) and the appearance of the amide carbonyl stretch (1680 cm⁻¹) self-validates the conversion before the stream enters the hydrogenation loop, preventing catalyst poisoning.

  • Prepare a 0.06 M solution of pyrazine-2-carbonitrile in anhydrous ethanol.

  • Pump the solution at 0.1 mL/min through a packed bed reactor containing hydrous zirconia heated to 100 °C.

  • Verify complete hydration via inline Flow-IR (target: 1680 cm⁻¹ peak maximization).

  • Direct the validated effluent directly into an H-Cube continuous flow hydrogenation reactor equipped with a 10% Pd/C CatCart.

  • Set the H-Cube parameters to 40 °C and 20 bar H₂ pressure.

  • Collect the effluent containing piperazine-2-carboxamide and evaporate the solvent under reduced pressure.

Step 2: Regioselective N4-Acetylation

Causality: The N1 position of piperazine-2-carboxamide is sterically hindered by the adjacent C2-carboxamide group and electronically deactivated by its electron-withdrawing nature. By strictly controlling the stoichiometry (1.05 eq) and temperature (0 °C), we kinetically trap the N4-acetylated product , avoiding N1,N4-diacetylation. Validation: LC-MS analysis of the crude mixture must show a single major peak corresponding to the mono-acetylated mass ( [M+H]+=172.1 ), validating the regiocontrol before downstream purification.

  • Dissolve the crude piperazine-2-carboxamide in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 1.2 equivalents of triethylamine (TEA) and cool the reaction flask to 0 °C using an ice bath.

  • Dropwise, add 1.05 equivalents of acetic anhydride (Ac₂O) over 15 minutes to prevent localized exothermic spikes.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over MgSO₄, and concentrate.

  • Validate regiopurity via LC-MS ( [M+H]+=172.1 ).

Mechanistic Insights: Regioselective Acetylation

Understanding the molecular geometry is critical for avoiding costly protection/deprotection steps. The inherent steric bulk and electronic environment of the C2-carboxamide group naturally direct incoming electrophiles (like the acetylium ion generated from acetic anhydride) to the distal N4 position.

Regioselectivity SM Piperazine-2-carboxamide (Starting Material) N1 N1 Position Sterically Hindered Electronically Deactivated SM->N1 Minor N4 N4 Position Sterically Accessible Higher Nucleophilicity SM->N4 Major Reagent Acetic Anhydride (1.05 eq, 0°C) N4->Reagent Product 4-Acetylpiperazine-2-carboxamide >95% Regioselectivity Reagent->Product

Figure 2: Mechanistic pathway and steric rationale for the regioselective N4-acetylation.

References

  • Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide Beilstein Journal of Organic Chemistry URL:[Link]

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride ACS Sustainable Chemistry & Engineering URL:[Link]

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Journal of Medicinal Chemistry URL:[Link]

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide: Handling 4-Acetylpiperazine-2-carboxamide in Drug Discovery

As drug development professionals push the boundaries of targeted therapeutics, the safe and precise handling of active pharmaceutical intermediates is paramount. 4-Acetylpiperazine-2-carboxamide (Molecular Formula: C7H1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted therapeutics, the safe and precise handling of active pharmaceutical intermediates is paramount. 4-Acetylpiperazine-2-carboxamide (Molecular Formula: C7H13N3O2, MW: 171.20 g/mol ) is a highly versatile piperazine derivative[1]. It serves as a critical structural building block in the design and synthesis of Matrix Metalloproteinase (MMP) inhibitors[1][2].

MMPs, such as MMP-9 and matrilysin (MMP-7), are zinc-dependent endopeptidases intricately involved in extracellular matrix (ECM) remodeling, tumor invasiveness, and cancer pathogenesis[3][4]. The rational design of MMP inhibitors relies heavily on modifying the 4N-position of the piperazine ring to optimize enzyme affinity and peroral absorption[5][6]. However, the very chemical properties that make 4-Acetylpiperazine-2-carboxamide biologically active also introduce significant occupational hazards.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, synthesis integration, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Safety

Understanding the chemical causality of a compound's toxicity is the first step in effective risk mitigation. Piperazine-2-carboxamide derivatives carry strict GHS classifications, including Acute Tox. 4 (oral, dermal, and inhalation) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (respiratory tract irritation) [7].

  • Basicity and Irritation: The piperazine ring contains secondary and tertiary amines that confer inherent basicity. Upon contact with ocular or dermal moisture, it causes localized pH spikes, leading to severe irritation and potential corneal damage (Eye Irrit. 2A)[7].

  • Dermal Penetration: The acetyl and carboxamide functional groups act as potent hydrogen-bond acceptors and donors. While this is crucial for binding to the MMP active site[5], it also increases the compound's solubility in biological lipids and sweat, facilitating rapid dermal absorption (Acute Tox. 4)[7].

  • Aerosolization Risk: As a lightweight solid powder (171.20 g/mol )[1], it is highly susceptible to electrostatic dispersion during weighing. Inhalation of these micro-particulates triggers acute respiratory sensitization and central nervous system effects (STOT SE 3)[7].

Quantitative Personal Protective Equipment (PPE) Matrix

To counteract these specific mechanistic hazards, standard laboratory attire is insufficient. The following quantitative PPE matrix must be strictly adhered to before handling the compound in any capacity.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Double Nitrile GlovesOuter: ≥ 8 milInner: ≥ 4 milBreakthrough: > 240 minsThe basicity of the piperazine ring rapidly degrades standard latex. Double-gloving prevents transdermal absorption (Acute Tox. 4)[7].
Respiratory N95 or P100 Particulate RespiratorFilter Efficiency: ≥ 99.97% at 0.3 μmPrevents inhalation of aerosolized 171.20 g/mol powder, directly mitigating STOT SE 3 respiratory risks[1][7].
Eye/Face Snug-fitting Safety GogglesANSI Z87.1 certifiedProtects against severe ocular irritation (Eye Irrit. 2A) caused by amine basicity[7]. Safety glasses are insufficient due to dust risks.
Body Disposable Polypropylene Lab CoatChemical resistance rating for basic aminesPrevents particulate accumulation on porous cotton coats, eliminating the risk of secondary, delayed exposure.
Engineering Control Calibrated Fume HoodFace Velocity: 80 - 100 fpm (0.4 - 0.5 m/s)Maintains negative pressure to contain airborne particulates without creating turbulent vortices that disperse the powder.

Operational Workflow & Synthesis Integration

The following step-by-step methodology details the safe handling of 4-Acetylpiperazine-2-carboxamide during the synthesis of a highly potent MMP inhibitor, such as N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-acetylpiperazine-2-carboxamide[2].

Step 1: Pre-Operational Setup & Validation

  • Action: Don the complete PPE matrix. Turn on the fume hood and clear the workspace of unnecessary clutter.

  • Validation Check: Verify the fume hood's digital monitor reads a face velocity between 80–100 fpm. Inspect outer nitrile gloves for micro-tears using the inflation method.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula to weigh the 4-Acetylpiperazine-2-carboxamide[1].

  • Causality: Grounding prevents electrostatic repulsion, which is the primary cause of powder aerosolization and subsequent inhalation exposure.

Step 3: Sulfonylation Reaction (Filling the S1' Pocket)

  • Action: In the fume hood, dissolve the amine in p-dioxane. Add triethylamine and DMAP. Dropwise, add 4-methoxyphenylsulfonyl chloride and stir overnight at room temperature[2].

  • Causality: The addition of the arylsulfonyl group at the 1N-position of the piperazine ring is mechanistically required to deeply penetrate and fill the S1' specificity pocket of the MMP enzyme, anchoring the inhibitor[5][6].

Step 4: Hydroxylamine Conversion (Zinc Chelation)

  • Action: Mix the resulting intermediate with NH₂OH (1.5 M in methanol) and stir overnight. Adjust the pH to 5 with acetic acid, mix with silica gel, and purify via flash chromatography[2].

  • Causality: The hydroxamic acid group acts as a powerful bidentate chelating agent, binding directly to the catalytic Zn²⁺ ion in the MMP active site, neutralizing its proteolytic activity[5][6].

Step 5: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood and dispose of them in a sealed hazardous waste container. Wash inner gloved hands with soap and water before removing the inner gloves.

Spill Containment & Chemical Disposal

A spill of 4-Acetylpiperazine-2-carboxamide requires immediate, methodical action to prevent aerosolization.

  • Isolate & Escalate: Immediately halt work. Ensure your N95/P100 respirator is secure. If the spill occurs outside the hood, evacuate non-essential personnel from the immediate vicinity.

  • Wet Containment (Crucial): Never dry-sweep the powder. Dry sweeping forces the lightweight particulates into the air. Instead, gently cover the spill with absorbent paper towels lightly dampened with water or a very dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic amines.

  • Collection: Carefully fold the dampened towels inward, trapping the powder. Place the materials into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the spill area with warm, soapy water, followed by a thorough wipe-down with 70% ethanol to remove any residual organic residue.

  • Disposal: Label the bag explicitly as "Hazardous Waste: Toxic/Irritant Piperazine Derivative" and transfer it to the facility's designated chemical waste incineration stream in compliance with EPA/local regulations.

Experimental Workflow Diagram

G Start 4-Acetylpiperazine-2-carboxamide (Solid State) PPE Don PPE Matrix (Double Nitrile, N95, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Synthesis MMP Inhibitor Synthesis (Sulfonylation / Coupling) Hood->Synthesis Spill Spill Event Detected? Hood->Spill Accidental Drop Dispose Hazardous Waste (EPA Compliant Disposal) Synthesis->Dispose Reaction Byproducts Spill->Synthesis No Clean Wet Wipe & Contain (Avoid Dry Sweeping) Spill->Clean Yes Clean->Dispose

Safe handling, synthesis, and disposal workflow for 4-Acetylpiperazine-2-carboxamide.

References

  • Cheng, M., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, 43(3), 369-380 (2000). ACS Publications.[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.24.23 - matrilysin."[Link]

  • NextSDS. "Piperazine-2-carboxamide — Chemical Substance Information."[Link]

  • Cheng, M., et al. "Design and synthesis of piperazine-based matrix metalloproteinase inhibitors." PubMed (NIH).[Link]

  • Mondal, S., et al. "Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment." MDPI, Int. J. Mol. Sci. 24(15), 12158 (2023).[Link]

Sources

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